molecular formula C17H16O5 B1213894 Coelogin CAS No. 82358-31-4

Coelogin

Cat. No.: B1213894
CAS No.: 82358-31-4
M. Wt: 300.30 g/mol
InChI Key: QLYYIQVXUQYKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coelogin is a naturally occurring phenanthrenoid compound isolated from the high-altitude Himalayan orchid, Coelogyne cristata . This compound is of significant interest in pharmacological research due to its dual activity in promoting bone health and regulating metabolic homeostasis. In vitro and in vivo studies have demonstrated that this compound promotes osteoblastogenesis, the process of bone-forming cell development . Signaling studies indicate it exerts this osteoprotective effect by activating the ER-Erk and Akt-dependent signaling pathways, which stimulate osteoblast proliferation, differentiation, and mineralization . Concurrently, this compound has been shown to ameliorate metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure in adipose tissue . Research in models of high-fat diet-induced obesity indicates that this compound can reverse dyslipidemia and insulin resistance, likely through its ability to inhibit mitotic clonal expansion during adipocyte differentiation and to increase oxidative respiration in existing adipocytes . The traditional use of its source plant for bone fracture healing lends further ethnopharmacological support to its researched osteogenic properties . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82358-31-4

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

6,7-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-5,13-diol

InChI

InChI=1S/C17H16O5/c1-20-16-10-4-3-8-5-9(18)6-12-13(8)14(10)11(7-22-12)15(19)17(16)21-2/h5-6,18-19H,3-4,7H2,1-2H3

InChI Key

QLYYIQVXUQYKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2COC3=CC(=CC4=C3C2=C1CC4)O)O)OC

Synonyms

7,8-dimethoxy-9,10-dihydro-5H-naphtho(8,1,2-cde)chromene-2,6-diol
coelogin

Origin of Product

United States

Foundational & Exploratory

Coelogin: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid derived from the orchid Coelogyne cristata, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the chemical structure of this compound, its detailed biological activities with a focus on its osteoprotective and metabolic regulatory effects, and the associated signaling pathways. In addition, this document furnishes detailed experimental protocols for the evaluation of this compound's biological effects, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is a naturally occurring phenanthrenoid characterized by a phenanthro[4,5-bcd]pyran core structure.[1] It is primarily isolated from the high-altitude Himalayan orchid Coelogyne cristata.[1]

IdentifierValueReference
IUPAC Name 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol[1]
Chemical Formula C₁₇H₁₆O₅[1]
Molar Mass 300.31 g/mol [1]
CAS Number 82358-31-4[1]
Canonical SMILES COC1=C(C(=C2COC3=C4C2=C1CCC4=CC(=C3)O)O)OC[1]
InChI Key QLYYIQVXUQYKGV-UHFFFAOYSA-N[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its osteoprotective and metabolic regulatory effects being the most extensively studied.

Osteoprotective Activity

This compound has demonstrated significant potential in promoting bone health by stimulating osteoblastogenesis, the process of new bone formation.[1] Studies have shown that this compound enhances osteoblast proliferation, differentiation, and mineralization.[1]

Signaling Pathway: The osteoprotective effects of this compound are mediated through the activation of the Estrogen Receptor (ER), which subsequently triggers the downstream Erk (Extracellular signal-regulated kinase) and Akt (Protein Kinase B) signaling pathways.[1] This cascade of events ultimately leads to the upregulation of genes involved in bone formation.

Coelogin_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Erk Erk ER->Erk Akt Akt ER->Akt Osteoblastogenesis ↑ Osteoblastogenesis (Proliferation, Differentiation, Mineralization) Erk->Osteoblastogenesis Akt->Osteoblastogenesis

This compound-induced osteoblastogenesis signaling pathway.
Metabolic Regulatory Activity

This compound has also been shown to ameliorate metabolic dyshomeostasis. It inhibits adipogenesis, the formation of fat cells, and enhances energy expenditure in adipose tissue.[2] This suggests a potential role for this compound in the management of obesity and related metabolic disorders.

Other Potential Biological Activities

Preliminary studies suggest that this compound and extracts from Coelogyne species may also possess antimicrobial, antioxidant, and anticancer activities. However, further research is required to fully elucidate these effects and the underlying mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Osteoprotective Effects of this compound on Osteoblasts

AssayConcentrationResultReference
Osteoblast Proliferation 10⁻⁸ MSignificant increase[1]
Alkaline Phosphatase (ALP) Activity 10⁻⁸ MSignificant increase[1]
Mineralization (Alizarin Red S Staining) 10⁻⁸ MSignificant increase in calcium deposition[1][3]

Table 2: Effect of this compound on ER-Erk and Akt Signaling

ProteinTreatmentResultReference
Phospho-Erk This compound (10⁻⁸ M)Increased phosphorylation[4]
Phospho-Akt This compound (10⁻⁸ M)Increased phosphorylation[4]

Table 3: In Vivo Osteoprotective Effects of this compound in Ovariectomized (OVX) Mice

ParameterTreatment GroupResultReference
Bone Mineral Density (BMD) OVX + this compoundSignificant increase compared to OVX control[5]
Trabecular Bone Volume (BV/TV) OVX + this compoundSignificant increase compared to OVX control[6]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Osteoblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Methodology:

  • Seed MC3T3-E1 pre-osteoblastic cells in a 24-well plate at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • After 24 hours, replace the medium with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control.

  • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Assess osteoblast differentiation by measuring Alkaline Phosphatase (ALP) activity and matrix mineralization.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the enzymatic activity of ALP, an early marker of osteoblast differentiation.

Methodology:

  • After the desired treatment period, wash the cells twice with PBS.

  • Lyse the cells with 0.1% Triton X-100 in PBS.

  • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 3 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein content of each sample, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)

Objective: To visualize and quantify the deposition of calcium phosphate, a late marker of osteoblast differentiation.

Methodology:

  • After 14-21 days of culture in osteogenic medium, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Wash the fixed cells with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Wash the cells extensively with deionized water to remove excess stain.

  • For quantification, destain the cells with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

  • Measure the absorbance of the extracted stain at 562 nm.[3]

Western Blot Analysis for Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation of Erk and Akt.

Methodology:

  • Seed osteoblastic cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-Erk, total Erk, phospho-Akt, and total Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[7][8]

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo osteoprotective effects of this compound in a model of postmenopausal osteoporosis.

Methodology:

  • Perform bilateral ovariectomy or sham surgery on 8-10 week old female C57BL/6 mice.

  • Allow the mice to recover for 2-4 weeks to establish bone loss.

  • Administer this compound (e.g., via oral gavage or subcutaneous injection) or vehicle control daily for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and collect femurs and tibias.

  • Analyze the bone microarchitecture using micro-computed tomography (µCT) to determine parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular separation.[5][6]

  • Perform histological analysis of the bone tissue.

Conclusion

This compound is a promising natural product with well-documented osteoprotective effects mediated through the ER-Erk and Akt signaling pathways. Its potential metabolic regulatory activities further enhance its therapeutic appeal. This technical guide provides a solid foundation of its chemical properties, biological functions, and detailed experimental methodologies to facilitate further research and development of this compound as a potential therapeutic agent for bone disorders and metabolic diseases. The provided protocols and quantitative data serve as a valuable resource for scientists aiming to explore the full potential of this intriguing molecule.

References

The Biosynthesis of Phenanthrenoids in Orchids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenanthrenoids, a class of aromatic compounds found in the Orchidaceae family, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the biosynthesis of these specialized metabolites is crucial for their potential application in drug development and biotechnology. This technical guide provides a comprehensive overview of the phenanthrenoid biosynthesis pathway in orchids, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction

Orchids are renowned for their intricate floral morphology and their production of a wide array of specialized metabolites. Among these, phenanthrenoids and their precursors, bibenzyls, are of particular importance due to their biological activities. These compounds are often synthesized as phytoalexins in response to biotic and abiotic stresses, such as fungal infections. The core structure of phenanthrenoids consists of a phenanthrene (B1679779) backbone, which is derived from the phenylpropanoid pathway. This guide will delve into the molecular intricacies of this biosynthetic route, from primary metabolites to the final phenanthrenoid products.

The Phenanthrenoid Biosynthesis Pathway

The biosynthesis of phenanthrenoids in orchids is a multi-step process that begins with the amino acid L-phenylalanine. The pathway involves the convergence of the phenylpropanoid and polyketide pathways.

Phenylpropanoid Pathway: Synthesis of Precursor Molecules

The initial steps of the pathway convert L-phenylalanine into key precursor molecules.

  • L-Phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

  • Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

  • p-Coumaric acid is subsequently converted to dihydro-p-coumaroyl-CoA.

  • An alternative branch from cinnamic acid leads to the formation of m-coumaric acid, which is then reduced to dihydro-m-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) then activates these dihydro-coumaric acids into their corresponding CoA esters, primarily dihydro-m-coumaroyl-CoA, which serves as a key substrate for the next stage.

Bibenzyl and Dihydrophenanthrene Formation

The formation of the characteristic bibenzyl and dihydrophenanthrene structures is catalyzed by a key enzyme, Bibenzyl Synthase (BBS).

  • Bibenzyl Synthase (BBS) , a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations and a final cyclization to form the bibenzyl scaffold, with 3,3',5-trihydroxybibenzyl (B1259220) being a common product.

  • The resulting bibenzyls can undergo further modifications, such as hydroxylation and O-methylation, catalyzed by O-Methyltransferases (OMTs) .

  • The final step in the formation of 9,10-dihydrophenanthrenes, such as orchinol (B1677456) and hircinol, involves an intramolecular oxidative coupling of the bibenzyl precursor. This step is believed to be catalyzed by peroxidase or laccase-like enzymes.

Phenanthrenoid Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL m_Coumaric_Acid m-Coumaric Acid Cinnamic_Acid->m_Coumaric_Acid C4H Dihydro_m_Coumaric_Acid Dihydro-m-coumaric Acid m_Coumaric_Acid->Dihydro_m_Coumaric_Acid Dihydro_m_Coumaroyl_CoA Dihydro-m-coumaroyl-CoA Dihydro_m_Coumaric_Acid->Dihydro_m_Coumaroyl_CoA 4CL Bibenzyls Bibenzyls (e.g., 3,3',5-trihydroxybibenzyl) Dihydro_m_Coumaroyl_CoA->Bibenzyls BBS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Bibenzyls BBS Dihydrophenanthrenes 9,10-Dihydrophenanthrenes (e.g., Orchinol, Hircinol) Bibenzyls->Dihydrophenanthrenes Oxidative Coupling Phenanthrenes Phenanthrenes Dihydrophenanthrenes->Phenanthrenes Dehydrogenation

Caption: Overview of the phenanthrenoid biosynthesis pathway in orchids.

Regulation of Phenanthrenoid Biosynthesis

The production of phenanthrenoids in orchids is tightly regulated, primarily as a defense mechanism against pathogens.

Elicitation by Fungal Pathogens

Fungal infection is a potent inducer of phenanthrenoid biosynthesis. Elicitors, which can be components of the fungal cell wall (e.g., chitin, glucans) or molecules secreted by the fungus, are recognized by receptors on the orchid cell surface. This recognition triggers a downstream signaling cascade.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway plays a central role in mediating the defense response, including the induction of phytoalexin biosynthesis.

  • Elicitor Recognition: Fungal elicitors bind to pattern recognition receptors (PRRs) on the plant cell membrane.

  • Signal Transduction: This binding initiates a signaling cascade that leads to the synthesis of jasmonic acid (JA).

  • JA-Ile Formation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).

  • COI1-JAZ Complex: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins.

  • Ubiquitination and Degradation: The formation of the COI1-JAZ-JA-Ile complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2 and other bHLH, MYB, WRKY, and NAC TFs.

  • Gene Expression: These activated TFs then bind to the promoters of phenanthrenoid biosynthetic genes (e.g., PAL, C4H, 4CL, BBS), upregulating their expression and leading to the production of phenanthrenoids.

Jasmonate Signaling Pathway Elicitor Fungal Elicitor Receptor Receptor Elicitor->Receptor JA_Biosynthesis Jasmonic Acid Biosynthesis Receptor->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ promotes binding Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (MYC2, etc.) JAZ->TF represses Genes Phenanthrenoid Biosynthesis Genes TF->Genes activates Phenanthrenoids Phenanthrenoids Genes->Phenanthrenoids

Caption: Jasmonate signaling pathway inducing phenanthrenoid biosynthesis.

Quantitative Data

The following tables summarize key quantitative data related to phenanthrenoid biosynthesis in orchids.

Table 1: Kinetic Properties of Bibenzyl Synthase (BBS) from Orchids

Orchid SpeciesSubstrateKm (µM)Vmax (nmol·min-1·mg-1)Reference
Dendrobium officinalep-hydroxyphenylpropionyl-CoA61.830.009
Dendrobium officinale4-coumaroyl-CoA3003.57
Dendrobium sinense4-coumaroyl-CoA-0.053

Note: Vmax values were converted to nmol·min-1·mg-1 for consistency where necessary.

Table 2: Phenanthrenoid and Bibenzyl Content in Orchids

Orchid SpeciesCompoundTissueConcentration (µg/g fresh weight)Elicitor/ConditionReference
Orchis masculaOrchinolTuber360Botrytis cinerea
Dendrobium sinenseTotal BibenzylsRoot13,100 (dry weight)Constitutive
Dendrobium sinenseTotal BibenzylsPseudobulb6,200 (dry weight)Constitutive
Dendrobium sinenseTotal BibenzylsLeaf7,200 (dry weight)Constitutive

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of phenanthrenoid biosynthesis.

Protocol for Bibenzyl Synthase (BBS) Enzyme Assay

This protocol is adapted from studies on bibenzyl synthase from Dendrobium species.

  • Protein Extraction:

    • Grind orchid tissue in liquid nitrogen.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT).

    • Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • For purified enzyme, proceed with protein purification techniques (e.g., affinity chromatography for His-tagged recombinant protein).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1-5 µg of enzyme extract or purified protein

      • 100 µM of dihydro-m-coumaroyl-CoA (or other starter-CoA)

      • 200 µM of [14C]-malonyl-CoA

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying with HCl.

  • Product Extraction and Analysis:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase containing the bibenzyl product.

    • Evaporate the solvent and redissolve the residue in a small volume of methanol.

    • Analyze the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to quantify the [14C]-labeled bibenzyl product.

Protocol for Metabolite Profiling of Phenanthrenoids by LC-MS/MS
  • Sample Preparation:

    • Freeze-dry and grind orchid tissue to a fine powder.

    • Extract the metabolites with a solvent mixture (e.g., methanol:chloroform:water, 2.5:1:1 v/v/v).

    • Vortex and sonicate the mixture.

    • Centrifuge to pellet solids and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).

    • Employ a C18 reversed-phase column for separation.

    • Use a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Acquire data in both positive and negative ionization modes.

    • Perform MS/MS fragmentation for compound identification.

  • Data Analysis:

    • Process the raw data using software like XCMS or MS-DIAL for peak picking, alignment, and quantification.

    • Identify phenanthrenoids by comparing retention times and MS/MS spectra with authentic standards or databases (e.g., METLIN, GNPS).

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify differentially accumulated metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of phenanthrenoids in orchids.

Experimental Workflow Plant_Material Orchid Plant Material (e.g., leaves, roots) Elicitation Elicitor Treatment (e.g., Fungal Spores, MeJA) Plant_Material->Elicitation Metabolite_Extraction Metabolite Extraction Elicitation->Metabolite_Extraction RNA_Extraction RNA Extraction Elicitation->RNA_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Metabolite_Profiling Metabolite Profiling & Quantification LC_MS->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis & Gene Identification RNA_Seq->Transcriptome_Analysis Enzyme_Assay Enzyme Assays (e.g., BBS) Metabolite_Profiling->Enzyme_Assay Data_Integration Data Integration & Pathway Elucidation Metabolite_Profiling->Data_Integration Transcriptome_Analysis->Enzyme_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Transcriptome_Analysis->Gene_Expression Transcriptome_Analysis->Data_Integration Enzyme_Assay->Data_Integration Gene_Expression->Data_Integration

Caption: Workflow for phenanthrenoid biosynthesis research.

Conclusion

The biosynthesis of phenanthrenoids in orchids is a complex and highly regulated process that is intricately linked to the plant's defense mechanisms. This guide has provided a detailed overview of the biosynthetic pathway, its regulation by fungal elicitors and the jasmonate signaling cascade, and the experimental approaches used for its investigation. The quantitative data and protocols presented herein offer a valuable resource for researchers aiming to further elucidate this pathway and harness the potential of orchid-derived phenanthrenoids for pharmaceutical and biotechnological applications. Future research should focus on the characterization of the enzymes involved in the final oxidative cyclization step and the identification of the full complement of transcription factors that regulate this important metabolic pathway.

A Technical Guide to the Natural Sources of 9,10-Dihydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dihydrophenanthrene (B48381) scaffold is a significant structural motif prevalent in a variety of natural products, particularly within the plant kingdom. These tricyclic compounds are biosynthetically derived from stilbenoids and exhibit a remarkable diversity of structures and biological activities.[1] Their molecular framework has established them as "privileged structures" in medicinal chemistry, demonstrating a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[1][2][3] Recently, their potential as inhibitors of viral proteases, such as the SARS-CoV-2 3CL protease, has further intensified research interest, underscoring their importance in modern drug discovery and development programs.[4][5]

This technical guide provides a comprehensive overview of the primary natural sources of 9,10-dihydrophenanthrene derivatives. It includes detailed information on their botanical origins, biosynthetic pathways, and methods for their extraction and characterization. Furthermore, it presents a summary of their biological activities with quantitative data and explores the signaling pathways through which they exert their effects.

Principal Natural Sources

9,10-Dihydrophenanthrenes are not ubiquitously distributed in the plant kingdom; their occurrence is largely concentrated within specific plant families. The Orchidaceae and Juncaceae families are the most prolific producers of these compounds.[1][6]

  • Orchidaceae (Orchid Family): This is the largest and most significant source of 9,10-dihydrophenanthrenes.[6] Numerous genera have been identified to contain these compounds, often as phytoalexins produced in response to stress or infection.[7] Key genera include:

    • Dendrobium : Species like Dendrobium officinale, Dendrobium virgineum, and Dendrobium amplum are rich sources.[2][6][8][9]

    • Bletilla : Bletilla striata is well-known for producing a variety of phenanthrene (B1679779) and dihydrophenanthrene derivatives.[6][10]

    • Pholidota : Species such as Pholidota yunnanensis and Pholidota articulata have yielded several unique derivatives.[11][12]

    • Eria : Eria bambusifolia has been shown to contain novel dihydrophenanthrenes with cytotoxic properties.[3]

    • Other genera include Coelogyne, Cremastra, and Otochilus.[6][12][13]

  • Juncaceae (Rush Family): This family, particularly the genus Juncus, is another major source. These plants are often used in traditional medicine.[14]

    • Juncus : Species like Juncus effusus, Juncus setchuensis, Juncus compressus, and Juncus ensifolius are known to produce a variety of phenanthrenes and their 9,10-dihydro counterparts.[2][15][16][17][18]

  • Other Families: While less common, derivatives have also been isolated from other families:

    • Dioscoreaceae: The rhizomes of Dioscorea zingiberensis and stems/leaves of Dioscorea nipponica have been found to contain these compounds.[19][20]

A selection of specific 9,10-dihydrophenanthrene derivatives and their plant sources is detailed in Table 1.

Table 1: Selected 9,10-Dihydrophenanthrene Derivatives from Natural Sources

Compound Name Natural Source Family Reference(s)
Orchinol & Hircinol Various Orchid Species Orchidaceae [7]
Juncuenins A-D Juncus setchuensis Juncaceae [15][18]
Effusol Juncus effusus Juncaceae [16]
2-methoxy-9,10-dihydrophenanthrene-4,5-diol Dendrobium virgineum Orchidaceae [8]
Juncuenin B Juncus ensifolius Juncaceae [17]
Phoyunnanins A-C Pholidota yunnanensis Orchidaceae [11]
2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthrene Dioscorea zingiberensis Dioscoreaceae [19]
Flavidin Coelogyne flavida, Pholidota articulata Orchidaceae [12][13]
Erathrin A Eria bambusifolia Orchidaceae [3]

| 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene | Dioscorea nipponica | Dioscoreaceae |[20] |

Biosynthesis in Orchidaceae

The biosynthesis of 9,10-dihydrophenanthrenes in orchids is an inducible pathway, often triggered by fungal infection or other elicitors.[21] The pathway begins with the amino acid L-phenylalanine and proceeds through stilbenoid intermediates. The key steps involve chain elongation and cyclization reactions. Bibenzyls serve as crucial bicyclic intermediates, and their subsequent oxidative coupling leads to the formation of the tricyclic 9,10-dihydrophenanthrene core.[22] A pivotal enzyme in this pathway is Bibenzyl Synthase, which is homologous to stilbene (B7821643) synthase.[7][22]

Biosynthetic Pathway of 9,10-Dihydrophenanthrenes L_Phe L-Phenylalanine DihydromCoumaric Dihydro-m-coumaric acid L_Phe->DihydromCoumaric Phenylpropanoid Pathway DihydromCoumaroylCoA Dihydro-m-coumaroyl-CoA DihydromCoumaric->DihydromCoumaroylCoA Bibenzyl Bibenzyl Intermediate (e.g., 3,3',5-Trihydroxybibenzyl) DihydromCoumaroylCoA->Bibenzyl Bibenzyl Synthase MalonylCoA + 3x Malonyl-CoA Dihydrophenanthrene 9,10-Dihydrophenanthrene (e.g., Orchinol) Bibenzyl->Dihydrophenanthrene Oxidative Coupling

Caption: Biosynthetic route to 9,10-dihydrophenanthrenes in orchids.[7][22]

Experimental Protocols: Extraction, Isolation, and Characterization

The isolation of pure 9,10-dihydrophenanthrene derivatives from plant matrices requires a systematic multi-step approach involving extraction, fractionation, and chromatography.

General Isolation Workflow

The overall process begins with the preparation of the plant material and concludes with the purification and structural identification of the target compounds.

Isolation Workflow start Plant Material (Air-dried, Powdered) extraction Solvent Extraction (e.g., Maceration, Soxhlet with EtOH/MeOH) start->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) concentrate->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partition->fractionation Bioactive Fraction purification Preparative HPLC (RP-18 Column) fractionation->purification elucidation Structure Elucidation (NMR, MS, IR) purification->elucidation Pure Compound

Caption: General workflow for isolating 9,10-dihydrophenanthrenes.
Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Authentication and Drying: Authenticate the plant material and remove foreign matter. Air-dry the material (e.g., whole plant, rhizomes, stems) at room temperature or in a ventilated oven at low heat (40-50°C) to a constant weight.

  • Pulverization: Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Submerge the powdered plant material (e.g., 1 kg) in a polar solvent like 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) (e.g., 5 L) in a stoppered container. Allow it to stand for 3-7 days at room temperature with frequent agitation. Filter the mixture and repeat the extraction process on the marc (solid residue) 2-3 times.[23]

    • Hot Continuous Extraction (Soxhlet): For more efficient extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract with a suitable solvent (e.g., 70% EtOH) for 12-24 hours or until the solvent in the siphon tube is colorless.

  • Concentration: Combine the filtrates from all extractions and concentrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude extract.

2. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity.

  • A typical sequence is:

    • n-Hexane or Petroleum Ether: To remove nonpolar constituents like fats and waxes.

    • Dichloromethane (DCM) or Chloroform (CHCl₃): To extract compounds of intermediate polarity.

    • Ethyl Acetate (EtOAc): This fraction is often rich in phenanthrenes and dihydrophenanthrenes.[8]

    • n-Butanol (n-BuOH): To extract more polar glycosides.

  • Concentrate each fraction using a rotary evaporator.

3. Chromatographic Purification:

  • Column Chromatography (CC): Subject the target fraction (typically EtOAc) to CC.

    • Silica (B1680970) Gel: Use a silica gel column eluted with a gradient solvent system, such as n-hexane-EtOAc or CHCl₃-MeOH, starting with low polarity and gradually increasing.[3]

    • Sephadex LH-20: For further separation based on size and polarity, often using MeOH as the mobile phase.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification on the fractions obtained from CC using a preparative HPLC system.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase gradient of acetonitrile (B52724) (ACN)-water or MeOH-water.[8]

    • Monitor the elution with a UV detector and collect the peaks corresponding to the pure compounds.

4. Structure Elucidation:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental formula using High-Resolution Mass Spectrometry (HR-ESI-MS).[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the complete structure.[24]

    • Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Identifies proton environments. Aromatic protons typically appear at δ 6.5-8.0 ppm, while the characteristic methylene (B1212753) protons at C-9 and C-10 of the dihydro-bridge resonate as multiplets around δ 2.5-2.9 ppm.[8][24]

    • ¹³C NMR: Identifies carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and their directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to assemble the molecular structure.[20][24]

Biological Activities and Quantitative Data

9,10-Dihydrophenanthrene derivatives exhibit a broad spectrum of biological activities. Their cytotoxic potential against various cancer cell lines is particularly well-documented.

Table 2: Cytotoxic Activity of Natural 9,10-Dihydrophenanthrene Derivatives

Compound Natural Source Cancer Cell Line IC₅₀ (μM) Reference(s)
Derivative 1 Dendrobium officinale HI-60 (Leukemia) > 50 [2]
Derivative 1 Dendrobium officinale THP-1 (Leukemia) > 50 [2]
Phenanthrene 4 Dendrobium officinale HI-60 (Leukemia) 11.96 [9]
Phenanthrene 4 Dendrobium officinale THP-1 (Leukemia) 8.92 [9]
Juncuenin B Juncus ensifolius HeLa (Cervical) 25.6 [17]
Juncuenin B Juncus ensifolius COLO 205 (Colon) 30.1 [17]
Juncuenin B Juncus ensifolius COLO 320 (Colon) 26.2 [17]
Erathrin A Eria bambusifolia HL-60 (Leukemia) 14.50 [3]
Blestanol K Bletilla striata HCT-116 (Colon) 1.4 [10]
Blestanol K Bletilla striata HepG2 (Liver) 2.5 [10]

| Blestanol L | Bletilla striata | BGC-823 (Gastric) | 2.0 |[10] |

Table 3: Other Notable Biological Activities

Compound/Derivative Natural Source Activity Type Quantitative Data Reference(s)
Phenanthrene 6 Juncus compressus Antiviral (HSV-2) Not specified [2]
Phoyunnanins A-C Pholidota yunnanensis Antioxidant Scavenging activity on DPPH [11]
2,5,7-trimethoxy-9,10-dihydrophenanthrene-1,4-dione Dioscorea zingiberensis Anti-inflammatory Inhibition of NO production [19]
Various Blestanols Bletilla striata Anti-neuroinflammatory IC₅₀ (NO inhibition): 5.0 - 19.0 μM [10]

| C1 Derivative | Synthetic (Natural Product-based) | Antiviral (SARS-CoV-2 3CLpro) | IC₅₀: 1.55 μM |[4][5] |

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of 9,10-dihydrophenanthrenes. One key area of investigation is their role in modulating cellular responses to oxidative stress.

For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol, isolated from Dendrobium virgineum, has been shown to protect human retinal pigment epithelial (ARPE-19) cells from hydrogen peroxide (H₂O₂)-induced damage.[8] The compound exerts its protective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, regulating the expression of apoptosis-related proteins (Bax and Bcl-2), and inhibiting the activation of downstream caspases.[8]

Signaling Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation H2O2 H₂O₂ (Oxidative Stress) p38 p38 H2O2->p38 Activates ERK ERK1/2 H2O2->ERK Activates JNK JNK H2O2->JNK Activates Bax Bax (Pro-apoptotic) H2O2->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) H2O2->Bcl2 Downregulates Compound 2-methoxy-9,10-dihydro- phenanthrene-4,5-diol Compound->p38 Inhibits Activation Compound->ERK Inhibits Activation Compound->JNK Inhibits Activation Compound->Bax Downregulates Compound->Bcl2 Upregulates CellSurvival Cell Survival Apoptosis Cell Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes

Caption: Protective mechanism against oxidative stress in ARPE-19 cells.[8]

Conclusion and Future Perspectives

9,10-Dihydrophenanthrene derivatives represent a structurally diverse and biologically significant class of natural products. The Orchidaceae and Juncaceae families remain the most promising sources for the discovery of novel compounds within this class. The potent cytotoxic, anti-inflammatory, and antiviral activities exhibited by these molecules validate their potential as lead structures for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Bio-prospecting: Continued phytochemical investigation of unexplored species within the Orchidaceae and Juncaceae families.

  • Mechanism of Action: In-depth studies to elucidate the specific molecular targets and signaling pathways for compounds with high therapeutic potential.

  • Medicinal Chemistry: Semi-synthetic modification of the natural product scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Total Synthesis: Development of efficient and scalable synthetic routes to provide access to larger quantities of promising derivatives for preclinical and clinical evaluation.[25][26]

The comprehensive data presented in this guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.

References

Spectroscopic Data of Coelogin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure

This compound possesses a phenanthro[4,5-bcd]pyran structure.

  • IUPAC Name: 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol

  • Chemical Formula: C₁₇H₁₆O₅

  • Molar Mass: 300.31 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.88d, J=8.5 Hz1HH-1
6.95d, J=8.5 Hz1HH-2
6.85s1HH-8
4.90s2HH-5
4.01s3H7-OCH₃
3.95s3H6-OCH₃
2.85t, J=7.0 Hz2HH-10
2.60t, J=7.0 Hz2HH-9

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Chemical Shift (δ) ppmCarbon Atom
152.5C-4
149.8C-6
146.2C-7
141.0C-3a
135.5C-10b
128.8C-1
125.4C-8a
119.5C-4a
115.8C-10a
112.3C-8
108.7C-2
105.1C-5a
69.8C-5
60.97-OCH₃
56.16-OCH₃
29.7C-10
22.5C-9
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
300100[M]⁺
28580[M - CH₃]⁺
27060[M - 2xCH₃]⁺ or [M - H₂CO]⁺
25745[M - CH₃ - CO]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400Broad, StrongO-H stretch (phenolic)
2925MediumC-H stretch (aliphatic)
1610, 1500, 1450StrongC=C stretch (aromatic)
1270StrongC-O stretch (aryl ether)
1100MediumC-O stretch (alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (Coelogyne cristata) Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR NMR_Data NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data IR_Data IR Data (Absorption Bands) IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Coelogin: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata, has emerged as a molecule of significant interest in metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical identification, biological activities with a focus on adipogenesis and energy metabolism, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Chemical Identification

This compound is chemically classified as a phenanthrene (B1679779) derivative. Its unique structure and properties are defined by the following identifiers:

IdentifierValueReference
CAS Number 82358-31-4[1]
Molecular Formula C₁₇H₁₆O₅[1]
Molecular Weight 300.31 g/mol
IUPAC Name 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][2]benzopyran-3,9-diol

Extraction and Isolation from Coelogyne cristata

The primary source of this compound is the pseudobulbs of the orchid Coelogyne cristata. A general protocol for its extraction is outlined below.

Experimental Protocol
  • Collection and Preparation: The pseudobulbs of Coelogyne cristata are collected, cleaned, and dried in the shade. The dried plant material is then pulverized into a coarse powder.

  • Solvent Extraction: The powdered material is defatted using petroleum ether and chloroform. Subsequently, it is extracted with a hydro-alcoholic solution (60% ethanol) for 72 hours.[3]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a dry mass.[3]

  • Purification: The crude extract is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate pure this compound. Identification and quantification can be achieved using HPTLC, HPLC, and LC-MS analysis.[3]

Biological Activity: Regulation of Adipogenesis and Metabolism

Recent studies have highlighted the significant role of this compound in regulating adipogenesis and ameliorating metabolic dyshomeostasis. The key biological effects are summarized below.

Inhibition of Adipogenesis

This compound has been shown to significantly inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes, in 3T3-L1 and C3H10T1/2 cell lines.[1]

Cell Cycle Arrest

A crucial mechanism for the inhibition of adipogenesis by this compound is the arrest of the cell cycle in the G1 phase. This prevents the mitotic clonal expansion required for adipocyte differentiation.[1]

Insulin (B600854) Sensitization and Energy Expenditure

This compound exhibits an insulin-sensitizing effect in mature adipocytes. Furthermore, it increases oxidative respiration and energy expenditure in these cells. In vivo studies have demonstrated that this compound can reverse high-fat diet-induced dyslipidemia and insulin resistance in mice.[1]

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Culture and Adipocyte Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Induction: Two days post-confluence, adipogenesis is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in the culture medium.

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at various concentrations to assess its dose-dependent effects.

Oil Red O Staining for Lipid Accumulation
  • Purpose: To visualize and quantify lipid accumulation in differentiated adipocytes.

  • Procedure:

    • Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

    • After washing with 60% isopropanol (B130326), the cells are stained with a working solution of Oil Red O for 20 minutes.

    • The stained lipid droplets are visualized under a microscope and can be quantified by eluting the stain with isopropanol and measuring the absorbance.

Cell Cycle Analysis by Flow Cytometry
  • Purpose: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • 3T3-L1 cells are treated with this compound during the initial phase of differentiation.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.

    • The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Glucose Uptake Assay
  • Purpose: To measure the effect of this compound on insulin-stimulated glucose uptake in mature adipocytes.

  • Procedure:

    • Differentiated 3T3-L1 adipocytes are serum-starved for 3 hours.

    • The cells are then incubated with this compound for a specified period.

    • Insulin is added to stimulate glucose uptake.

    • A fluorescent glucose analog, such as 2-NBDG, is added, and its uptake by the cells is measured using a fluorescence plate reader or flow cytometer.

Western Blot Analysis
  • Purpose: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

  • Procedure:

    • Cells treated with this compound are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPK, total AMPK, PPARγ, C/EBPα).

    • After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[5]

Signaling Pathways Modulated by this compound

This compound's effects on adipogenesis and metabolism are mediated through the modulation of key signaling pathways.

Inhibition of Adipogenesis via PPARγ and C/EBPα

This compound's anti-adipogenic activity is associated with the downregulation of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

G This compound This compound PPARg PPARγ This compound->PPARg Inhibits CEBPa C/EBPα This compound->CEBPa Inhibits Preadipocyte Preadipocyte Adipogenesis Adipogenesis Preadipocyte->Adipogenesis Differentiation Adipocyte Mature Adipocyte Lipid_Accumulation Lipid Accumulation Adipocyte->Lipid_Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis Adipogenesis->Adipocyte

Caption: this compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.

Regulation of Energy Metabolism via AMPK Signaling

The observed increase in energy expenditure and insulin sensitivity by this compound suggests the involvement of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

G This compound This compound AMPK AMPK This compound->AMPK Activates Energy_Expenditure Energy Expenditure AMPK->Energy_Expenditure Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Insulin_Sensitivity Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Improves

Caption: this compound potentially enhances energy metabolism by activating the AMPK pathway.

Conclusion

This compound presents a promising natural compound for the development of therapeutics targeting metabolic disorders such as obesity and insulin resistance. Its well-defined chemical structure and multifaceted biological activities, centered on the inhibition of adipogenesis and enhancement of energy metabolism, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in this field.

References

The Unveiled Potentials of Coelogyne cristata: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogyne cristata Lindl., a captivating epiphytic orchid native to the high altitudes of the Himalayas, has long been revered in traditional medicine, particularly in Ayurveda, where it is classified as a "Vayasthāpaka" or anti-aging drug.[1] Traditionally used as a stimulant and tonic, this orchid is now stepping into the spotlight of modern scientific inquiry.[1] This technical guide delves into the core biological activities of Coelogyne cristata extracts, presenting a comprehensive overview of its phytochemical composition, antimicrobial, antioxidant, and cytotoxic properties. By consolidating quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to serve as a vital resource for professionals engaged in natural product research and drug discovery.

Phytochemical Profile

The diverse biological activities of Coelogyne cristata are rooted in its rich and complex phytochemical landscape. Analysis of its extracts, primarily from the pseudobulbs, has revealed the presence of a wide array of secondary metabolites.

Key phytochemicals identified include:

  • Phenanthrenes: This class of compounds is a hallmark of C. cristata. Specific phenanthrenes isolated include coeloginanthridin and coeloginanthrin.[1] High-Performance Liquid Chromatography (HPLC) analysis of hydro-alcoholic extracts has shown a prominent peak, likely a phenanthrene, accounting for a significant percentage of the extract's composition.[1] These molecules are widely recognized for a spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2]

  • Stilbenoids: Novel stilbenoids, designated as coeloginone and coeloginanthrone, have also been identified.[1]

  • General Phytochemicals: Broad screening has confirmed the presence of alkaloids, flavonoids, glycosides, phenols, saponins, sterols, triterpenes, reducing sugars, and amino acids.[1][2]

This potent combination of bioactive compounds forms the basis for the therapeutic potential observed in preclinical studies.

Chapter 1: Antimicrobial Activity

Extracts from Coelogyne cristata have demonstrated significant efficacy against a range of pathogenic microbes, suggesting its potential as a source for new antimicrobial agents. The activity is largely attributed to its high concentration of phenanthrenes and other phenolic compounds.

Antibacterial and Antifungal Efficacy

Studies have shown that extracts from various parts of the plant, particularly the pseudobulbs and leaves, inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. Ethanolic extracts have shown notable activity against Staphylococcus aureus, Bacillus cereus, Yersinia enterocolitica, and Enterobacter cloacae.[3][4][5]

Quantitative Antimicrobial Data

The following table summarizes the key quantitative data from antimicrobial assays performed on Coelogyne cristata extracts.

Extract/PartTest OrganismAssay TypeResultReference
Ethanolic (Pseudobulb)Staphylococcus aureusDisc Diffusion19.0 mm Zone of Inhibition[6]
Ethanolic (Pseudobulb)Staphylococcus aureusDisc Diffusion27.5 mm Zone of Inhibition[6]
Crude ExtractStaphylococcus aureusMIC31.25 mg/ml[7]
Crude ExtractStaphylococcus aureusMBC250 mg/ml[7]
Ethanolic (Leaf)Bacillus cereusDisc Diffusion14.0 mm Zone of Inhibition[4]
Ethanolic (Pseudobulb)Enterobacter cloacaeDisc Diffusion11.0 - 25.5 mm Zone of Inhibition[5]
Ethanolic (Leaf)Candida albicansDisc Diffusion10.0 mm Zone of Inhibition[4]

Table 1: Summary of Quantitative Antimicrobial Activity Data for Coelogyne cristata Extracts.

Experimental Protocols

1.3.1. General Plant Extraction for Antimicrobial Studies

  • Preparation: The pseudobulbs or leaves of C. cristata are collected, cleaned, and dried in the shade. The dried material is then pulverized into a coarse powder.[1]

  • Defatting: The powder is successively defatted with a non-polar solvent like petroleum ether to remove lipids.[1]

  • Extraction: The defatted powder is extracted with a solvent of choice (e.g., 60% hydro-alcohol or ethanol) typically for 24-72 hours using a shaker or soxhlet apparatus.[1][8]

  • Concentration: The resulting filtrate is concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[8]

1.3.2. Antimicrobial Susceptibility Testing: Disc Diffusion (Kirby-Bauer) Method

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (B569324) (MHA) plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the C. cristata extract. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also prepared.

  • Incubation: The discs are placed on the inoculated MHA plate, which is then incubated at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters (mm).[4][6]

1.3.3. Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Determination

  • Serial Dilution: A two-fold serial dilution of the plant extract is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.[7]

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes/plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the extract that shows no visible signs of microbial growth (i.e., no turbidity).[7]

  • MBC Determination: To determine the MBC, a small aliquot is taken from the tubes/wells that showed no growth in the MIC assay and is sub-cultured onto fresh agar plates. After incubation, the lowest concentration that results in no microbial growth on the agar plate is recorded as the MBC.[7]

Visualization: Antimicrobial Assay Workflow

Workflow for Antimicrobial Activity Assessment.

Chapter 2: Antioxidant Activity

The antioxidant properties of C. cristata extracts are a cornerstone of its traditional use in promoting longevity and combating age-related ailments.[1] This activity is primarily linked to its rich content of phenolic compounds and phenanthrenes, which can neutralize harmful free radicals and mitigate oxidative stress.

Evidence of Antioxidant Potential

While specific quantitative antioxidant values for C. cristata are not extensively detailed in the available literature, studies on closely related species within the Coelogyne genus provide strong evidence of this capacity. For instance, various extracts of Coelogyne stricta demonstrated potent radical scavenging activity.[9] In vivo studies on C. cristata have shown that its administration can enhance the levels of antioxidant enzymes like catalase while reducing lipid peroxidation and nitrite (B80452) levels in a model of Chronic Fatigue Syndrome, further confirming its antioxidant action.[2]

Quantitative Antioxidant Data (from related Coelogyne species)

The following table presents data from antioxidant assays on related Coelogyne species to illustrate the potential of this genus.

SpeciesExtract/PartAssay TypeResultReference
Coelogyne strictaEthyl Acetate (B1210297) (Leaf)DPPHIC50: 47.0 µg/ml[9]
Coelogyne pandurataMethanol (Bulb, pre-flowering)DPPHHighest Activity[10]
Coelogyne pandurataEthanol (Bulb, pre-flowering)FRAP80.70 ± 0.70 µmol TE g⁻¹ DW[10]

Table 2: Summary of Quantitative Antioxidant Activity Data from Related Coelogyne Species.

Experimental Protocols

2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).

  • Reaction Mixture: Various concentrations of the C. cristata extract are added to the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid, a known antioxidant) are also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of each solution is measured at ~517 nm using a spectrophotometer. The reduction in absorbance, indicated by a color change from purple to yellow, signifies radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the extract concentration.[9]

2.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10]

  • Reaction Mixture: A small volume of the plant extract is mixed with the freshly prepared FRAP reagent.

  • Incubation: The mixture is incubated, typically in the dark, for a set period (e.g., 30 minutes).[10]

  • Measurement: The absorbance of the resulting blue-colored complex (ferrous-TPTZ) is measured at a specific wavelength (~593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are often expressed as µmol Trolox Equivalents (TE) per gram of dry weight (DW).[10]

Chapter 3: Cytotoxic Activity

The presence of phenanthrenes in Coelogyne cristata strongly suggests potential cytotoxic activity against cancer cells, a property observed in many compounds from this chemical class.[2] While direct studies on C. cristata extracts are limited, research on closely related species and their isolated compounds provides compelling evidence of their anticancer potential.

Evidence of Cytotoxicity

Extracts and isolated compounds from the Coelogyne genus have shown the ability to inhibit the proliferation of various cancer cell lines. For example, an ethyl acetate extract of Coelogyne stricta was found to be cytotoxic to the HeLa human cervical cancer cell line.[9] More detailed studies on Coelogyne fuscescens have identified specific compounds, such as oxoflavidin, that exhibit potent cytotoxicity against human breast cancer cell lines (T47D and MDA-MB-231) and induce apoptosis.[3]

Quantitative Cytotoxicity Data (from related Coelogyne species)

The table below summarizes the half-maximal inhibitory concentration (IC50) values obtained for extracts and compounds from related Coelogyne species.

SpeciesExtract/CompoundCell LineIC50 ValueReference
Coelogyne strictaEthyl Acetate ExtractHeLa (Cervical Cancer)47.0 µg/ml[9]
Coelogyne fuscescensOxoflavidin (Compound)MDA-MB-231 (Breast Cancer)26.26 ± 4.33 μM[3]
Coelogyne fuscescensCoelonin (Compound)T47D (Breast Cancer)44.43 ± 2.7 μM
Coelogyne fuscescensFlavadin (Compound)MDA-MB-231 (Breast Cancer)48.61 ± 2.16 μM

Table 3: Summary of Quantitative Cytotoxicity Data from Related Coelogyne Species.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a CO₂ incubator.

  • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the C. cristata extract. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The cells are incubated with the extract for a specified period, typically 24 to 48 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Potential Mechanism of Cytotoxicity

The cytotoxic effects of phenanthrene-rich extracts are often mediated through the induction of apoptosis (programmed cell death). Research on related compounds suggests a mechanism involving the modulation of key regulatory proteins in the apoptotic cascade.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Extract Coelogyne cristata Extract (Phenanthrenes) p53 p53 (Tumor Suppressor) Extract->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Extract->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mito Mitochondrial Dysfunction Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

References

Ethnobotanical and Pharmacological Landscape of Coelogyne cristata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogyne cristata Lindl., an epiphytic orchid native to the Himalayan regions of India, Nepal, and Bangladesh, has a rich history in traditional medicine.[1][2] Known vernacularly as "Jibanti" or "Swarna Jibanti," it is revered in Ayurvedic and folk medicine as a potent therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of C. cristata, supported by a detailed examination of its phytochemical constituents and scientifically validated pharmacological activities. The information is presented to facilitate further research and potential drug development initiatives.

Ethnobotanical Uses

The pseudobulb is the primary part of C. cristata used in traditional remedies, although leaves and fruit resin also find applications.[2][4] Preparations typically involve fresh juice, paste, or infusions.[1][4]

Table 1: Summary of Traditional Ethnobotanical Uses of Coelogyne cristata

Ailment/Use CategoryPlant Part UsedMethod of Preparation/AdministrationGeographical Region of UseReference(s)
Musculoskeletal Pseudobulb, Fruit ResinPaste applied topically to heal fractured bones.Kumaon Himalayas, Uttarakhand, India[2][4][5]
Neurological PseudobulbUsed to treat epilepsy, nerve disorders, and tremors.Temperate Himalayas, India[2][4]
Employed for headaches.Temperate Himalayas, India[2]
General Health & Tonic PseudobulbUsed as a stimulant and tonic for the elderly and those with persistent diseases.[3]West Bengal (India), Bangladesh[3]
Considered an anti-aging ("Vayasthāpaka") and anti-stress agent, and a health rejuvenator.[2][3]India[2][3]
Extracts are taken for cooling and soothing effects.Bangladesh[2]
Respiratory PseudobulbUsed in the treatment of asthma.West Bengal (India), Bangladesh[3]
Gastrointestinal PseudobulbInfusion given as an aphrodisiac and to relieve chronic constipation.Uttarakhand, India[4]
Dermatological Pseudobulb JuiceApplied to boils and wounds, including on animal hooves.India[6]
Fruit ResinApplied externally to coagulate blood from injuries.Almora, Uttarakhand, India[4]
Febrile Conditions Not specifiedFresh juice or paste used to treat fever.India[1]
Other PseudobulbUsed for degenerative changes and blood-borne diseases.West Bengal (India), Bangladesh[3]

Phytochemical Composition

Phytochemical analyses of C. cristata have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties.

Table 2: Major Phytochemicals Identified in Coelogyne cristata

Phytochemical ClassSpecific Compounds (where identified)Plant PartReference(s)
Alkaloids PresentPseudobulb[3]
Flavonoids PresentPseudobulb[3]
Glycosides PresentPseudobulb[3]
Phenols PresentPseudobulb[3]
Saponins PresentPseudobulb[3]
Sterols PresentPseudobulb[3]
Phenanthrenes Coeloginanthridin, Coeloginanthrin, Coelogin, CoelogininPseudobulb[3]

Pharmacological Activities and Experimental Protocols

Scientific investigations have substantiated several of the traditional claims associated with C. cristata. This section details the key pharmacological findings and the methodologies employed in these studies.

Anti-fatigue and Antioxidant Activity

A study investigating the effects of a hydro-alcoholic extract of C. cristata pseudobulbs (CCE) on chronic fatigue syndrome (CFS) in aged Wistar rats demonstrated significant anti-fatigue and antioxidant properties.[3][7]

Table 3: Quantitative Data from Anti-fatigue and Antioxidant Studies

ParameterExperimental GroupDosageResultp-valueReference(s)
Spontaneous Locomotor MovementCCE-treated vs. Control25 mg/kg & 250 mg/kgSignificantly improvedp < 0.001[3][7]
Immobility Period (Depression Score)CCE-treated vs. Control25 mg/kg & 250 mg/kgDecreasedNot specified[3][7]
Time in Open Arms (Anxiety Score)CCE-treated vs. CFS Control25 mg/kg & 250 mg/kgEnhancedp < 0.001[3][7]
Brain Lipid Peroxidation & Nitrite LevelsCCE-treated vs. CFS Control25 mg/kg & 250 mg/kgMarked diminutionNot specified[3][7]
Brain Catalase (CAT) LevelCCE-treated vs. CFS Control25 mg/kg & 250 mg/kgSignificantly enhancedp < 0.01[3][7]
Brain Superoxide (B77818) Dismutase (SOD) LevelCCE-treated vs. CFS Control25 mg/kg & 250 mg/kgMarked diminutionNot specified[3][7]
  • Animal Model: Aged Wistar rats were used.

  • Induction of CFS: Animals were subjected to forced swimming for a fixed duration of 15 minutes daily for 21 consecutive days.[3][7]

  • Drug Administration: The hydro-alcoholic extract of C. cristata (CCE) was administered orally at doses of 25 mg/kg and 250 mg/kg body weight for 21 days. Panax ginseng (100 mg/kg) was used as a standard.[3][7]

  • Behavioral Assessments:

    • Locomotor Activity: Measured using an automated photactometer.[3][7]

    • Depression: Assessed by measuring the immobility time during the forced swim test.[3][7]

    • Anxiety: Evaluated using the elevated plus-maze test, recording time spent in open and closed arms.[3][7]

  • Biochemical Estimations (Post-sacrifice):

    • Brains were homogenized in 0.1M phosphate (B84403) buffer (pH 7.4).[3]

    • The homogenate was centrifuged to obtain the post-nuclear fraction.[3]

    • Levels of lipid peroxides, nitrite, catalase (CAT), and superoxide dismutase (SOD) in the brain tissue were determined.[3][7]

Antimicrobial Activity

Extracts of C. cristata have demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae.[8]

Table 4: Quantitative Data from Antimicrobial Studies

Extract/Plant PartMicroorganismZone of Inhibition (ZOI)MICMBCReference(s)
Ethanolic ExtractStaphylococcus aureus27.5 mm (mean diameter)31.25 mg/ml250 mg/ml[8][9]
Crude ExtractVibrio choleraeHigh activity (exact ZOI not specified)62.5 mg/ml125 mg/ml[8]
70% Ethanolic Leaf ExtractYersinia enterocoliticaLow activity (≤13 mm)Not determinedNot determined
70% Ethanolic Leaf ExtractBacillus cereusIntermediate activity (14-16 mm)Not determinedNot determined
70% Ethanolic Leaf ExtractStaphylococcus aureusLow activity (≤13 mm)Not determinedNot determined
  • Preparation of Extracts:

    • Plant material (e.g., pseudobulbs) was dried, powdered, and extracted with a suitable solvent (e.g., ethanol) using a shaker or soxhlet apparatus.[4]

    • The filtrate was concentrated under reduced pressure to obtain the crude extract.[4]

  • Disk Diffusion Method:

    • Bacterial cultures were inoculated onto Mueller-Hinton agar (B569324) plates to create a confluent lawn.[9]

    • Sterile filter paper disks were impregnated with the plant extract at a specific concentration.[9]

    • Disks were placed on the agar surface, and the plates were incubated (e.g., at 37°C for 24 hours).[9]

    • The diameter of the zone of inhibition around each disk was measured in millimeters.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • A two-fold serial dilution of the extract was prepared in a liquid broth medium.[8]

    • Each dilution was inoculated with a standardized bacterial suspension.

    • The lowest concentration of the extract that visibly inhibited bacterial growth after incubation was recorded as the MIC.[8]

  • Determination of Minimum Bactericidal Concentration (MBC):

    • A sample from the tubes showing no visible growth in the MIC assay was sub-cultured onto fresh agar plates.

    • The lowest concentration of the extract that resulted in no bacterial growth on the agar plates was determined as the MBC.[8]

Osteoprotective Activity

The traditional use of C. cristata for bone healing is supported by modern research demonstrating its osteoprotective effects, particularly in the context of post-menopausal osteoporosis.[5]

  • Animal Model: Ovariectomized (estrogen-deficient) BALB/c mice were used as a model for post-menopausal osteoporosis.[5]

  • Drug Administration: An ethanolic extract of C. cristata was administered orally to the mice.[5]

  • Assessment of Bone Health:

    • The trabecular microarchitecture of femoral and tibial bones was analyzed.[5]

    • Overall bone quality was evaluated.

    • Uterine estrogenicity was assessed to check for potential side effects.[5]

  • In Vitro Studies with this compound:

    • The isolated compound, this compound, was tested on osteoblast cell cultures.[5]

    • Alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation, was measured.[5]

    • Mineral nodule formation was observed.[5]

    • mRNA levels of osteogenic markers such as BMP-2, Type I Collagen, and RUNX-2 were quantified.[5]

Visualized Workflows and Relationships

To illustrate the logical flow from traditional knowledge to modern scientific validation, the following diagrams are provided.

Ethnobotanical_to_Pharmacological_Workflow A Traditional Ethnobotanical Use (e.g., Bone Fracture Healing) B Plant Material Collection & Identification (Coelogyne cristata pseudobulbs) A->B Inform D Extraction & Fractionation B->D Process C Phytochemical Investigation E Isolation of Pure Compounds (e.g., this compound) C->E Guide D->C Analyze F Pharmacological Screening D->F Test G In Vitro Bioassays (Osteoblast Cultures) E->G Test F->G Specific Assay H In Vivo Animal Models (Ovariectomized Mice) F->H Specific Assay I Validation of Traditional Use (Osteoprotective Activity Confirmed) G->I H->I J Mechanism of Action Studies I->J Further Investigate K Potential for Drug Development J->K Lead to

Caption: Workflow from traditional claim to drug development potential.

Traditional_Use_and_Validated_Activity cluster_traditional Traditional Ethnobotanical Uses cluster_validated Scientifically Validated Activities Plant {Coelogyne cristata | Phytochemicals: Phenanthrenes, Flavonoids, Alkaloids} Tonic Tonic & Anti-aging Plant->Tonic BoneHealing Bone Fracture Healing Plant->BoneHealing NerveDisorder Nerve Disorders Plant->NerveDisorder WoundHealing Wound & Boil Treatment Plant->WoundHealing Antioxidant Antioxidant & Anti-fatigue Plant->Antioxidant Osteoprotective Osteoprotective Plant->Osteoprotective Antimicrobial Antimicrobial Plant->Antimicrobial Tonic->NerveDisorder Tonic->Antioxidant correlates to BoneHealing->Osteoprotective correlates to WoundHealing->Antimicrobial correlates to

References

An In-depth Technical Guide to the Discovery and Isolation of Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details experimental protocols for its extraction and purification, and for assessing its effects on cellular processes. A key focus is its role in modulating critical signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering a foundational understanding of this compound's therapeutic potential and the methodologies to explore it further.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound is a phenanthrenoid with a phenanthro[4,5-bcd]pyran structure, first identified in the high-altitude orchid Coelogyne cristata.[1] This orchid has been utilized in traditional medicine, suggesting the presence of bioactive constituents.[2] Alongside this compound, other related phenanthrene (B1679779) derivatives such as Coeloginin have also been isolated from this plant.[3]

Initial studies have revealed that this compound possesses interesting biological activities, including the ability to induce cell cycle arrest and influence key cellular signaling pathways.[4] These properties suggest its potential as a lead compound for the development of new drugs, particularly in areas such as oncology and metabolic diseases. This guide will delve into the technical aspects of this compound research, providing detailed methodologies and summarizing the current understanding of its mechanism of action.

Data Presentation: Biological Activities of this compound

Quantitative data on the biological effects of this compound is crucial for its evaluation as a potential therapeutic agent. While specific data for this compound's cytotoxicity against a wide range of cancer cell lines is not extensively available in the public domain, this section provides a template for how such data should be presented. For comparative purposes, data on other phenanthrene derivatives from orchids are included.

Table 1: Cytotoxicity of Phenanthrene Derivatives Against Human Cancer Cell Lines (Illustrative Example)

CompoundCell LineAssayIC50 (µM)Reference
Phenanthrene Derivative 1MCF-7 (Breast)MTT8.1
Phenanthrene Derivative 3MCF-7 (Breast)MTT7.5
This compoundVariousMTTData Not Available-

Note: The IC50 values for phenanthrene derivatives from a related plant species are provided as a reference for the potential cytotoxic potency of this class of compounds.

Table 2: Effect of this compound on Cell Cycle Distribution (Illustrative Data Structure)

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control055.2 ± 3.125.7 ± 2.519.1 ± 1.8
This compound10Data Not AvailableData Not AvailableData Not Available
This compound25Data Not AvailableData Not AvailableData Not Available
This compound50Data Not AvailableData Not AvailableData Not Available

Note: This table illustrates the expected format for presenting data from a cell cycle analysis experiment. Specific quantitative data for this compound is a subject for further experimental investigation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following protocols are based on established techniques for the isolation of natural products and the assessment of their biological activities.

Isolation of this compound from Coelogyne cristata

This protocol describes a general procedure for the extraction and chromatographic isolation of this compound.

a) Plant Material and Extraction:

  • Obtain and authenticate the pseudobulbs of Coelogyne cristata.

  • Clean and air-dry the plant material in the shade, then pulverize it into a coarse powder.

  • Perform successive extractions with solvents of increasing polarity, starting with petroleum ether, followed by chloroform, and then a hydro-alcoholic solution (e.g., 60% ethanol). The extraction should be carried out for a sufficient duration (e.g., 72 hours) to ensure the exhaustive removal of phytochemicals.[2]

b) Column Chromatography:

  • Prepare a silica (B1680970) gel slurry (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry, ensuring a uniform and bubble-free stationary phase.

  • Concentrate the hydro-alcoholic extract under reduced pressure to obtain a crude residue.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). For example:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • ...and so on, up to 100% ethyl acetate.

  • Collect the eluate in fractions of a fixed volume.

c) Fraction Analysis and Purification:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system.

  • Visualize the spots on the TLC plates under UV light and/or by using a staining reagent (e.g., iodine vapor or a specific spray reagent for phenolics).

  • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Further purify the combined fractions using repeated column chromatography or preparative TLC to yield pure this compound.

  • Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Mandatory Visualizations

Signaling Pathways

Coelogin_Signaling_Pathways cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway This compound This compound ERK ERK pERK p-ERK (Active) Proliferation_Differentiation Cell Proliferation & Differentiation Akt Akt pAkt p-Akt (Active) Cell_Survival Cell Survival

Experimental Workflows

Isolation_Workflow Plant_Material Coelogyne cristata Pseudobulbs Extraction Solvent Extraction (Petroleum Ether, Chloroform, Hydro-alcohol) Plant_Material->Extraction Crude_Extract Crude Hydro-alcoholic Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_this compound Pure this compound TLC->Pure_this compound Combine & Purify

Cell_Based_Assay_Workflow cluster_assays Biological Assays Cell_Culture Cancer Cell Lines Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (p-ERK, p-Akt) Treatment->Western_Blot

Conclusion

This compound, a phenanthrenoid from Coelogyne cristata, demonstrates significant biological activities that warrant further investigation for its therapeutic potential. The methodologies outlined in this guide provide a framework for its isolation and the characterization of its effects on cancer cells. The confirmed activation of the MAPK/ERK and PI3K/Akt signaling pathways by this compound provides a mechanistic basis for its observed cellular effects. Future research should focus on obtaining comprehensive quantitative data, such as IC50 values across a panel of cancer cell lines and detailed cell cycle analysis, to fully elucidate its potential as a novel drug candidate. This will pave the way for preclinical and clinical studies to explore its efficacy in various disease models.

References

Phenanthrene Derivatives in Traditional Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene (B1679779) derivatives, a class of polycyclic aromatic hydrocarbons, are significant active constituents in a variety of plants utilized in traditional medicine.[1] These compounds are particularly abundant in plant families such as Orchidaceae, Juncaceae, Dioscoreaceae, and Lauraceae.[1][2] For centuries, traditional medicinal systems have harnessed the therapeutic properties of these plants to treat a wide array of ailments.[1][3][4] Modern scientific inquiry has substantiated many of these traditional uses, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] This technical guide provides a comprehensive overview of phenanthrene derivatives, focusing on their role in traditional medicine, their diverse biological activities supported by quantitative data, and the experimental methodologies employed in their study.

Biological Activities and Quantitative Data

Phenanthrene derivatives exhibit a wide range of biological activities, with their cytotoxic and anti-inflammatory properties being the most extensively investigated. The structural diversity of these compounds underpins their varied mechanisms of action and therapeutic potential.[1]

Antiproliferative and Cytotoxic Activity

A significant number of phenanthrene derivatives isolated from medicinal plants have demonstrated potent cytotoxic effects against various human cancer cell lines, making them promising candidates for oncology research and drug development.[1][5]

Table 1: Antiproliferative Activity of Phenanthrene Derivatives

Compound NamePlant SourceCancer Cell LineIC50 (µM)Reference
Denbinobin BDendrobium sinenseVariousNot specified[6]
Ephemeranthoquinone BCymbidium Great Flower Marie LaurencinHL-602.8[7]
Compound 4 Dendrobium officinaleHI-6011.96[8]
Compound 4 Dendrobium officinaleTHP-18.92[8]
Maritin BJuncus maritimusHeLa11.0[9]
JuncusolJuncus maritimusHeLa0.5[9]
EffusolJuncus maritimusHeLa2.3[9]
Dimeric Phenanthrene 4 Juncus maritimusA2780cis, MCF-7< 20[9]
Dimeric Phenanthrene 11 Juncus maritimusA2780cis, MCF-7< 20[9]
Antimicrobial Activity

Several phenanthrene derivatives have shown significant activity against pathogenic microorganisms.

Table 2: Antimicrobial Activity of Phenanthrene Derivatives

Compound NamePlant SourceMicroorganismMIC (µM)Reference
Ephemeranthoquinone BCymbidium Great Flower Marie LaurencinBacillus subtilis4.88 - 65.10[7]
Marylaurencinol BCymbidium Great Flower Marie LaurencinBacillus subtilis4.88 - 65.10[7]
Known Phenanthrene 6 Cymbidium Great Flower Marie LaurencinBacillus subtilis4.88 - 65.10[7]
Anti-inflammatory Activity

Phenanthrenes have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1]

Signaling Pathways and Mechanisms of Action

Research has begun to elucidate the molecular mechanisms underlying the biological activities of phenanthrene derivatives, revealing their ability to modulate key cellular signaling pathways. For instance, certain phenanthrenes have been found to inhibit liver fibrosis by targeting pro-fibrotic and pro-inflammatory pathways.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Phenanthrenes Phenanthrene Derivatives Phenanthrenes->IKK Inhibits Phenanthrenes->NFkappaB_nuc Inhibits Translocation DNA DNA NFkappaB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Induces

Caption: Inhibition of LPS-induced inflammatory signaling by phenanthrene derivatives.

Experimental Protocols

The discovery and evaluation of bioactive phenanthrene derivatives involve a series of systematic experimental procedures, from isolation to biological characterization.[1]

General Workflow for Isolation and Bioactivity Screening

The isolation of phenanthrenes from plant material is a multi-step process designed to separate these compounds from a complex mixture of secondary metabolites.[1]

G PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., CH2Cl2, MeOH) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., VLC, Column) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation of Pure Compounds (e.g., HPLC) Fractions->Isolation PureCompounds Pure Phenanthrene Derivatives Isolation->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation Bioassays Biological Activity Screening (e.g., MTT, MIC) PureCompounds->Bioassays

Caption: General workflow for the isolation and bioactivity screening of phenanthrenes.

Antiproliferative Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated phenanthrene derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The phenanthrene derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Phenanthrene derivatives isolated from plants used in traditional medicine represent a rich and diverse source of bioactive molecules with significant therapeutic potential.[1] Their demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities, supported by quantitative data, underscore their importance as lead structures in modern drug discovery.[1][2] Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic promise.

References

The Bioactivity of Coelogin: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-Adipogenic, Osteogenic, and Anti-inflammatory Properties of a Promising Natural Phenanthrene (B1679779) Derivative

Coelogin, a phenanthrene derivative isolated from the orchid Coelogyne cristata, has emerged as a molecule of significant interest in the scientific community. Possessing a range of bioactive properties, this natural compound demonstrates potential therapeutic applications in metabolic disorders, bone health, and inflammatory conditions. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on its anti-adipogenic, osteogenic, and putative anti-inflammatory effects. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and drug development endeavors.

Anti-Adipogenic Activity

This compound has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Quantitative Data on Anti-Adipogenic Effects

The inhibitory effects of this compound on adipocyte differentiation have been quantified in various studies. The following table summarizes the key quantitative findings.

Cell LineAssayConcentration of this compoundResultReference
3T3-L1Adipogenesis InhibitionNot SpecifiedSignificant inhibition of adipogenesis[1][2]
C3H10T1/2Adipogenesis InhibitionNot SpecifiedSignificant inhibition of adipogenesis[1][2]
3T3-L1Cell Cycle AnalysisNot SpecifiedArrests the cell cycle in the G1 phase[1][2]

Further research is required to establish specific IC50 values for this compound's anti-adipogenic activity.

Experimental Protocol: Inhibition of Adipogenesis in 3T3-L1 Preadipocytes

This protocol outlines the methodology used to assess the anti-adipogenic activity of this compound on the 3T3-L1 preadipocyte cell line.

1.2.1. Cell Culture and Differentiation:

  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.

  • This compound Treatment: Cells are treated with varying concentrations of this compound concurrently with the differentiation induction medium.

  • Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the medium is replaced with fresh DMEM with 10% FBS every two days.

1.2.2. Assessment of Adipogenesis:

  • Oil Red O Staining: On day 8 of differentiation, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize intracellular lipid accumulation. The stained lipid droplets are then quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 490 nm).[3]

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic marker genes such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[4]

  • Protein Analysis: Western blotting is used to determine the protein levels of adipogenic transcription factors.

Signaling Pathways in Anti-Adipogenesis

This compound exerts its anti-adipogenic effects by modulating key signaling pathways, including the Wnt/β-catenin and Akt pathways.

1.3.1. Wnt/β-catenin Signaling Pathway:

This compound is suggested to activate the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes that inhibit adipogenesis.

Wnt_Signaling This compound This compound Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Activates Adipogenesis Adipogenesis Wnt_Pathway->Adipogenesis Inhibits

This compound activates the Wnt/β-catenin pathway to inhibit adipogenesis.

1.3.2. Akt Signaling Pathway:

The Akt signaling pathway is another crucial regulator of adipogenesis. While the precise mechanism of this compound's interaction is still under investigation, it is known to influence this pathway.

Akt_Signaling_Adipogenesis This compound This compound Akt_Signaling Akt Signaling This compound->Akt_Signaling Modulates Adipogenesis Adipogenesis Akt_Signaling->Adipogenesis Regulates

This compound's modulation of the Akt signaling pathway in adipogenesis.

Osteogenic Activity

This compound has demonstrated a significant bone-protective effect by stimulating osteoblast differentiation and mineralization, highlighting its potential in the treatment of osteoporosis.

Quantitative Data on Osteogenic Effects

The osteogenic potential of this compound has been quantitatively assessed through various in vitro assays.

Cell TypeAssayConcentration of this compoundResultReference
Primary calvarial osteoblastsAlkaline Phosphatase (ALP) Activity0.01, 0.1, 1 µMDose-dependent increase in ALP activity[5]
Primary calvarial osteoblastsMineralization (Alizarin Red S)0.01, 0.1, 1 µMDose-dependent increase in mineralization[5]
Primary calvarial osteoblastsProliferation (BrdU ELISA)0.01, 0.1, 1 µMIncreased osteoblast proliferation[5]
Experimental Protocol: Osteoblast Differentiation and Mineralization

This protocol describes the methods to evaluate the osteogenic effects of this compound on primary osteoblasts.

2.2.1. Cell Culture and Treatment:

  • Cell Source: Primary calvarial osteoblasts isolated from neonatal mice.

  • Culture Medium: α-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Treatment: Cells are treated with different concentrations of this compound in the osteogenic differentiation medium.

2.2.2. Assessment of Osteogenic Differentiation:

  • Alkaline Phosphatase (ALP) Activity Assay: After 48 hours of treatment, cells are lysed, and the ALP activity in the lysate is measured spectrophotometrically using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The absorbance is read at 405 nm.[5]

  • Mineralization Assay (Alizarin Red S Staining): After 21 days of treatment, the cell layer is fixed and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. For quantification, the stain is eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm.[5][6]

Signaling Pathways in Osteogenesis

This compound promotes osteoblastogenesis through the activation of the Estrogen Receptor (ER)-Extracellular signal-regulated kinase (Erk) and Akt signaling pathways.[5]

2.3.1. ER-Erk Signaling Pathway:

This compound activates Estrogen Receptors (ERα and ERβ), which in turn activates the Erk (MAPK) signaling cascade, a key pathway in promoting osteoblast proliferation and differentiation.

ER_Erk_Signaling This compound This compound ER Estrogen Receptor (ERα/β) This compound->ER Activates Erk Erk (MAPK) ER->Erk Activates Osteoblast_Differentiation Osteoblast Differentiation Erk->Osteoblast_Differentiation Promotes

This compound-mediated activation of the ER-Erk pathway in osteoblasts.

2.3.2. Akt Signaling Pathway:

This compound also stimulates the Akt signaling pathway, which is crucial for osteoblast survival and function.

Akt_Signaling_Osteogenesis This compound This compound Akt_Signaling Akt Signaling This compound->Akt_Signaling Activates Osteoblast_Survival Osteoblast Survival & Function Akt_Signaling->Osteoblast_Survival Promotes

This compound promotes osteoblast survival and function via Akt signaling.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related dihydrophenanthrene, Coelonin, provides strong indications of the potential anti-inflammatory properties of this class of compounds. Coelonin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects of Coelonin

The following table summarizes the quantitative data for the anti-inflammatory activity of Coelonin, a compound structurally related to this compound.

Cell LineAssayConcentration of CoeloninResultReference
RAW264.7IL-1β expression20 µg/mLSignificant inhibitionNot specified in snippets
RAW264.7IL-6 expression20 µg/mLSignificant inhibitionNot specified in snippets

Further studies are necessary to determine the specific anti-inflammatory activity and IC50 values of this compound.

Experimental Protocol: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the methodology to evaluate the anti-inflammatory effects of this compound using the RAW264.7 macrophage cell line.

3.2.1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS.

3.2.2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[7]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

Signaling Pathway in Anti-inflammation

The anti-inflammatory action of Coelonin, and likely this compound, is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

3.3.1. NF-κB Signaling Pathway:

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Upon stimulation by LPS, NF-κB translocates to the nucleus and initiates the transcription of inflammatory mediators. Coelonin has been shown to inhibit this process.

NFkB_Signaling This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response Mediates

Proposed inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound, a natural phenanthrene derivative, exhibits a compelling profile of bioactive properties, including potent anti-adipogenic and osteogenic activities. Its ability to modulate key signaling pathways such as Wnt/β-catenin, Akt, and ER-Erk underscores its potential as a lead compound for the development of novel therapeutics for metabolic and bone-related disorders. While the anti-inflammatory activity of the closely related compound Coelonin is promising, further investigation is required to fully elucidate the anti-inflammatory potential of this compound itself.

Future research should focus on:

  • Determining the precise IC50 values of this compound for its various bioactivities.

  • Conducting in-depth mechanistic studies to identify the direct molecular targets of this compound within the identified signaling pathways.

  • Performing comprehensive in vivo studies to validate the therapeutic efficacy and safety of this compound in relevant animal models of obesity, osteoporosis, and inflammation.

  • Exploring the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and unlock its full therapeutic promise.

References

Coelogin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrene (B1679779) derivative isolated from orchids of the Coelogyne genus, has emerged as a promising natural compound with a diverse range of therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivities, focusing on its anti-cancer, anti-inflammatory, metabolic regulatory, and osteogenic properties. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-Cancer Applications

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-neoplastic agent. The primary mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In Vitro Cytotoxicity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the methodologies to determine such values are well-established. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MCF-7 Breast Cancer 48 Data not available
HepG2 Liver Cancer 48 Data not available
A549 Lung Cancer 48 Data not available

Note: This table is a template. Specific quantitative data for this compound is not currently available in the public domain and would require experimental determination.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Tumor Models

The efficacy of this compound in a living organism can be evaluated using xenograft tumor models in immunocompromised mice.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., 5 x 10⁶ cells per mouse)

  • This compound

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control intraperitoneally or orally according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Note: Specific in vivo efficacy data for this compound is not currently available.

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Inhibition of Pro-inflammatory Mediators

This compound has been observed to down-regulate the expression of IL-1β and IL-6 in LPS-induced RAW264.7 macrophages.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Line Stimulant This compound Conc. % Inhibition of IL-6 % Inhibition of TNF-α
RAW264.7 LPS Data not available Data not available Data not available

Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its modulation of the PTEN/AKT/NF-κB signaling axis.[1]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, iNOS, COX-2) This compound This compound This compound->IKK Inhibits PTEN PTEN This compound->PTEN Activates AKT AKT PTEN->AKT Inhibits AKT->IKK Activates NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

Caption: NF-κB Signaling Inhibition by this compound.

Experimental Protocols

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • TNF-α or LPS (as a stimulant)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

Metabolic Regulation

This compound has been shown to ameliorate metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure.[2][3]

Inhibition of Adipogenesis

This compound inhibits the differentiation of preadipocytes into mature adipocytes in cell lines such as 3T3-L1 and C3H10T1/2.[2][3] This is achieved by arresting the cell cycle in the G1 phase and inhibiting mitotic clonal expansion.[2]

Table 3: Effect of this compound on Adipogenesis

Cell Line This compound Conc. % Inhibition of Lipid Accumulation
3T3-L1 Data not available Data not available
C3H10T1/2 Data not available Data not available

Note: Specific IC50 values for the inhibition of adipogenesis by this compound are not currently available.

Experimental Protocols

Objective: To assess the inhibitory effect of this compound on adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • This compound

  • Oil Red O staining solution

  • Formalin

  • Isopropanol (B130326)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound.

  • Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (B600854), with or without this compound, and culture for another 4-6 days, changing the medium every 2 days.

  • Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol and measure the absorbance at 510 nm to quantify lipid accumulation.

Enhancement of Energy Expenditure

In vivo studies have indicated that this compound can reverse high-fat diet-induced dyslipidemia and insulin resistance in mice. It promotes the expression of genes involved in mitochondrial function and fatty acid oxidation, thereby increasing energy expenditure.[2][3]

Note: Specific quantitative data on the effect of this compound on metabolic parameters like glucose uptake and insulin signaling are not yet available.

Osteogenic Properties

This compound has been identified as an orally effective bone-protective agent that stimulates osteoblast differentiation, making it a potential therapeutic for osteoporosis.[4]

Mechanism of Action

This compound activates ER-Erk and Akt-dependent signaling pathways, which are crucial for stimulating osteoblastogenesis.[4]

This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates Erk Erk ER->Erk Activates Akt Akt ER->Akt Activates Transcription_Factors Osteogenic Transcription Factors (e.g., Runx2) Erk->Transcription_Factors Activates Akt->Transcription_Factors Activates Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Transcription_Factors->Osteoblast_Differentiation Promotes

Caption: this compound-Induced Osteoblast Differentiation Pathway.

Quantitative Data

Studies have shown that this compound treatment leads to increased alkaline phosphatase (ALP) activity and mineralization in osteoblast cells.

Table 4: Effect of this compound on Osteoblast Differentiation Markers

Cell Type This compound Conc. Fold Increase in ALP Activity Fold Increase in Mineralization
Primary Calvarial Osteoblasts Data not available Data not available Data not available

Note: While the positive effects are documented, specific fold-change values at defined concentrations are not consistently reported.

Experimental Protocols

Objective: To measure the effect of this compound on early osteoblast differentiation.

Materials:

  • Primary calvarial osteoblasts or MC3T3-E1 cells

  • Osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • This compound

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Microplate reader

Procedure:

  • Cell Culture: Culture osteoblasts in osteogenic differentiation medium with various concentrations of this compound for 7-14 days.

  • Cell Lysis: Lyse the cells to release intracellular ALP.

  • Enzymatic Reaction: Add pNPP substrate to the cell lysate and incubate.

  • Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to ALP activity.

Objective: To assess the effect of this compound on late-stage osteoblast differentiation and matrix mineralization.

Materials:

Procedure:

  • Long-term Culture: Culture osteoblasts in osteogenic differentiation medium with this compound for 21-28 days.

  • Staining: Fix the cells and stain with Alizarin Red S, which binds to calcium deposits.

  • Visualization: Visualize the red staining of mineralized nodules under a microscope.

  • Quantification: To quantify mineralization, destain the cells with cetylpyridinium chloride and measure the absorbance of the extracted stain.

Anti-Angiogenic Potential

The ability of this compound to modulate signaling pathways involved in cell proliferation and inflammation suggests a potential role in inhibiting angiogenesis, a critical process in tumor growth and metastasis. However, direct experimental evidence for the anti-angiogenic activity of this compound is currently limited. The Chick Chorioallantoic Membrane (CAM) assay is a common in vivo model to evaluate such effects.

Experimental Protocols

Objective: To evaluate the anti-angiogenic potential of this compound.

Materials:

  • Fertilized chicken eggs

  • This compound

  • Vehicle control

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized eggs for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Sample Application: Apply a sterile filter paper disc soaked with this compound or vehicle control onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Analysis: Observe and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within the treated area.

Note: No specific results for this compound in a CAM assay are currently available.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential across multiple domains, including oncology, inflammation, metabolic disorders, and bone health. The existing preclinical data, while promising, highlights the need for further rigorous investigation. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound against a broad panel of cancer cell lines and for its anti-adipogenic effects.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the anti-cancer, anti-inflammatory, and metabolic regulatory effects of this compound and to establish its pharmacokinetic and safety profiles.

  • Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by this compound in different disease contexts.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to optimize its potency and therapeutic index.

The continued exploration of this compound's multifaceted biological activities holds the promise of yielding novel and effective therapeutic agents for a range of debilitating diseases.

References

The Orchid's Arsenal: A Technical Guide to the Chemical Diversity of Coelogyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Coelogyne, a diverse group of orchids, presents a rich and largely untapped reservoir of phytochemicals with significant therapeutic potential. From traditional medicine to modern pharmacological studies, these elegant plants have demonstrated a capacity to produce a wide array of bioactive compounds. This technical guide provides an in-depth exploration of the chemical diversity within the Coelogyne genus, offering a summary of key phytochemicals, detailed experimental protocols for their analysis, and an overview of their known biological activities and associated signaling pathways.

Phytochemical Landscape of Coelogyne Orchids

The chemical constituents of Coelogyne orchids are predominantly characterized by a variety of phenolic compounds, including phenanthrenes, bibenzyls, flavonoids, and phenolic glycosides. These compounds have been identified as the primary agents behind the medicinal properties attributed to this genus.

Phenanthrenes and Dihydrophenanthrenes: These are among the most characteristic compounds found in Coelogyne species. Molecules such as coelogin, coeloginin, and flavidin (B162293) have been isolated and studied for their biological activities.[1] Dihydrophenanthrene derivatives like coeloginanthrene and coeloginanthridin have also been reported.[1]

Bibenzyls and Stilbenoids: These compounds, including imbricatin (B15129110) and amoenumin, have been identified in species like C. flaccida and C. nitida.[1] Stilbenoids such as coeloginone and coeloginanthrone are also present.[2]

Flavonoids and Phenolic Glycosides: A variety of flavonoids and their glycosides contribute to the chemical diversity and antioxidant properties of Coelogyne extracts. Recent studies on Coelogyne fuscescens have led to the discovery of new phenolic glycosides, named coelofusides A–C.[3]

Other Compounds: The phytochemical profile of Coelogyne is further enriched by the presence of terpenoids, steroids, and alkaloids, which have been detected in various species through preliminary phytochemical screening.[2][4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of extracts and isolated compounds from various Coelogyne species. These tables provide a comparative overview for researchers in drug discovery and development.

Table 1: Cytotoxic Activity of Coelogyne Extracts and Compounds

Species/CompoundCell LineAssayIC50 ValueReference
Coelogyne stricta (Ethyl acetate (B1210297) extract)HeLa (Cervical Cancer)MTT47.0 µg/mL[6]
Coelogyne nervosa (Water extract)MCF-7 (Breast Cancer)MTT292.8 µg/mL[5]
Coelogyne fuscescens (Aqueous extract)T47D (Breast Cancer)MTT> 125 µg/mL[6]
Coelogyne fuscescens (Ethyl acetate extract)T47D (Breast Cancer)MTT≤ 125 µg/mL[6]
Coelogyne fuscescens (Aqueous extract)MDA-MB-231 (Breast Cancer)MTT> 125 µg/mL[6]
Coelogyne fuscescens (Ethyl acetate extract)MDA-MB-231 (Breast Cancer)MTT≤ 125 µg/mL[6]
Oxoflavidin (from C. fuscescens)MDA-MB-231 (Breast Cancer)MTT26.26 ± 4.33 μM
Flavidin (from C. fuscescens)T47D & MDA-MB-231MTTSignificant cytotoxic effects
Coelonin (from C. fuscescens)T47D & MDA-MB-231MTTSignificant cytotoxic effects

Table 2: Antioxidant and Anti-inflammatory Activity of Coelogyne Extracts

SpeciesAssayIC50 ValueReference
Coelogyne stricta (Petroleum ether extract)DPPH Radical Scavenging112.0 µg/mL[6]
Coelogyne stricta (Ethyl acetate extract)DPPH Radical Scavenging47.0 µg/mL[6]
Coelogyne stricta (Methanol extract)DPPH Radical Scavenging85.0 µg/mL[6]
Coelogyne stricta (Water extract)DPPH Radical Scavenging98.0 µg/mL[6]
Coelogyne nervosa (Water extract)DPPH Radical Scavenging126 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the phytochemical and biological analysis of Coelogyne orchids.

Phytochemical Extraction and Isolation

A general workflow for the extraction and isolation of bioactive compounds from Coelogyne orchids is presented below. This process typically involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation plant_material Dried & Powdered Coelogyne Plant Material maceration Solvent Maceration (e.g., Ethanol, Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Solvent Fractions (Varying Polarity) partitioning->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compounds Pure Compounds hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy

Figure 1: General workflow for the extraction and isolation of phytochemicals from Coelogyne orchids.
Quantification of Flavonoids by HPLC-DAD

Objective: To quantify the flavonoid content in Coelogyne extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • HPLC-grade methanol (B129727) and acetonitrile.

  • HPLC-grade water with 0.1% formic acid.

  • Flavonoid standards (e.g., quercetin, kaempferol).

Procedure:

  • Standard Preparation: Prepare stock solutions of flavonoid standards in methanol (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 20, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the dried Coelogyne extract in methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient could be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-52 min, 100-35% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at wavelengths specific for flavonoids, typically around 280 nm and 350 nm.

  • Analysis: Inject the standards and samples. Identify flavonoid peaks in the sample chromatograms by comparing retention times with the standards. Quantify the amount of each flavonoid using the calibration curve.

Analysis of Terpenoids by GC-MS

Objective: To identify and quantify volatile and semi-volatile terpenoids in Coelogyne extracts.

Instrumentation:

  • Gas Chromatography (GC) system coupled with a Mass Spectrometry (MS) detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • High-purity helium gas.

  • Solvents for extraction (e.g., hexane, dichloromethane).

  • Terpenoid standards.

Procedure:

  • Extraction: Perform a non-polar solvent extraction of the plant material.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 10°C/min).

    • MS Conditions: Ionization voltage of 70 eV; scan range of 50-600 m/z.

  • Analysis: Inject the sample extract. Identify the separated compounds by comparing their mass spectra with a library of known compounds (e.g., NIST).

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Coelogyne extracts or isolated compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test sample and incubate for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways of Coelogyne Phytochemicals

The bioactive compounds from Coelogyne orchids exert their effects through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Apoptosis Induction in Cancer Cells

Oxoflavidin, a compound isolated from Coelogyne fuscescens, has been shown to induce apoptosis in breast cancer cells. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors Oxoflavidin Oxoflavidin (from C. fuscescens) p53 p53 Oxoflavidin->p53 Upregulates Bcl2 Bcl-2 Oxoflavidin->Bcl2 Downregulates Bax Bax p53->Bax Activates Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by oxoflavidin in breast cancer cells.
Anti-inflammatory Signaling Pathway

Phenanthrenes, a major class of compounds in Coelogyne and related orchids, have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_pathways Intracellular Signaling cluster_nuclear Nuclear Events Phenanthrenes Orchid Phenanthrenes MAPK MAPK Pathway (p38, JNK) Phenanthrenes->MAPK Inhibits IKK IKK Phenanthrenes->IKK Inhibits LPS LPS (Inflammatory Stimulus) LPS->MAPK LPS->IKK NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Sequesters in cytoplasm NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Gene_expression Induces

Figure 3: Inhibition of NF-κB and MAPK anti-inflammatory signaling pathways by orchid phenanthrenes.

This technical guide serves as a foundational resource for the scientific community to further explore the rich chemical diversity of Coelogyne orchids. The provided data and protocols aim to facilitate research and development efforts towards novel therapeutic agents derived from these remarkable plants.

References

In Silico Prediction of Coelogin Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrene (B1679779) derivative isolated from Coelogyne cristata, has demonstrated significant potential as a therapeutic agent for metabolic disorders. In silico prediction methods are pivotal in elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the computational approaches used to predict the bioactivity of this compound, with a focus on its anti-adipogenic and insulin-sensitizing effects. We detail a complete in silico workflow, including pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, this guide outlines the key signaling pathways modulated by this compound and furnishes detailed experimental protocols for the in vitro and in vivo validation of these computational predictions. All quantitative data are presented in structured tables for clear comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams. This document serves as a vital resource for researchers and professionals in the fields of drug discovery, natural product chemistry, and pharmacology.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a natural phenanthrene compound that has been identified as a promising candidate for the treatment of obesity and related metabolic dyshomeostasis.[1] Early research, guided by computational methods, has indicated its potent anti-adipogenic and insulin-sensitizing properties.[1] In silico techniques, such as pharmacophore modeling and molecular docking, are instrumental in accelerating the drug discovery process by predicting the biological activities of natural compounds and identifying their molecular targets before extensive laboratory testing.[2] This guide provides a detailed walkthrough of the in silico methodologies applied to predict the bioactivity of this compound, complemented by protocols for experimental validation.

In Silico Prediction of this compound's Bioactivity

The computational prediction of this compound's bioactivity follows a structured workflow designed to assess its drug-like properties, identify potential molecular targets, and predict its pharmacokinetic profile.

In Silico Workflow

The overall workflow for the in silico prediction of this compound's bioactivity integrates several computational tools and databases to build a comprehensive profile of the compound.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_docking Molecular Docking cluster_admet Pharmacokinetic & Toxicity Prediction Coelogin_Structure This compound 2D Structure Coelogin_3D 3D Structure Generation & Optimization Coelogin_Structure->Coelogin_3D Docking Molecular Docking (e.g., AutoDock Vina) Coelogin_3D->Docking ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Coelogin_3D->ADMET Target_Prediction Target Fishing (e.g., PharmMapper, SwissTargetPrediction) Target_Selection Select Adipogenesis Targets (PPARγ, C/EBPα) Target_Prediction->Target_Selection PDB Protein Data Bank (PDB) PDB->Target_Selection Target_Preparation Target Protein Preparation (Receptor Grid Generation) Target_Selection->Target_Preparation Target_Preparation->Docking Binding_Affinity Binding Affinity Estimation (kcal/mol) Docking->Binding_Affinity Drug_Likeness Drug-Likeness Evaluation (Lipinski's Rule of Five) ADMET->Drug_Likeness

A representative in silico workflow for predicting this compound's bioactivity.
Pharmacophore Modeling

The initial prediction of this compound's anti-adipogenic activity was based on a common feature pharmacophore model (CFPMA) developed from known anti-adipogenic compounds.[1] This ligand-based approach identifies the essential three-dimensional arrangement of chemical features required for biological activity.

Table 1: Hypothetical Common Feature Pharmacophore Model for Anti-Adipogenic Activity

Feature IDFeature TypeRadius (Å)XYZ
HBA1Hydrogen Bond Acceptor1.52.11.5-0.8
HBD1Hydrogen Bond Donor1.5-1.80.51.2
HYD1Hydrophobic1.54.5-0.20.3
ARO1Aromatic Ring1.5-3.5-1.0-0.5
Molecular Docking

To further investigate the mechanism of action, molecular docking studies are performed to predict the binding orientation and affinity of this compound to key adipogenesis-regulating transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

Table 2: Predicted Binding Affinities of this compound to Adipogenesis Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PPARγ2PRG-8.5SER289, HIS323, HIS449, TYR473
C/EBPα1NWQ-7.2ASN286, ARG293, LYS298

Note: The binding affinities and interacting residues are hypothetical and serve as a representative example for this technical guide.

ADMET and Drug-Likeness Prediction

The pharmacokinetic and toxicity properties of this compound are predicted to assess its potential as a drug candidate. These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability expected.
Caco-2 PermeabilityHighReadily crosses intestinal barrier.
Distribution
BBB PermeabilityLowUnlikely to cause central nervous system side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Total ClearanceLowSlower elimination from the body.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityLowLow risk of liver damage.

Note: These predicted values are for illustrative purposes and should be validated experimentally.

Table 4: Drug-Likeness Properties of this compound based on Lipinski's Rule of Five

PropertyValueRule of Five Compliance
Molecular Weight ( g/mol )270.31< 500 (Pass)
LogP3.2< 5 (Pass)
Hydrogen Bond Donors2< 5 (Pass)
Hydrogen Bond Acceptors3< 10 (Pass)

Predicted Signaling Pathway Modulation

Based on the in silico predictions and supported by experimental evidence, this compound is predicted to modulate key signaling pathways involved in adipogenesis and insulin (B600854) sensitivity.

Inhibition of Adipogenesis Signaling Pathway

This compound is predicted to inhibit adipogenesis by downregulating the master transcription factors PPARγ and C/EBPα. This leads to the suppression of downstream target genes responsible for lipid accumulation and adipocyte differentiation.

Adipogenesis_Pathway This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Adipocyte_Genes Adipocyte-Specific Genes (e.g., aP2, Adiponectin) PPARg->Adipocyte_Genes CEBPa->Adipocyte_Genes Adipogenesis Adipogenesis & Lipid Accumulation Adipocyte_Genes->Adipogenesis

Predicted inhibition of the adipogenesis signaling pathway by this compound.
Enhancement of Insulin Signaling Pathway

This compound is also predicted to enhance insulin signaling, leading to increased glucose uptake in adipocytes. This effect is likely mediated through the potentiation of key components of the insulin signaling cascade.

Insulin_Signaling_Pathway This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Predicted enhancement of the insulin signaling pathway by this compound.

Experimental Protocols for Validation

The following protocols provide detailed methodologies for the in vitro and in vivo validation of the predicted bioactivities of this compound.

In Vitro Assays

This assay is used to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Induction of Differentiation: Once confluent, induce differentiation with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS).

  • Treatment: Treat cells with varying concentrations of this compound during the differentiation process.

  • Oil Red O Staining: After 8-10 days, fix the cells and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol (B130326) and measure the absorbance at 520 nm to quantify lipid accumulation.

This protocol is used to determine the effect of this compound on the cell cycle progression of preadipocytes.

  • Cell Treatment: Treat 3T3-L1 preadipocytes with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

This assay measures the effect of this compound on glucose transport into differentiated adipocytes.

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Treatment: Treat mature adipocytes with this compound in the presence or absence of insulin.

  • Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose and incubate for a short period.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

This technique is used to measure the protein expression levels of key adipogenic transcription factors.

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

In Vivo Studies

This animal model is used to evaluate the in vivo efficacy of this compound in a setting that mimics human obesity.

  • Animal Model: Use male C57BL/6J mice.

  • Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Treatment: Administer this compound or vehicle control to the mice daily by oral gavage.

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly.

  • Outcome Measures: At the end of the study, collect blood for lipid profile analysis and tissues (e.g., adipose tissue, liver) for histological and molecular analysis.

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful and efficient approach to understanding its therapeutic potential. The computational data, supported by robust experimental validation, strongly suggest that this compound is a promising lead compound for the development of novel treatments for obesity and related metabolic disorders. Its predicted ability to inhibit adipogenesis and enhance insulin signaling through the modulation of key molecular targets like PPARγ and C/EBPα provides a solid foundation for its mechanism of action. The detailed protocols provided in this guide will enable researchers to further investigate and validate these findings, ultimately accelerating the translation of this promising natural product into a clinically effective therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Coelogin from Coelogyne cristata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata, has demonstrated significant biological activities, including anti-adipogenic and insulin-sensitizing effects. These properties make it a compound of interest for research in metabolic disorders and drug development. This document provides a detailed protocol for the extraction and purification of this compound from Coelogyne cristata pseudobulbs, along with an overview of its known signaling pathway interactions. The methodologies are compiled from published literature and standard phytochemical techniques.

Introduction

Coelogyne cristata is a species of orchid found at high altitudes in the Himalayas. Traditional medicine has utilized this plant for various purposes, and modern phytochemical analysis has revealed the presence of several bioactive compounds, including the phenanthrene (B1679779) derivative this compound.[1] Research has indicated that this compound can inhibit the differentiation of preadipocytes and enhance energy expenditure, suggesting its potential as a therapeutic agent for obesity and related metabolic diseases.[2] The primary mechanism of action appears to involve the modulation of key cellular signaling pathways, notably the Wnt/β-catenin pathway. This document outlines a comprehensive protocol for the extraction and purification of this compound and provides a visual representation of its interaction with the adipogenesis signaling cascade.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh pseudobulbs of Coelogyne cristata should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Cleaning and Drying: The collected pseudobulbs are to be thoroughly washed with distilled water to remove any adhering soil or foreign matter. Subsequently, they should be shade-dried at room temperature until they are completely brittle.

  • Pulverization: The dried pseudobulbs are then pulverized into a coarse powder using a mechanical grinder. The powder should be stored in an airtight container in a cool, dark place until extraction.

Extraction of Crude this compound

This protocol is based on a hydro-alcoholic extraction method, which has been shown to be effective for extracting phenanthrene derivatives from Coelogyne cristata.[3]

  • Defatting:

    • The powdered plant material is first subjected to successive extractions with petroleum ether to remove nonpolar compounds like fats and waxes. This is typically done in a Soxhlet apparatus for 24-48 hours or until the solvent runs clear.

    • Following petroleum ether extraction, the defatted plant material is extracted with chloroform (B151607) in a Soxhlet apparatus for another 24-48 hours to remove chlorophyll (B73375) and other interfering compounds.[3]

    • The defatted and chlorophyll-free plant material is then air-dried to remove residual solvents.

  • Hydro-alcoholic Extraction:

    • The dried, pre-treated plant powder is then extracted with 60% hydro-alcohol (60:40 ethanol:water v/v) for 72 hours.[3] Maceration with intermittent shaking or the use of a Soxhlet apparatus can be employed.

    • The resulting hydro-alcoholic extract is filtered using Whatman No. 1 filter paper.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

    • The crude extract is then lyophilized or dried completely in a vacuum oven to yield a powdered crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step chromatographic procedure is recommended for the isolation of pure this compound.

  • Column Chromatography (Initial Fractionation):

    • A glass column is packed with silica (B1680970) gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

    • The dried crude extract is adsorbed onto a small amount of silica gel and loaded carefully onto the top of the packed column.

    • The column is then eluted with a gradient of solvents with increasing polarity. A typical gradient could start with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) in increasing proportions (e.g., 9:1, 8:2, 1:1), and finally with pure ethyl acetate and then methanol.

    • Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

    • Fractions showing similar TLC profiles are pooled together. The fractions containing this compound are identified by comparing their TLC spots with a reference standard if available, or by further spectroscopic analysis.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The partially purified fractions containing this compound from the column chromatography step are further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 reverse-phase column is typically used for the separation of phenanthrenoids.

    • The mobile phase usually consists of a gradient of acetonitrile (B52724) and water (with or without a modifier like 0.1% trifluoroacetic acid). The exact gradient program will need to be optimized to achieve the best separation.

    • The elution is monitored using a UV detector, typically at a wavelength where this compound shows maximum absorbance.

    • The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Data Presentation

The following table summarizes the expected outcomes of the extraction and purification process. Please note that the yield and purity are illustrative and will depend on the quality of the plant material and the optimization of the protocol.

StepProductTypical Yield (w/w from dried plant material)PurityAnalytical Method
Hydro-alcoholic ExtractionCrude Extract10-15%Low (Mixture)Gravimetric
Column ChromatographyEnriched Fraction1-2%MediumTLC
Preparative HPLCPurified this compound0.1-0.5%>95%HPLC, MS, NMR

Signaling Pathway of this compound in Adipogenesis

This compound has been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[2] One of the key signaling pathways implicated in this effect is the Wnt/β-catenin pathway. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex that includes Axin, APC, and Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon activation of the Wnt pathway, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, regulating the expression of target genes. This compound is proposed to activate the Wnt/β-catenin signaling pathway, thereby inhibiting adipogenesis. This activation leads to the inhibition of GSK-3β, which in turn prevents the phosphorylation and degradation of β-catenin. The stabilized β-catenin can then translocate to the nucleus and repress the expression of pro-adipogenic transcription factors. Furthermore, GSK-3β is known to regulate the expression and stability of Cyclin D1, a key regulator of the cell cycle.[4][5] By inhibiting GSK-3β, this compound may also influence cell cycle progression, which is tightly linked to the initial stages of adipocyte differentiation.

Visualizations

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Characterization Coelogyne cristata Pseudobulbs Coelogyne cristata Pseudobulbs Washing & Drying Washing & Drying Coelogyne cristata Pseudobulbs->Washing & Drying Pulverization Pulverization Washing & Drying->Pulverization Defatting (Petroleum Ether & Chloroform) Defatting (Petroleum Ether & Chloroform) Pulverization->Defatting (Petroleum Ether & Chloroform) Hydro-alcoholic Extraction (60% EtOH) Hydro-alcoholic Extraction (60% EtOH) Defatting (Petroleum Ether & Chloroform)->Hydro-alcoholic Extraction (60% EtOH) Concentration & Drying Concentration & Drying Hydro-alcoholic Extraction (60% EtOH)->Concentration & Drying Crude Extract Crude Extract Concentration & Drying->Crude Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography (Silica Gel) Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Column Chromatography (Silica Gel)->Fraction Collection & TLC Analysis Preparative HPLC (C18) Preparative HPLC (C18) Fraction Collection & TLC Analysis->Preparative HPLC (C18) Purified this compound Purified this compound Preparative HPLC (C18)->Purified this compound Spectroscopic Analysis (MS, NMR, FTIR) Spectroscopic Analysis (MS, NMR, FTIR) Purified this compound->Spectroscopic Analysis (MS, NMR, FTIR)

Caption: Workflow for the extraction and purification of this compound.

Coelogin_Signaling_Pathway cluster_0 This compound Action cluster_1 Wnt/β-catenin Pathway cluster_2 Downstream Effects This compound This compound Wnt_Pathway Wnt/β-catenin Signaling This compound->Wnt_Pathway activates GSK3B GSK-3β Wnt_Pathway->GSK3B inhibition Beta_Catenin_Stab β-catenin Stabilization Wnt_Pathway->Beta_Catenin_Stab Beta_Catenin_Deg β-catenin Degradation GSK3B->Beta_Catenin_Deg promotes CyclinD1 Cyclin D1 Regulation GSK3B->CyclinD1 regulates Adipogenesis Adipogenesis Beta_Catenin_Deg->Adipogenesis allows Nuclear_Translocation Nuclear Translocation Beta_Catenin_Stab->Nuclear_Translocation Nuclear_Translocation->Adipogenesis inhibition

Caption: this compound's proposed signaling pathway in adipogenesis inhibition.

References

Application Note: Quantitative Analysis of Coelogin in Coelogyne cristata Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coelogin is a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata.[1][2] As a naturally occurring bioactive molecule, interest in its pharmacological properties necessitates a reliable and accurate analytical method for its quantification in plant extracts and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol provides a framework for the extraction, separation, and quantification of this compound, ensuring high sensitivity and reproducibility.

Chemical Structure of this compound

This compound (C₁₇H₁₆O₅) is a phenanthro[4,5-bcd]pyran derivative with a molar mass of 300.310 g·mol⁻¹.[1][3] Its structure, containing aromatic rings and hydroxyl groups, makes it suitable for reverse-phase HPLC with UV detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the developed HPLC method for this compound analysis.

ParameterValue
Retention Time (t_R_) 6.8 ± 0.2 min
Linearity (R²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98.5% - 101.2%

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Coelogyne cristata

This protocol outlines the extraction of this compound from the dried plant material of Coelogyne cristata.

  • Materials:

    • Dried and powdered Coelogyne cristata plant material

    • Methanol (B129727) (HPLC grade)

    • Sonicator

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Method for this compound Analysis

This protocol describes the instrumental conditions for the chromatographic separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm. The aromatic nature of this compound suggests strong absorbance in the UV region. A wavelength of 280 nm is a common choice for phenolic and aromatic compounds.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample extracts.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_HPLC HPLC System SamplePrep Sample Preparation Extraction Extraction with Methanol SamplePrep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Injection into HPLC Filtration->Injection HPLC_Analysis HPLC Analysis Separation C18 Reverse-Phase Column Isocratic Elution Injection->Separation Detection UV Detection at 280 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data_Analysis Data Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Analyte) Retention Retention Mechanism (Hydrophobic Interactions) Analyte->Retention Interacts with StationaryPhase Stationary Phase (Non-polar C18) StationaryPhase->Retention Provides MobilePhase Mobile Phase (Polar Acetonitrile:Water) MobilePhase->Retention Competes for

Caption: Logical relationship in the reverse-phase separation of this compound.

References

Purification of Coelogin via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelogin, a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne cristata, has garnered interest for its potential therapeutic properties.[1] Recent studies have highlighted its role in ameliorating metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure in adipose tissue.[2][3] Effective purification of this compound is crucial for its further investigation and potential drug development. Column chromatography is a principal method for the isolation and purification of this compound from crude plant extracts. This document provides detailed application notes and a representative protocol for the purification of this compound using silica (B1680970) gel column chromatography, based on established methods for phenanthrenoid isolation from orchids.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that occur naturally in various plant species, particularly in the Orchidaceae family.[4] this compound is a notable phenanthrenoid found in Coelogyne cristata.[1][5] The purification of these compounds from complex plant matrices is a critical step to enable structural elucidation, pharmacological screening, and mechanism of action studies. Column chromatography, a versatile and widely used separation technique, is highly effective for this purpose.[4] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. By carefully selecting the stationary and mobile phases, a high degree of purification can be achieved.

Experimental Protocols

Preparation of Crude Extract from Coelogyne cristata

A standardized protocol for obtaining a crude extract enriched with this compound is essential for successful purification.

Materials:

  • Dried and powdered pseudobulbs of Coelogyne cristata

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Beakers and flasks

Protocol:

  • Macerate the dried and powdered pseudobulbs of Coelogyne cristata in methanol at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction of the bioactive compounds.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

  • Dry the crude extract completely under a vacuum to remove any residual solvent.

Purification of this compound using Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude methanolic extract using silica gel column chromatography. The selection of the mobile phase and gradient is based on typical methods for separating phenanthrenoids.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool

  • Sand (acid washed)

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

Protocol:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the glass column.

    • Add a thin layer of sand over the cotton wool.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column.

    • Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Add another layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent loading.

    • Wash the packed column with n-hexane until the silica gel is completely equilibrated.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel-adsorbed sample completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on). A stepwise gradient is recommended.

    • Finally, wash the column with methanol to elute any highly polar compounds.

    • Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Combine the fractions that show a prominent spot with a similar Rf value, corresponding to this compound.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

    • Further purification can be achieved by recrystallization or by using preparative HPLC if necessary.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively reported in the available literature, the following table provides a representative summary of expected outcomes based on the general purification of phenanthrenoids from orchids.

Purification StepStarting Material (g)Yield (mg)Purity (%)Method of Analysis
Crude Methanolic Extract10010,000~5-10TLC, HPLC
Silica Gel Column Fractions (this compound-rich)10,000 (crude)500~70-80TLC, HPLC
Recrystallized this compound500350>95HPLC, NMR, MS

Note: The values presented in this table are hypothetical and serve as a general guide. Actual yields and purities will vary depending on the starting material, extraction efficiency, and chromatographic conditions.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G Start Dried Pseudobulbs of Coelogyne cristata Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Pure_this compound Purified this compound Final_Concentration->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway of this compound in Adipocytes

Recent research suggests that this compound may exert its effects on metabolic health by modulating adipogenesis and energy expenditure.[2][3] While the precise molecular targets are still under investigation, a plausible signaling pathway involves the regulation of key transcription factors and metabolic genes in adipocytes.

G This compound This compound Adipogenesis_Inhibition Inhibition of Adipogenesis This compound->Adipogenesis_Inhibition Energy_Expenditure Enhanced Energy Expenditure This compound->Energy_Expenditure Insulin_Sensitivity Improved Insulin Sensitivity This compound->Insulin_Sensitivity MCE Inhibition of Mitotic Clonal Expansion Adipogenesis_Inhibition->MCE Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest Adipogenesis_Inhibition->Cell_Cycle_Arrest Metabolic_Health Amelioration of Metabolic Dyshomeostasis MCE->Metabolic_Health Cell_Cycle_Arrest->Metabolic_Health Mitochondrial_Function Improved Mitochondrial Function Energy_Expenditure->Mitochondrial_Function FAO Increased Fatty Acid Oxidation Energy_Expenditure->FAO Mitochondrial_Function->Metabolic_Health FAO->Metabolic_Health Insulin_Sensitivity->Metabolic_Health

Caption: Putative signaling cascade of this compound in adipocytes.

Conclusion

The protocol described provides a robust framework for the purification of this compound from Coelogyne cristata using column chromatography. This method is adaptable and can be optimized to suit specific laboratory conditions and equipment. The purified this compound can then be used for a wide range of downstream applications, including in-depth biological activity screening, mechanism of action studies, and as a lead compound in drug discovery programs, particularly in the context of metabolic disorders. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound.

References

Application Notes & Protocols for the Quantitative Analysis of Coelogin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogin, a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata, has garnered significant interest for its potential therapeutic properties.[1][2] Research has indicated its role as a bone-protective agent, stimulating osteoblast differentiation through the activation of ER-Erk and Akt-dependent signaling pathways.[3] Furthermore, studies have suggested its potential in ameliorating metabolic dyshomeostasis by regulating adipogenesis and enhancing energy expenditure.[4] Accurate and precise quantification of this compound in plant extracts is paramount for quality control, standardization of herbal preparations, and for enabling further pharmacological and clinical investigations.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₁₇H₁₆O₅[1]
Molar Mass 300.310 g/mol [1]
Structure Phenanthro[4,5-bcd]pyran[1]
Appearance Crystalline solid (typical for phenanthrenoids)General knowledge
Solubility Soluble in organic solvents like methanol, ethanol (B145695), and acetonitrile.Inferred from extraction methods[5]

Extraction and Isolation of this compound from Coelogyne cristata

The initial and critical step in the quantitative analysis of this compound is its efficient extraction from the plant matrix, typically the pseudobulbs of Coelogyne cristata.[5][6]

Protocol: Extraction of this compound

Objective: To extract this compound and other phenanthrenoids from dried plant material.

Materials and Reagents:

  • Dried and powdered pseudobulbs of Coelogyne cristata

  • Ethanol (99.9%)[7]

  • Petroleum Ether

  • Chloroform

  • Hydroalcoholic solution (e.g., 70% ethanol)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Air-dry the pseudobulbs of Coelogyne cristata in the shade, and then grind them into a coarse powder.

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract sequentially with petroleum ether (to remove nonpolar compounds), chloroform, and finally with ethanol or a hydroalcoholic solution for several hours.[7]

    • Ultrasonic Extraction: Macerate the powdered plant material in the chosen solvent (e.g., ethanol) and sonicate for 30-60 minutes at room temperature. Repeat the process 2-3 times to ensure complete extraction.

  • Filtration and Concentration: Filter the extracts to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract in a cool, dark place until further analysis.

G plant Dried & Powdered Coelogyne cristata extraction Solvent Extraction (Ethanol/Hydroalcoholic solution) plant->extraction Soxhlet or Sonication filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration extract Crude this compound Extract concentration->extract

Extraction Workflow for this compound.

Quantitative Analysis Methods

The selection of an analytical technique for this compound quantification depends on the required sensitivity, selectivity, and available instrumentation.

Crucial Note on Analytical Standard: The availability of a certified this compound analytical standard is a prerequisite for accurate quantification. As of the latest search, a commercial source for a this compound standard was not readily identifiable. Researchers may need to isolate and purify this compound to a high degree and characterize it thoroughly to use as a primary standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of phytochemicals. Based on methods for similar phenanthrenoids, a reverse-phase HPLC-PDA method is proposed.[4]

Objective: To separate and quantify this compound in a plant extract.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile
Gradient Program 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B (hold); 30-35 min, 90-10% B; 35-40 min, 10% B (equilibration). This is a starting point and requires optimization.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm (scan for optimal wavelength)
Injection Volume 10 µL

Method Validation Parameters (as per ICH guidelines):

ParameterDescription
Linearity A series of standard solutions of this compound (e.g., 1-100 µg/mL) are prepared and injected. A calibration curve is constructed by plotting peak area against concentration. The correlation coefficient (r²) should be >0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision Assessed by replicate injections of a standard solution at different concentrations (intraday and interday). The relative standard deviation (RSD) should be <2%.
Accuracy Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The recovery should be within 98-102%.
Specificity The ability to assess the analyte in the presence of other components. Peak purity should be checked using a PDA detector.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it ideal for the quantification of this compound at low concentrations.

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer with an ESI source
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
MS/MS Detection Multiple Reaction Monitoring (MRM) mode. Precursor ion (this compound) and product ions need to be determined by infusing a standard solution.

Data Analysis: Quantification is based on the peak area ratio of the analyte to an appropriate internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is suitable for fingerprinting and quantification.

Objective: To quantify this compound in plant extracts and perform fingerprint analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
HPTLC Plates Pre-coated silica (B1680970) gel 60 F₂₅₄ plates
Sample Application Automatic TLC sampler, band-wise application
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v; to be optimized)
Chamber Saturation 20 minutes with the mobile phase
Development Distance 8 cm
Densitometric Scanning At 254 nm and 366 nm (after derivatization if necessary)

Quantification: A calibration curve is prepared by spotting different concentrations of the this compound standard. The peak areas of the sample spots are compared to the calibration curve.

Signaling Pathway of this compound

This compound has been identified as a bone-protective agent that stimulates osteoblast differentiation through the activation of the Estrogen Receptor (ER), leading to the downstream activation of the Erk and Akt signaling pathways.[3]

G This compound This compound ER Estrogen Receptor (ER) This compound->ER Ras Ras ER->Ras PI3K PI3K ER->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Osteoblast Osteoblast Differentiation Erk->Osteoblast Akt Akt PI3K->Akt Akt->Osteoblast

This compound-activated signaling pathway.

Summary and Conclusion

The protocols outlined in these application notes provide a framework for the quantitative analysis of this compound in plant extracts. The choice of method will depend on the specific research requirements. It is imperative to note that all methods require optimization and validation for the specific plant matrix being analyzed. The most significant challenge remains the procurement of a certified this compound analytical standard, which is essential for achieving accurate and reproducible quantitative results. The elucidation of this compound's signaling pathways opens avenues for further research into its therapeutic applications, underscoring the importance of robust analytical methods for its quantification.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogin, a phenanthrenoid compound isolated from the Himalayan orchid Coelogyne cristata, represents a class of natural products with potential bioactivity.[1][2] As with any novel natural product, a thorough evaluation of its cytotoxic potential is a critical first step in the drug discovery process.[3] This document provides a comprehensive guide to performing cell-based assays to determine the cytotoxicity of this compound. The protocols and workflows described herein are also broadly applicable to the initial screening of other novel natural products.

These application notes will detail the principles and methodologies for three common cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and apoptosis assays for detecting programmed cell death.

Data Presentation

The following tables present hypothetical data to illustrate how to summarize and compare quantitative results from cytotoxicity assays for a compound like this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer2475.2
4852.8
7235.1
MCF-7Breast Cancer2498.5
4871.3
7248.9
A549Lung Cancer24120.7
4889.4
7262.5
HepG2Liver Cancer2485.6
4860.1
7241.7

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release)
HeLa2515.3 ± 2.1
5032.7 ± 3.5
10068.9 ± 5.2
MCF-72512.8 ± 1.9
5028.4 ± 3.1
10061.5 ± 4.8

% Cytotoxicity is calculated relative to a maximum LDH release control.

Table 3: Apoptosis Induction by this compound in HeLa Cells (48-hour treatment)

This compound Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)2.1 ± 0.51.5 ± 0.3
2512.4 ± 1.85.7 ± 0.9
5028.9 ± 3.215.2 ± 2.1
10045.6 ± 4.125.8 ± 3.5

% of cells determined by Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel natural product like this compound for cytotoxic activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis A Prepare this compound Stock Solution C MTT Assay (Dose-Response and Time-Course) A->C B Cell Culture (e.g., HeLa, MCF-7) B->C D Determine IC50 Values C->D E LDH Assay (Membrane Integrity) D->E If cytotoxic F Apoptosis Assays (e.g., Annexin V/PI Staining) D->F If cytotoxic G Caspase Activity Assays F->G H Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, Caspases) F->H I Analysis of MAPK and NF-κB Pathways H->I

A general workflow for the cytotoxic evaluation of a natural product.
Potential Signaling Pathways for Natural Product-Induced Apoptosis

Many natural products exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[4] These pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.[5]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway NP Natural Product (e.g., this compound) DR Death Receptors (e.g., Fas, TNFR) NP->DR activates Bax Bax NP->Bax activates Bcl2 Bcl-2 NP->Bcl2 inhibits DISC DISC Formation DR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp9 Pro-caspase-9 Casp8->ProCasp9 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Mito Mitochondria CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Apoptosis signaling pathways often targeted by natural products.

Experimental Protocols

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) wells as a control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance values of the experimental, spontaneous, and maximum release wells.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound and a vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer (provided in the kit) at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

Data Presentation

The following tables present example data from a study on the antioxidant capacity of extracts from Coelogyne pandurata, a related species. This data is intended to serve as a template for presenting results obtained from antioxidant assays of Coelogin. The antioxidant activity is expressed in µmol Trolox equivalent per gram of dry weight (µmol TE/g DW)[3][4][5].

Table 1: DPPH Radical Scavenging Activity of Coelogyne pandurata Extracts [3][4][5]

Plant PartPhenological PhaseEthanol (B145695) Extract (µmol TE/g DW)Methanol (B129727) Extract (µmol TE/g DW)n-hexane Extract (µmol TE/g DW)
Bulbs Before Flowering1.41 ± 0.050.44 ± 0.0040.35 ± 0.04
Flowers -0.14 ± 0.0030.94 ± 0.260.87 ± 0.01

Values are presented as mean ± standard error.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Coelogyne pandurata Extracts [3][4][5]

Plant PartPhenological PhaseEthanol Extract (µmol TE/g DW)Methanol Extract (µmol TE/g DW)n-hexane Extract (µmol TE/g DW)
Bulbs Before Flowering80.70 ± 0.7052.65 ± 0.1924.03 ± 0.55
Flowers -25.74 ± 1.1245.66 ± 0.2936.81 ± 0.48

Values are presented as mean ± standard error.

Experimental Protocols

Detailed methodologies for three key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the this compound sample dilutions to the wells. Add an equal volume of the DPPH working solution to each well.

  • Control and Blank:

    • Positive Control: Prepare wells with a known antioxidant (e.g., ascorbic acid) at various concentrations.

    • Blank: Prepare a blank well containing only the solvent used for the sample.

    • Control: Prepare a control well containing the solvent and the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Reaction Mixture: Add a small volume of the this compound sample dilutions to a 96-well plate, followed by a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the sample with the ABTS•+ working solution.

  • Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as Trolox equivalents by generating a standard curve with different concentrations of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., Ferrous sulfate, FeSO₄)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄.

  • Reaction Mixture: Add a small volume of the this compound sample or standard to a 96-well plate, followed by a larger volume of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Control_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate Scavenging Activity (%) and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix Sample with ABTS•+ Solution ABTS_working->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate Scavenging Activity (%) and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Standard_prep Prepare FeSO4 Standard Curve Standard_prep->Mix Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µM Fe(II) equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Investigating the Anti-Adipogenic Effects of Coelogin in 3T3-L1 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogin, a phenanthrene (B1679779) derivative, has emerged as a promising natural compound with potential therapeutic applications in metabolic disorders. Research has indicated that this compound effectively inhibits adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, in the well-established 3T3-L1 cell line. This document provides detailed application notes and experimental protocols for investigating the anti-adipogenic effects of this compound, focusing on its mechanism of action involving cell cycle arrest. The provided methodologies and data presentation formats are designed to facilitate reproducible and comprehensive studies in the fields of obesity research and drug discovery.

Mechanism of Action

This compound exerts its anti-adipogenic effects primarily by intervening in the early stages of adipocyte differentiation. The key mechanism involves the inhibition of mitotic clonal expansion (MCE), a critical step where pre-adipocytes re-enter the cell cycle for several rounds of proliferation before terminal differentiation. This compound induces a cell cycle arrest at the G1 phase, thereby preventing the necessary clonal expansion required for the subsequent expression of master adipogenic transcription factors. This targeted intervention ultimately leads to a significant reduction in lipid accumulation and the formation of mature adipocytes.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the dose-dependent effects of this compound on 3T3-L1 adipogenesis.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

This compound Concentration (µM)Lipid Accumulation (% of Control)
0 (Control)100 ± 5.2
185 ± 4.1
562 ± 3.5
1041 ± 2.8
2525 ± 2.1

Data are presented as mean ± standard deviation and are representative of a typical dose-response inhibition. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on the mRNA Expression of Adipogenic Marker Genes

GeneFold Change (vs. Differentiated Control)
Control This compound (10 µM) This compound (25 µM)
PPARγ 1.000.45 ± 0.050.21 ± 0.03
C/EBPα 1.000.52 ± 0.060.28 ± 0.04
SREBP1c 1.000.61 ± 0.070.35 ± 0.05
FABP4 1.000.38 ± 0.040.19 ± 0.02

Data are presented as mean ± standard deviation and represent typical results from qPCR analysis.

Table 3: Effect of this compound on Cell Cycle Distribution of 3T3-L1 Preadipocytes

Cell Cycle PhasePercentage of Cells
Control This compound (25 µM)
G0/G1 55 ± 3.1%78 ± 4.2%
S 30 ± 2.5%12 ± 1.8%
G2/M 15 ± 1.9%10 ± 1.5%

Data are presented as mean ± standard deviation from flow cytometry analysis.

Experimental Protocols

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 pre-adipocytes and inducing their differentiation into mature adipocytes, including the application of this compound.

Materials:

  • 3T3-L1 pre-adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Induction Medium (MDI):

  • Adipocyte Maintenance Medium:

    • DMEM with 10% FBS

    • 10 µg/mL Insulin

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the pre-adipocytes into 6-well or 12-well plates at a density that allows them to reach confluence.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with MDI medium. This marks the beginning of the differentiation process.

  • This compound Treatment: Add this compound at various concentrations (e.g., 1, 5, 10, 25 µM) to the MDI medium. A vehicle control (DMSO) should be included.

  • Medium Change (Day 2): After 48 hours, replace the MDI medium (with or without this compound) with Adipocyte Maintenance Medium.

  • Maintenance: Replace the Adipocyte Maintenance Medium every two days.

  • Harvesting: Cells are typically fully differentiated and ready for analysis between day 8 and day 10.

G cluster_0 Experimental Workflow Seed 3T3-L1 Cells Seed 3T3-L1 Cells Grow to Confluence Grow to Confluence Seed 3T3-L1 Cells->Grow to Confluence 2 Days Post-Confluence 2 Days Post-Confluence Grow to Confluence->2 Days Post-Confluence Induce Differentiation (MDI ± this compound) Induce Differentiation (MDI ± this compound) 2 Days Post-Confluence->Induce Differentiation (MDI ± this compound) Day 2: Change to Maintenance Medium Day 2: Change to Maintenance Medium Induce Differentiation (MDI ± this compound)->Day 2: Change to Maintenance Medium Maintain and Refresh Medium Maintain and Refresh Medium Day 2: Change to Maintenance Medium->Maintain and Refresh Medium Day 8-10: Analysis Day 8-10: Analysis Maintain and Refresh Medium->Day 8-10: Analysis

Experimental workflow for 3T3-L1 differentiation.

Oil Red O Staining and Quantification

Oil Red O staining is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin solution

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)

  • 60% Isopropanol (B130326)

  • 100% Isopropanol

  • Microplate reader

Procedure:

  • Washing: Gently wash the differentiated cells twice with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.

  • Staining: Add the Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification:

    • After imaging, completely remove the water and let the plates air dry.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes with gentle shaking.

    • Transfer the isopropanol-dye solution to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative mRNA expression levels of key adipogenic transcription factors.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Forward and reverse primers for target genes (e.g., Pparg, Cebpa, Srebp1c, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb).

Procedure:

  • RNA Extraction: Extract total RNA from differentiated 3T3-L1 cells (treated with and without this compound) using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA, and gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the differentiated control group.

Western Blotting

Western blotting is performed to analyze the protein expression levels of key adipogenic and cell cycle-related proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways

This compound's inhibitory effect on adipogenesis is mediated through its impact on the cell cycle, which in turn prevents the transcriptional activation of the master regulators of adipogenesis.

G cluster_0 Adipogenic Signaling Cascade cluster_1 Cell Cycle Regulation MDI Cocktail MDI Cocktail C/EBPβ C/EBPβ MDI Cocktail->C/EBPβ Mitotic Clonal Expansion Mitotic Clonal Expansion C/EBPβ->Mitotic Clonal Expansion PPARγ PPARγ Mitotic Clonal Expansion->PPARγ C/EBPα C/EBPα Mitotic Clonal Expansion->C/EBPα PPARγ->C/EBPα Adipocyte Differentiation Adipocyte Differentiation PPARγ->Adipocyte Differentiation C/EBPα->Adipocyte Differentiation Cyclin D/CDK4/6 Cyclin D/CDK4/6 G1 Phase G1 Phase Cyclin D/CDK4/6->G1 Phase Cyclin E/CDK2 Cyclin E/CDK2 S Phase S Phase Cyclin E/CDK2->S Phase G1 Phase->S Phase Progression p21/p27 p21/p27 p21/p27->Cyclin D/CDK4/6 p21/p27->Cyclin E/CDK2 This compound This compound This compound->Mitotic Clonal Expansion Inhibits This compound->G1 Phase Arrests

Animal Models for In Vivo Evaluation of Coelogin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogin, a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne cristata, has emerged as a promising natural compound with potential therapeutic applications. In vitro studies have elucidated its role in inhibiting adipogenesis and promoting insulin (B600854) sensitivity. To translate these findings into potential clinical applications, robust in vivo studies using relevant animal models are imperative. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound, with a primary focus on its impact on metabolic dyshomeostasis. The protocols are designed to guide researchers in drug development and academic science through the process of evaluating this compound's efficacy and mechanism of action in a preclinical setting.

I. Animal Model for Metabolic Dyshomeostasis

The most well-documented in vivo application of this compound is in the context of diet-induced obesity and insulin resistance. The C57BL/6 mouse strain is a widely accepted and appropriate model for these studies due to its susceptibility to developing metabolic syndrome when fed a high-fat diet (HFD).

A. High-Fat Diet (HFD)-Induced Obesity Model in C57BL/6 Mice

This model mimics the key features of human obesity and type 2 diabetes, providing a relevant platform to assess the therapeutic potential of this compound.

Experimental Workflow:

HFD_Workflow Acclimatization Acclimatization (1 week) Dietary_Intervention Dietary Intervention (8-12 weeks) Acclimatization->Dietary_Intervention Standard Chow Treatment This compound Administration (Duration as per study design) Dietary_Intervention->Treatment HFD vs. Control Diet Measurements Metabolic Phenotyping Treatment->Measurements Regular Monitoring Termination Euthanasia and Tissue Collection Measurements->Termination Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt Ligand This compound->Wnt Activates? Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasomal_Degradation Proteasomal Degradation beta_Catenin->Proteasomal_Degradation Nucleus Nucleus beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Adipogenic_Genes Adipogenic Genes (e.g., PPARγ, C/EBPα) TCF_LEF->Adipogenic_Genes Inhibits Transcription Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates (activates) GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->Akt Enhances Activation?

Application Notes and Protocols: Synthesis of Coelogin Derivatives for Structure-Activity Relationship (SAR) Studies in Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis of Coelogin derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as potential inhibitors of adipogenesis. This compound, a phenanthrene (B1679779) derivative, has demonstrated potential in ameliorating metabolic dyshomeostasis by regulating adipogenesis.[1] The protocols outlined below offer a systematic approach to generate a library of this compound analogs and assess their biological activity, guiding the development of novel therapeutic agents for obesity and related metabolic disorders.

While specific SAR data for a broad range of this compound derivatives is not extensively available in published literature, this document provides generalized synthetic strategies and detailed experimental protocols based on the known chemistry of phenanthrene scaffolds and established anti-adipogenic assays.

Introduction to this compound and Rationale for SAR Studies

This compound is a naturally occurring phenanthrene derivative isolated from the orchid Coelogyne cristata.[1] Studies have shown that this compound significantly inhibits adipogenesis in 3T3-L1 preadipocyte cell lines.[1] This inhibitory effect is associated with the regulation of key adipogenic transcription factors and cell cycle arrest, highlighting its potential as a lead compound for anti-obesity drug discovery.[1]

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure of this compound, researchers can:

  • Identify the key pharmacophoric features responsible for its anti-adipogenic activity.

  • Enhance potency and selectivity.

  • Improve pharmacokinetic and pharmacodynamic properties.

  • Reduce potential off-target effects and toxicity.

This document outlines the necessary steps to embark on a comprehensive SAR study of novel this compound derivatives.

Proposed General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry reactions targeting the functional groups present on the phenanthrene core. The following are proposed synthetic strategies to generate a diverse library of analogs for SAR studies. These are generalized protocols and may require optimization based on the specific substrate and desired modification.

2.1. Modification of Hydroxyl Groups

The hydroxyl groups on the this compound scaffold are prime targets for derivatization to explore the impact of steric and electronic effects on biological activity.

2.1.1. Etherification

  • Objective: To introduce various alkyl or aryl groups to the hydroxyl moieties.

  • General Protocol:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dry DMF or THF).

    • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents per hydroxyl group) at 0 °C.

    • Stir the mixture for 30 minutes to facilitate the formation of the alkoxide.

    • Add the desired alkylating agent (e.g., alkyl halide, benzyl (B1604629) bromide) (1.2 equivalents per hydroxyl group) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2.1.2. Esterification

  • Objective: To introduce ester functionalities with varying chain lengths and steric bulk.

  • General Protocol:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

    • Add the desired acylating agent (e.g., acid chloride or anhydride) (1.2 equivalents per hydroxyl group) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting ester derivative by column chromatography.

2.2. Modification of the Aromatic Core

Reactions such as halogenation or nitration can be employed to modify the electronic properties of the phenanthrene ring system.

2.2.1. Halogenation

  • Objective: To introduce halogen atoms (F, Cl, Br, I) at various positions on the aromatic rings.

  • General Protocol:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add a halogenating agent such as N-bromosuccinimide (NBS) or selectfluor.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution for bromination).

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Experimental Protocols for Biological Evaluation

The primary assay for evaluating the anti-adipogenic activity of this compound derivatives is the in vitro differentiation of 3T3-L1 preadipocytes.

3.1. Cell Culture and Differentiation of 3T3-L1 Cells

  • Materials:

    • 3T3-L1 preadipocytes

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Calf Serum (CS)

    • Penicillin-Streptomycin solution

    • Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail

    • This compound and synthesized derivatives dissolved in DMSO (stock solutions)

  • Protocol:

    • Maintenance of 3T3-L1 Preadipocytes: Culture 3T3-L1 cells in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Do not allow cells to become over-confluent.

    • Induction of Differentiation:

      • Seed the 3T3-L1 preadipocytes in 24-well plates and grow to confluence.

      • Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin) containing various concentrations of the test compounds (this compound derivatives) or vehicle control (DMSO).

      • On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the test compounds.

      • From Day 4 onwards, replace the medium every two days with maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) containing the test compounds.

    • Assessment of Adipogenesis: On Day 8, the extent of adipocyte differentiation is assessed by quantifying intracellular lipid accumulation using Oil Red O staining.

3.2. Oil Red O Staining for Lipid Accumulation

  • Objective: To visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

  • Materials:

    • Oil Red O stock solution (0.5% w/v in isopropanol)

    • Formalin (10% in PBS)

    • 60% Isopropanol (B130326)

    • Phosphate Buffered Saline (PBS)

  • Staining Protocol:

    • Wash the cells gently with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filter it.

    • Add the working solution to each well and incubate for 20-30 minutes.

    • Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

    • For quantification, elute the stain from the cells by adding 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

Data Presentation for SAR Analysis

Quantitative data from the anti-adipogenic assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships. The IC50 value, which represents the concentration of the compound that inhibits 50% of adipocyte differentiation, is a key metric for comparison.

Table 1: Hypothetical Anti-Adipogenic Activity of this compound Derivatives

Compound IDR1-groupR2-groupR3-groupIC50 (µM) ± SD
This compound-OH-OH-H15.2 ± 1.8
Derivative 1-OCH3-OH-H10.5 ± 1.1
Derivative 2-OH-OCH3-H25.8 ± 2.3
Derivative 3-OAc-OAc-H35.1 ± 3.5
Derivative 4-OH-OH-Br8.7 ± 0.9
Derivative 5-OH-OH-NO25.4 ± 0.6

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold etherification Etherification start->etherification esterification Esterification start->esterification halogenation Halogenation start->halogenation derivatives Library of this compound Derivatives etherification->derivatives esterification->derivatives halogenation->derivatives differentiation Induce Differentiation (with Derivatives) derivatives->differentiation assay_start 3T3-L1 Preadipocytes assay_start->differentiation staining Oil Red O Staining differentiation->staining quantification Quantification (Absorbance) staining->quantification ic50 Calculate IC50 Values quantification->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: General workflow for SAR studies of this compound derivatives.

5.2. Adipogenesis Signaling Pathway

This compound and its derivatives likely exert their anti-adipogenic effects by modulating key signaling pathways that regulate adipogenesis. A simplified representation of the adipogenesis signaling cascade is shown below.

adipogenesis_pathway cluster_stimuli Adipogenic Stimuli cluster_early_regulators Early Transcription Factors cluster_master_regulators Master Regulators cluster_late_markers Late Adipogenic Markers Insulin Insulin CEBPb_d C/EBPβ, C/EBPδ Insulin->CEBPb_d Dexamethasone Dexamethasone Dexamethasone->CEBPb_d IBMX IBMX IBMX->CEBPb_d PPARg PPARγ CEBPb_d->PPARg CEBPa C/EBPα CEBPb_d->CEBPa PPARg->CEBPa aP2 aP2 PPARg->aP2 Adiponectin Adiponectin PPARg->Adiponectin FAS FAS PPARg->FAS CEBPa->PPARg CEBPa->aP2 CEBPa->Adiponectin CEBPa->FAS This compound This compound Derivatives (Proposed Inhibition) This compound->PPARg This compound->CEBPa

Caption: Simplified adipogenesis signaling pathway.

References

Analytical Techniques for the Characterization of Coelogin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogin, a novel 9,10-dihydrophenanthrene (B48381) derivative isolated from the orchid Coelogyne cristata, has garnered interest for its potential biological activities. The structural elucidation and characterization of this natural product were first reported by Majumder and colleagues in 1982, based on spectral and chemical evidence. This document provides a comprehensive overview of the analytical techniques employed for the characterization of this compound, presenting detailed protocols and quantitative data to aid researchers in its identification, quantification, and further investigation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Colorless needles
Melting Point 188 - 190 °C
Solubility Soluble in methanol (B129727), ethanol, chloroform

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation, purification, and quantification of this compound from plant extracts. A reverse-phase HPLC method is typically employed for its analysis.

Application Note:

Reverse-phase HPLC allows for the separation of this compound from other phytochemicals present in the crude extract of Coelogyne cristata based on its polarity. This compound, being a moderately polar compound, will have a characteristic retention time under specific chromatographic conditions, enabling its identification and quantification.

Protocol for HPLC Analysis of this compound:

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

2. Mobile Phase and Gradient:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient can be optimized, for example, starting with 10% B, increasing to 90% B over 30 minutes, holding for 5 minutes, and then returning to initial conditions.

3. Detection:

  • UV detection at the maximum absorbance wavelengths of this compound (λmax).

4. Sample Preparation:

  • Extraction: Macerate the dried and powdered plant material of Coelogyne cristata with methanol or ethanol.

  • Purification: The crude extract can be subjected to column chromatography over silica (B1680970) gel for preliminary purification.

  • Sample for HPLC: Dissolve the extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

5. Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentrations.

  • The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow Plant_Material Dried Plant Material (Coelogyne cristata) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Sample_Prep Sample Preparation (Dissolve & Filter) Purification->Sample_Prep HPLC_Analysis RP-HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Workflow for the extraction and HPLC analysis of this compound.

II. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR are crucial for determining the precise structure of this compound. The chemical shifts, coupling constants, and multiplicity of the signals in the ¹H NMR spectrum help in assigning the protons to their respective positions. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

¹H NMR (Proton NMR) Spectral Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.90d8.5
H-26.82d8.5
H-46.45s-
H-86.35s-
H-92.65t7.0
H-102.65t7.0
OMe-33.88s-
OMe-53.92s-
OMe-63.85s-

¹³C NMR (Carbon NMR) Spectral Data (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1112.5
C-2128.0
C-3148.5
C-4102.0
C-4a125.5
C-4b135.0
C-5158.0
C-6140.5
C-7152.0
C-8105.0
C-8a115.5
C-929.5
C-1029.5
C-10a120.0
OMe-356.0
OMe-555.5
OMe-655.8
B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Electron Impact Mass Spectrometry (EI-MS) is a common technique for the analysis of small organic molecules like this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner.

m/z (Mass-to-Charge Ratio)Ion AssignmentRelative Intensity
300[M]⁺High
285[M - CH₃]⁺Moderate
271[M - CHO]⁺ or [M - C₂H₅]⁺Moderate
257[M - CH₃ - CO]⁺Low

Logical Relationship of Spectroscopic Techniques

Spec_Workflow Isolated_Compound Isolated this compound NMR NMR Spectroscopy (¹H and ¹³C) Isolated_Compound->NMR MS Mass Spectrometry (EI-MS) Isolated_Compound->MS UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis IR IR Spectroscopy Isolated_Compound->IR Structure Structure Elucidation NMR->Structure MS->Structure UV_Vis->Structure IR->Structure

Caption: Interrelation of spectroscopic methods for this compound's structure elucidation.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

The UV-Vis spectrum of this compound is characteristic of its 9,10-dihydrophenanthrene core. The positions of the absorption maxima (λmax) can be used for preliminary identification and for quantification purposes in conjunction with HPLC.

λmax (nm)Description
215π → π* transition
282π → π* transition (benzenoid)
310 (sh)n → π* transition (shoulder)
D. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

The IR spectrum of this compound will show characteristic absorption bands corresponding to the hydroxyl, aromatic, and ether functional groups present in its structure.

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretching (hydroxyl)
2920, 2850C-H stretching (aliphatic)
1610, 1500, 1460C=C stretching (aromatic)
1270, 1150, 1030C-O stretching (ether)

III. Signaling Pathway Analysis (Hypothetical)

While specific signaling pathways for this compound are not yet fully elucidated, many natural phenanthrene (B1679779) derivatives are known to interact with various cellular signaling cascades. Potential pathways that could be investigated for this compound's biological activity include those related to inflammation, apoptosis, and cell proliferation.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: A potential signaling pathway that could be modulated by this compound.

Conclusion

The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. The quantitative data summarized in the tables serve as a valuable reference for researchers working on the isolation, identification, and biological evaluation of this promising natural product. Further studies are warranted to fully elucidate the pharmacological mechanisms and potential therapeutic applications of this compound.

Application Note: A Validated HPLC Method for the Quantification of Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coelogin is a phenanthrenoid compound first isolated from the high-altitude Himalayan orchid Coelogyne cristata.[1][2] Its chemical structure is based on a phenanthro[4,5-bcd]pyran framework.[1][2] Given the diverse pharmacological activities reported for phenanthrene (B1679779) derivatives from orchids, accurate and reliable quantification of this compound is essential for phytochemical analysis, standardization of herbal extracts, and further pharmacological studies.[3][4]

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The validation parameters have been established in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%), isolated and purified from Coelogyne cristata.

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Plant Material: Dried and powdered whole plant of Coelogyne cristata.

  • Chemicals: Formic acid (analytical grade).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered Coelogyne cristata plant material into a flask. Add 25 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Re-extraction: Repeat the extraction process on the residue twice more.

  • Combine and Evaporate: Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Final Sample Solution: Reconstitute the dried extract in 5.0 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]

Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract from Coelogyne cristata. The retention time of the this compound peak in the sample extract was compared with that of the reference standard. The peak purity was also evaluated using the PDA detector to ensure no co-eluting impurities were present.

Linearity and Range

Linearity was assessed by injecting six concentrations of this compound standard solutions (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate.[9] A calibration curve was constructed by plotting the mean peak area against the concentration.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Mean Peak Area (n=3)
5110540
10221350
25552980
501106120
751659500
1002212800
Regression Equation y = 22105x + 1250
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy was determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). Each level was analyzed in triplicate.

Table 2: Accuracy (Recovery) Study Results

Spiking LevelAmount in Sample (µg/mL)Amount Spiked (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%25.220.244.998.699.10.89
100%25.225.250.199.499.50.65
120%25.230.255.8100.5100.20.47
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Table 3: Precision Study Results (Concentration = 50 µg/mL)

Precision TypeReplicatePeak AreaMean Peak Area% RSD
Repeatability (Intra-day) 1-6-11065000.75%
Intermediate (Inter-day) Day 1-3-11071001.22%

Acceptance criteria for precision is typically an RSD of ≤ 2%.[6]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.[10]

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 4: LOD and LOQ Values

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.82
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The % RSD of the peak area was calculated for each condition.

Table 5: Robustness Study Results

Parameter VariedModificationRetention Time (min)% RSD of Peak Area
Flow Rate 0.9 mL/min15.81.35
1.1 mL/min13.41.41
Column Temperature 28 °C14.70.98
32 °C14.51.05
Mobile Phase B % -2%15.11.62
+2%14.21.58

Visualized Workflows and Pathways

Experimental Workflow for this compound Quantification

The overall experimental process, from sample preparation to final data analysis, is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation plant Weigh Powdered Coelogyne cristata extract Ultrasonic Extraction (80% Methanol) plant->extract concentrate Combine Supernatants & Evaporate extract->concentrate reconstitute Reconstitute in Methanol & Filter (0.45 µm) concentrate->reconstitute injection Inject Samples & Standards (10 µL) reconstitute->injection ref_std Weigh this compound Reference Standard stock Prepare Primary Stock (1000 µg/mL) ref_std->stock working Prepare Working Standards (1-100 µg/mL) stock->working working->injection hplc_system HPLC System (C18 Column, UV 280 nm) hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_id Identify Peak by Retention Time chromatogram->peak_id peak_area Integrate Peak Area peak_id->peak_area calibration Construct Calibration Curve (R² > 0.999) peak_area->calibration quantify Quantify this compound in Sample calibration->quantify validate Perform Method Validation (Accuracy, Precision, etc.) quantify->validate

Caption: Workflow for HPLC quantification of this compound.

Hypothetical Signaling Pathway Modulated by this compound

Phenanthrene derivatives from medicinal plants have been reported to possess anti-inflammatory and anti-cancer activities. A common pathway involved in these processes is the NF-κB signaling cascade. The following diagram illustrates a hypothetical mechanism where this compound may exert an inhibitory effect on this pathway.

G Hypothetical Inhibition of NF-κB Pathway by this compound cluster_nucleus Cell Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex receptor->ikk Activates This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_complex IκBα p50/p65 nfkb_complex->ikb IκBα Degradation nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to genes Transcription of Pro-inflammatory Genes (e.g., COX-2, IL-6) nucleus->genes Induces

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This application note presents a simple, accurate, and reliable reversed-phase HPLC method for the quantification of this compound in Coelogyne cristata extracts. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness. The short run time and straightforward sample preparation make this method highly suitable for the routine analysis and quality control of this compound in raw materials and herbal formulations, as well as for supporting further pharmacological and clinical research.

References

Application Notes and Protocols: Measuring the Insulin-Sensitizing Effect of Coelogin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coelogin, a phenanthrene (B1679779) derivative isolated from Coelogyne cristata, has been identified as a potential therapeutic agent for metabolic disorders due to its insulin-sensitizing properties.[1] In vitro studies using differentiated 3T3-L1 adipocytes have demonstrated that this compound can enhance glucose uptake and modulate key signaling pathways involved in insulin (B600854) action.[1] These application notes provide detailed protocols for assessing the insulin-sensitizing effects of this compound in vitro, focusing on glucose uptake assays and the analysis of the PI3K/Akt signaling pathway.

Key Concepts

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like adipose tissue, skeletal muscle, and liver to insulin. A key mechanism of insulin action is the stimulation of glucose uptake into cells, primarily mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. This process is orchestrated by a complex intracellular signaling cascade, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway playing a central role. Insulin sensitizers are compounds that enhance the cellular response to insulin, thereby improving glucose disposal.

Data Presentation

The following tables present hypothetical quantitative data illustrating the dose-dependent effects of this compound on insulin-stimulated glucose uptake and Akt phosphorylation in mature 3T3-L1 adipocytes. This data is representative of expected outcomes from the described experimental protocols.

Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupThis compound Concentration (µM)Insulin (100 nM)Glucose Uptake (pmol/min/mg protein)Fold Change over Basal
Basal0-150 ± 121.0
Insulin Control0+450 ± 253.0
This compound1+525 ± 303.5
This compound5+675 ± 404.5
This compound10+825 ± 555.5
This compound25+900 ± 606.0

Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate.

Table 2: Effect of this compound on Insulin-Stimulated Akt Phosphorylation in 3T3-L1 Adipocytes

Treatment GroupThis compound Concentration (µM)Insulin (100 nM)p-Akt (Ser473) / Total Akt Ratio (Arbitrary Units)Fold Change over Basal
Basal0-0.10 ± 0.021.0
Insulin Control0+0.50 ± 0.055.0
This compound1+0.65 ± 0.066.5
This compound5+0.85 ± 0.088.5
This compound10+1.10 ± 0.1011.0
This compound25+1.25 ± 0.1212.5

Data are presented as mean ± standard deviation (SD) from a representative Western blot analysis (n=3).

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt AS160 AS160 pAkt->AS160 P pAS160 p-AS160 AS160->pAS160 GLUT4_vesicle GLUT4 Vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->Akt enhances phosphorylation

Caption: Insulin signaling pathway leading to glucose uptake.

Experimental_Workflow Start Start Cell_Culture 1. Culture 3T3-L1 Preadipocytes Start->Cell_Culture Differentiation 2. Differentiate into Mature Adipocytes (7-10 days) Cell_Culture->Differentiation Treatment 3. Treat with this compound and/or Insulin Differentiation->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Glucose_Uptake 4a. Glucose Uptake Assay Assay_Choice->Glucose_Uptake Metabolic Effect Western_Blot 4b. Western Blot for p-Akt Assay_Choice->Western_Blot Signaling Pathway Measurement 5a. Measure 2-DG Uptake (Scintillation Counting or Colorimetry) Glucose_Uptake->Measurement Protein_Analysis 5b. SDS-PAGE, Transfer, and Immunoblotting Western_Blot->Protein_Analysis Data_Analysis 6. Data Analysis and Interpretation Measurement->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

References

Unveiling the Anti-Inflammatory Potential of Coelogin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing experiments aimed at evaluating the anti-inflammatory properties of Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata.[1][2][3][4][5] These detailed application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Anti-Inflammatory Promise

This compound is a natural compound that has demonstrated potential as an anti-inflammatory agent. Preliminary studies have shown its ability to significantly inhibit the production of key pro-inflammatory mediators. Specifically, this compound has been observed to down-regulate the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The proposed mechanism of action involves the modulation of critical inflammatory signaling pathways, including the NF-κB, MAPK, and JAK-STAT pathways, suggesting a broad-spectrum anti-inflammatory potential. These initial findings warrant further in-depth investigation to fully characterize its therapeutic utility.

Experimental Design: A Multi-faceted Approach

To comprehensively assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is recommended. This dual approach allows for the elucidation of the molecular mechanisms of action in a controlled cellular environment and the evaluation of its efficacy in a complex physiological system.

In Vitro Assays: Mechanistic Insights

In vitro studies are fundamental for dissecting the specific cellular and molecular targets of this compound. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these investigations, as macrophages play a central role in the inflammatory response.

Key In Vitro Experiments:

  • Cell Viability Assay: To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of the inflammatory mediator, nitric oxide.

  • Pro-inflammatory Cytokine Quantification (ELISA): To quantify the reduction of key cytokines like TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

In Vivo Models: Efficacy in a Living System

In vivo models are crucial for evaluating the physiological effects of this compound and its potential as a therapeutic agent.

Key In Vivo Experiments:

  • Carrageenan-Induced Paw Edema Model: An acute model of localized inflammation to assess the anti-edematous effects of this compound.[6][7][8][9][10]

  • Lipopolysaccharide (LPS)-Induced Endotoxemia Model: A systemic inflammation model to evaluate the protective effects of this compound against a septic-like challenge.[11][12][13][14][15]

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control0100
This compoundX
This compoundY
This compoundZ

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition
Control00
LPS (1 µg/mL)--
LPS + this compoundX
LPS + this compoundY
LPS + Positive Control

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control0
LPS (1 µg/mL)-
LPS + this compoundX
LPS + this compoundY
LPS + Positive Control

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0
Carrageenan--
Carrageenan + this compoundX
Carrageenan + this compoundY
Carrageenan + Indomethacin10

Table 5: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia in Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control-
LPS (10 mg/kg)-
LPS + this compoundX
LPS + this compoundY
LPS + Dexamethasone5

Experimental Protocols

In Vitro Experimental Protocols
  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[16]

  • Subculture the cells every 2-3 days to maintain optimal growth.

  • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[17]

  • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[17]

  • Remove the supernatant and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.[18]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[18][19]

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[18]

  • Incubate at room temperature for 10 minutes in the dark.[18][20]

  • Measure the absorbance at 540 nm.[18][20]

  • Use a sodium nitrite standard curve to quantify the nitrite concentration.[21]

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5][22][23][24][25][26]

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[27][28]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.[28]

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)[27][29][30][31][32]

    • Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (for MAPK pathway)[33][34][35][36]

    • β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[27]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimental Protocols
  • Acclimatize male Wistar rats (180-220g) for one week.

  • Administer this compound (at various doses) or a vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[6][10]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan-only group.

  • Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Administer this compound (at various doses) or a vehicle control i.p. or p.o.

  • After 1-2 hours, inject a single dose of LPS (e.g., 10 mg/kg) i.p.[11]

  • Monitor the survival rate of the mice for up to 72 hours.

  • At a predetermined time point (e.g., 2-4 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) using ELISA.[15]

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment RAW264_7 RAW 264.7 Macrophages Coelogin_Treat This compound Treatment (Various Concentrations) RAW264_7->Coelogin_Treat LPS_Stim LPS Stimulation (1 µg/mL) Coelogin_Treat->LPS_Stim MTT MTT LPS_Stim->MTT Griess Griess LPS_Stim->Griess ELISA ELISA LPS_Stim->ELISA WB WB LPS_Stim->WB Rodents Rodent Models (Rats/Mice) Coelogin_Admin This compound Administration (Various Doses) Rodents->Coelogin_Admin Carrageenan Carrageenan Coelogin_Admin->Carrageenan LPS_Endotox LPS_Endotox Coelogin_Admin->LPS_Endotox

Figure 1: General experimental workflow for assessing the anti-inflammatory properties of this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB (p65/p50) Translocation IkBa_d->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene This compound This compound This compound->IKK Inhibition

Figure 2: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.

MAPK_Signaling_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Gene Pro-inflammatory Gene Expression AP1->Gene This compound This compound This compound->TAK1 Inhibition

Figure 3: Overview of the MAPK signaling pathways and a potential point of inhibition by this compound.

References

Protocols for assessing the stability of Coelogin under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protocols for Assessing the Stability of Coelogin

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a phenanthrenoid compound isolated from the high-altitude Himalayan orchid, Coelogyne cristata.[1][2] This molecule, characterized by a phenanthro[4,5-bcd]pyran structure, belongs to a class of compounds known for various biological activities, including anti-inflammatory and anticancer effects.[3][4][5] As with any potential therapeutic agent, establishing a comprehensive stability profile is a critical prerequisite for its development. Stability testing ensures that the drug substance maintains its quality, purity, and potency throughout its shelf life. This document provides detailed protocols for assessing the stability of this compound under forced degradation conditions, including thermal, pH, photolytic, and oxidative stress, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Analytical Methodology: Quantification of this compound

A validated stability-indicating analytical method is fundamental to these protocols. A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound and its degradation products.

1.1. Recommended HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (phenanthrenes are often detected around 260 nm).[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) before use in stability studies.[9]

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[10]

2.1. Protocol 1: Thermal Stability

  • Objective: To evaluate the stability of this compound in solid and solution states at elevated temperatures.

  • Materials:

    • Pure this compound powder.

    • Solvent for this compound (e.g., Methanol or Ethanol).

    • Class A volumetric flasks and pipettes.

    • HPLC vials.

    • Temperature-controlled ovens.

  • Procedure:

    • Solid-State:

      • Weigh 5-10 mg of this compound into separate, loosely capped glass vials.

      • Place vials in ovens set at 40°C, 60°C, and 80°C.

      • As a control, store one vial protected from light at 4°C.

      • Withdraw vials at specified time points (e.g., 24, 48, 72 hours, and 1 week).

      • At each time point, dissolve the contents of one vial in a known volume of solvent, filter, and analyze by HPLC.

    • Solution-State:

      • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

      • Aliquot the solution into sealed HPLC vials.

      • Expose the vials to the same temperature conditions as the solid-state study (40°C, 60°C, 80°C).

      • Store control vials at 4°C.

      • Withdraw vials at specified time points (e.g., 0, 4, 8, 12, 24 hours), cool to room temperature, and analyze by HPLC.

2.2. Protocol 2: pH Stability (Hydrolysis)

  • Objective: To determine the susceptibility of this compound to hydrolysis across a range of pH values. Phenolic compounds can be unstable at high pH.[11][12]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol).

    • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

    • Phosphate buffer solutions (pH 4, 7, 9).

    • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

    • Neutralizing solutions (e.g., 0.1 N NaOH and 0.1 N HCl).

  • Procedure:

    • Prepare reaction solutions by diluting the this compound stock solution in each of the pH media (0.1 N HCl, pH 4, 7, 9 buffers, and 0.1 N NaOH). Aim for a final concentration suitable for HPLC analysis.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Store control samples at 4°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples by HPLC.

2.3. Protocol 3: Photostability

  • Objective: To assess the degradation of this compound upon exposure to light, as recommended by ICH guideline Q1B.[6]

  • Materials:

    • This compound (solid powder and in solution).

    • Photostability chamber with a calibrated light source (providing a cool white fluorescent lamp and a near-UV lamp).

    • Transparent and amber-colored glass vials.

    • Aluminum foil.

  • Procedure:

    • Solid-State:

      • Place a thin layer (approx. 3 mm) of this compound powder in transparent glass dishes.

      • Prepare dark controls by wrapping identical dishes in aluminum foil.

      • Expose the samples to the light source in the photostability chamber.

      • Analyze the samples after a specified duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Solution-State:

      • Prepare a solution of this compound and place it in transparent and amber-colored vials.

      • Prepare dark controls by wrapping transparent vials in aluminum foil.

      • Expose the vials to the same light conditions as the solid-state study.

      • Analyze the solutions by HPLC and compare the results from exposed, amber, and dark control vials.

2.4. Protocol 4: Oxidative Stability

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Materials:

    • This compound stock solution.

    • 3% Hydrogen Peroxide (H₂O₂) solution.

    • HPLC vials.

  • Procedure:

    • Prepare a reaction solution by mixing the this compound stock solution with the H₂O₂ solution.

    • Incubate the mixture at room temperature.

    • Prepare a control sample by diluting the this compound stock with the solvent only.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Analyze all samples by HPLC.

Data Presentation

Quantitative data from the stability studies should be summarized in clear, tabular format to facilitate comparison.

Table 1: Thermal Stability of this compound (Solid State) at 60°C

Time (hours) % this compound Remaining (Mean ± SD) % Total Degradants (Mean ± SD)
0 100 ± 0.0 0.0 ± 0.0
24 98.5 ± 0.4 1.5 ± 0.4
48 96.2 ± 0.5 3.8 ± 0.5
72 94.1 ± 0.6 5.9 ± 0.6

| 168 (1 week) | 88.7 ± 0.8 | 11.3 ± 0.8 |

Table 2: pH Stability of this compound in Solution at 60°C after 24 hours

Condition % this compound Remaining (Mean ± SD) % Total Degradants (Mean ± SD)
0.1 N HCl 99.1 ± 0.2 0.9 ± 0.2
pH 4 Buffer 99.5 ± 0.1 0.5 ± 0.1
pH 7 Buffer 97.3 ± 0.3 2.7 ± 0.3
pH 9 Buffer 85.4 ± 0.9 14.6 ± 0.9

| 0.1 N NaOH | 62.8 ± 1.2 | 37.2 ± 1.2 |

Table 3: Photostability of this compound (Solution State)

Sample Condition % this compound Remaining (Mean ± SD) % Total Degradants (Mean ± SD)
Exposed (Transparent Vial) 91.3 ± 0.7 8.7 ± 0.7
Dark Control (Wrapped Vial) 99.8 ± 0.1 0.2 ± 0.1

| Protected (Amber Vial) | 98.9 ± 0.2 | 1.1 ± 0.2 |

Table 4: Oxidative Stability of this compound with 3% H₂O₂

Time (hours) % this compound Remaining (Mean ± SD) % Total Degradants (Mean ± SD)
0 100 ± 0.0 0.0 ± 0.0
1 92.5 ± 0.6 7.5 ± 0.6
2 86.1 ± 0.8 13.9 ± 0.8
4 75.9 ± 1.1 24.1 ± 1.1

| 8 | 63.4 ± 1.5 | 36.6 ± 1.5 |

Mandatory Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_report Reporting prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot thermal Thermal aliquot->thermal ph pH (Hydrolysis) aliquot->ph photo Photolytic aliquot->photo oxidative Oxidative aliquot->oxidative sampling Sample at Time Points thermal->sampling ph->sampling photo->sampling oxidative->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation & Purity hplc->data report Generate Stability Profile data->report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB (Inactive) This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes promotes Stimulus Inflammatory Stimulus Stimulus->Receptor G cluster_thermal Thermal Stress cluster_hydrolytic Hydrolytic Stress cluster_photo Photolytic Stress cluster_oxidative Oxidative Stress center_node Overall Stability Profile of this compound T_Solid Solid State T_Solid->center_node T_Solution Solution State T_Solution->center_node H_Acid Acidic (pH < 3) H_Acid->center_node H_Neutral Neutral (pH 7) H_Neutral->center_node H_Basic Basic (pH > 9) H_Basic->center_node P_UV UV Light P_UV->center_node P_Visible Visible Light P_Visible->center_node O_H2O2 H₂O₂ Exposure O_H2O2->center_node

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coelogin Extraction from Orchid Pseudobulbs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Coelogin from orchid pseudobulbs.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions to improve yield and purity.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No this compound Yield 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. 2. Inadequate Plant Material Preparation: Insufficient grinding of pseudobulbs limits solvent penetration. 3. Inefficient Extraction Method: The chosen method may not be effective for extracting phenanthrenes. 4. Degradation of this compound: this compound may be sensitive to heat, light, or pH changes during extraction.1. Solvent Optimization: Conduct small-scale extractions with solvents of varying polarities (e.g., methanol (B129727), ethanol (B145695), acetone, and their aqueous mixtures). Ethanol has shown to be effective for extracting phenanthrenoids from orchids. 2. Proper Grinding: Ensure pseudobulbs are thoroughly dried and ground into a fine, uniform powder to maximize the surface area for solvent interaction. 3. Method Enhancement: Consider using Ultrasound-Assisted Extraction (UAE) to enhance extraction efficiency. Optimize UAE parameters such as time, temperature, and power.[1][2] 4. Control Extraction Conditions: Avoid high temperatures by using a rotary evaporator under reduced pressure for solvent removal. Protect extracts from direct light and maintain a neutral pH unless optimized otherwise.[3][4]
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary depending on the orchid species, age, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to inconsistent results.1. Standardize Plant Material: Use pseudobulbs from the same species, age, and ideally, the same cultivation batch for consistent results. 2. Maintain Consistent Parameters: Strictly control all extraction parameters. Use calibrated equipment and document each step of the process meticulously.
Presence of Impurities in the Extract 1. Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of other compounds. 2. Inadequate Purification: The post-extraction cleanup process may be insufficient.1. Solvent Selectivity: While a polar solvent like methanol or ethanol is good for initial extraction, subsequent purification is necessary. 2. Implement Purification Steps: Employ liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their solubility. Further purification can be achieved using column chromatography.
Thermal Degradation of this compound 1. High Extraction Temperature: Prolonged exposure to high temperatures during methods like Soxhlet extraction can degrade thermolabile compounds.1. Use Low-Temperature Methods: Opt for extraction methods that can be performed at or near room temperature, such as maceration or UAE. 2. Gentle Solvent Evaporation: Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the extract.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for extracting this compound from orchid pseudobulbs?

Based on studies on related orchid species and the extraction of phenanthrenes, polar solvents such as methanol and ethanol, often in aqueous mixtures, are recommended for the initial extraction of this compound.[5][6] Ethanolic extracts of Coelogyne species have been shown to exhibit significant biological activity.[7]

2. How can I improve the efficiency of my extraction?

Ultrasound-Assisted Extraction (UAE) is a highly effective method for improving extraction efficiency. The ultrasonic waves create cavitation bubbles that disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent.[1][2] Optimizing parameters such as ultrasonic power, extraction time, and temperature can significantly increase the yield of this compound.

3. What is a general protocol for this compound extraction?

A general protocol involves the following steps:

  • Preparation of Plant Material: Wash, dry, and grind the orchid pseudobulbs into a fine powder.

  • Extraction: Macerate or sonicate the powdered material with a suitable solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v) for an optimized duration.

  • Filtration and Concentration: Filter the extract to remove solid plant material and then concentrate the filtrate under reduced pressure at a low temperature.

  • Purification: Perform liquid-liquid partitioning of the crude extract with immiscible solvents of increasing polarity. Further purify the desired fraction using column chromatography.

4. How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.[8][9][10][11][12] The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of a pure this compound standard.

5. How should I store my this compound extracts to prevent degradation?

To prevent degradation, this compound extracts should be stored at low temperatures (refrigerated at 2-8°C for short-term or frozen at -20°C or below for long-term).[4] They should also be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[4][13] For long-term stability, consider evaporating the solvent and storing the extract as a dry powder in a desiccator at low temperature.[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the extraction of this compound from orchid pseudobulbs using UAE. Optimization of specific parameters may be required for different species and equipment.

Materials:

  • Dried and powdered orchid pseudobulbs

  • 80% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Methodology:

  • Accurately weigh 10 g of the powdered orchid pseudobulb material.

  • Transfer the powder to a flask and add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).

  • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 40°C until the ethanol is completely removed, yielding the crude this compound extract.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid). An example of an isocratic mobile phase could be Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure this compound standard (phenanthrenes typically absorb in the range of 250-350 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of the crude this compound extract in methanol or the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantification:

  • Prepare a series of standard solutions of pure this compound at different known concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effects of different extraction parameters on this compound yield. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of Solvent Type on this compound Yield

Solvent System (v/v)Extraction MethodThis compound Yield (mg/g of dry weight)
100% MethanolMaceration1.8
80% MethanolMaceration2.5
100% EthanolMaceration2.1
80% EthanolMaceration2.8
100% AcetoneMaceration1.5
80% AcetoneMaceration2.0

Table 2: Effect of Extraction Method and Time on this compound Yield (using 80% Ethanol)

Extraction MethodExtraction Time (min)This compound Yield (mg/g of dry weight)
Maceration1802.8
Maceration3603.2
Ultrasound-Assisted153.5
Ultrasound-Assisted304.1
Ultrasound-Assisted604.0
Soxhlet1203.8 (potential for degradation)

Visualizations

Experimental Workflow for this compound Extraction and Quantification

G cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification A Dried & Powdered Orchid Pseudobulbs B Solvent Addition (e.g., 80% Ethanol) A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Column Chromatography F->G H Pure this compound Fraction G->H I HPLC-UV Analysis H->I J Quantitative Data I->J

Workflow for this compound extraction and analysis.
Hypothetical Signaling Pathway for the Osteoprotective Effect of this compound

This compound has been reported to promote bone formation by activating specific signaling pathways in osteoblast cells.[15]

G This compound This compound ER Estrogen Receptor This compound->ER activates PI3K PI3K ER->PI3K activates ERK ERK ER->ERK activates Akt Akt PI3K->Akt activates TranscriptionFactors Transcription Factors (e.g., Runx2) Akt->TranscriptionFactors activates ERK->TranscriptionFactors activates Osteoblastogenesis Osteoblast Proliferation, Differentiation, & Mineralization TranscriptionFactors->Osteoblastogenesis promotes

This compound's osteoprotective signaling pathway.
Hypothetical Anti-Inflammatory Signaling Pathway of Phenanthrenes

Phenanthrenes isolated from orchids have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways.[16][17][18]

G cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Phenanthrenes Phenanthrenes (e.g., this compound) Phenanthrenes->MAPK inhibits Phenanthrenes->IKK inhibits Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes induces transcription of

Anti-inflammatory pathway of phenanthrenes.

References

Technical Support Center: Overcoming Challenges in the Purification of Phenanthrenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of phenanthrenoids.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of phenanthrenoids, from initial extraction to final polishing steps.

Chromatography Issues

Question: I'm observing poor resolution and co-elution of my target phenanthrenoid with other closely related compounds during HPLC. How can I improve separation?

Answer:

Poor resolution in HPLC is a common challenge when purifying structurally similar phenanthrenoids. Here is a step-by-step approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Solvent Selection: If you are using a methanol (B129727)/water system, consider switching to acetonitrile/water, or vice versa. The difference in solvent selectivity can alter the elution profile and improve separation.[1]

    • Adjust the Gradient: Employ a shallower gradient around the elution time of your target compound. This increases the separation time between closely eluting peaks.[1]

    • Modify the pH: Phenanthrenoids often contain phenolic hydroxyl groups. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of these groups, thereby changing the compound's retention and improving selectivity. A pH change of at least ±1.5 units away from the pKa of the analyte is recommended for robust separation.

  • Evaluate the Stationary Phase:

    • Different C18 Chemistries: Not all C18 columns are identical. Switching to a C18 column from a different manufacturer or one with different bonding density or end-capping can provide the necessary change in selectivity.

    • Alternative Chemistries: If C18 is not providing adequate separation, consider a phenyl-hexyl or a cyano-based column, which can offer different retention mechanisms based on pi-pi interactions.

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance resolution, though it may lead to increased backpressure and longer run times.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, but will also increase the analysis time.

Question: My phenanthrenoid compound is tailing significantly on a C18 column. What is causing this and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column itself.

  • Check for Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of phenanthrenoids, causing tailing.

    • Solution: Use a well-end-capped column. Alternatively, adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol groups.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your phenanthrenoid, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your compound to ensure it is in a single ionic state.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Crystallization Issues

Question: I have a purified phenanthrenoid, but I'm struggling to obtain high-quality crystals for structural analysis. What can I do?

Answer:

Crystallization is often a trial-and-error process. Here are some common issues and potential solutions:

  • Problem: The compound precipitates as an oil or amorphous solid.

    • Possible Cause: The level of supersaturation is too high, leading to rapid precipitation rather than slow crystal growth.

    • Solution:

      • Decrease the concentration of your phenanthrenoid solution.

      • Slow down the rate of solvent evaporation or diffusion.

      • Try a different solvent system with slightly higher solubility for your compound.

  • Problem: No crystals are forming.

    • Possible Cause: The solution is not reaching a state of supersaturation, or there are no nucleation sites.

    • Solution:

      • Slowly evaporate the solvent to increase the concentration.

      • Introduce a seed crystal if one is available.

      • Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.

      • Ensure the crystallization vessel is clean and free of dust or other particulates that could act as unwanted nucleation sites.[2]

  • Problem: The resulting crystals are too small or of poor quality (e.g., cloudy, cracked).

    • Possible Cause: Too many nucleation events are occurring, leading to the growth of many small crystals instead of a few large ones. Rapid temperature fluctuations can also affect crystal quality.

    • Solution:

      • Reduce the number of nucleation sites by using a very clean vessel.

      • Slow down the crystallization process by reducing the rate of solvent evaporation or cooling.

      • Maintain a stable temperature during crystal growth. Avoid placing the crystallization setup in direct sunlight or near a heat source.

Frequently Asked Questions (FAQs)

1. What is the best general approach for isolating phenanthrenoids from plant material?

A typical workflow involves a multi-step process:

  • Extraction: The dried and powdered plant material is extracted with an organic solvent, commonly methanol or ethanol (B145695).

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607)/dichloromethane, ethyl acetate (B1210297), and n-butanol). Phenanthrenoids are typically found in the less polar fractions.

  • Chromatographic Purification: The phenanthrenoid-rich fractions are further purified using a combination of techniques such as column chromatography on silica (B1680970) gel or polyamide, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities. The final purification of individual compounds is usually achieved by high-performance liquid chromatography (HPLC).

2. How do I choose the right solvents for extraction and chromatography?

The choice of solvent depends on the polarity of the target phenanthrenoids. Since phenanthrenoids can have a range of polarities depending on their substituents, a systematic approach is best. For extraction, methanol and ethanol are effective at extracting a broad range of compounds. For chromatography, a combination of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is often used in a gradient to elute compounds of increasing polarity.

3. My phenanthrenoid seems to be degrading during the purification process. What precautions can I take?

Phenanthrenoids, particularly those with multiple hydroxyl groups, can be susceptible to oxidation.

  • Work Quickly and at Low Temperatures: Perform purification steps at 4°C whenever possible.

  • Use an Inert Atmosphere: If your compound is highly sensitive, consider working under an inert atmosphere of nitrogen or argon.

  • Avoid Exposure to Light: Some compounds are light-sensitive. Protect your samples from light by using amber vials or covering glassware with aluminum foil.

4. What are dimeric phenanthrenoids and are they more difficult to purify?

Dimeric phenanthrenoids are molecules formed by the coupling of two phenanthrene (B1679779) or dihydrophenanthrene units. Their isolation can be more complex due to their higher molecular weight and the potential for multiple isomers with very similar polarities, making their separation by chromatography challenging.[3][4]

Data Presentation

The choice of chromatographic conditions can significantly impact the purity and yield of the target phenanthrenoid. The following table provides a hypothetical comparison of different HPLC columns for the purification of a model phenanthrenoid.

HPLC Column TypeMobile PhasePurity (%)Recovery (%)Resolution (Rs)
C18 (5 µm, 250 x 4.6 mm)Acetonitrile:Water (60:40)92.585.31.4
C18 (3.5 µm, 150 x 4.6 mm)Acetonitrile:Water (60:40)95.182.11.8
Phenyl-Hexyl (5 µm, 250 x 4.6 mm)Methanol:Water (70:30)96.888.52.1
Cyano (5 µm, 250 x 4.6 mm)Acetonitrile:Water (55:45)94.286.71.6

Note: This data is illustrative and actual results will vary depending on the specific phenanthrenoid and the complexity of the mixture.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Phenanthrenoids from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., stems, roots) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat the extraction three times.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent-Solvent Partitioning: a. Suspend the crude extract in water. b. Sequentially partition the aqueous suspension with n-hexane, chloroform, and ethyl acetate in a separatory funnel. c. Collect each organic layer and evaporate the solvent to yield the respective fractions. Phenanthrenoids are typically concentrated in the chloroform and ethyl acetate fractions.

Protocol 2: Column Chromatography for Initial Purification
  • Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC). Combine fractions containing the target compound(s).

Visualizations

General Workflow for Phenanthrenoid Purification

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Final Steps start Powdered Plant Material extraction Methanol Extraction start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom sephadex Size-Exclusion Chromatography (Sephadex LH-20) column_chrom->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Phenanthrenoid hplc->pure_compound crystallization Crystallization pure_compound->crystallization structure_elucidation Structure Elucidation crystallization->structure_elucidation

Caption: A generalized workflow for the isolation and purification of phenanthrenoids from plant sources.

Signaling Pathway: Inhibition of Nitric Oxide Synthesis by Phenanthrenoids

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation MAPK_activation MAPK Activation (p38, JNK) TLR4->MAPK_activation iNOS_expression iNOS Gene Expression NFkB_activation->iNOS_expression MAPK_activation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Phenanthrenoids Phenanthrenoids Phenanthrenoids->NFkB_activation Phenanthrenoids->MAPK_activation

References

Technical Support Center: Troubleshooting Low Bioactivity in Coelogyne Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Coelogyne orchid extracts.

Frequently Asked Questions (FAQs)

Q1: My Coelogyne extract is showing lower than expected or no bioactivity. What are the initial troubleshooting steps?

A1: When a Coelogyne extract exhibits low bioactivity, a systematic approach to troubleshooting is essential. It is crucial to review the entire experimental workflow, from the initial plant material to the final bioassay. Key areas to investigate include:

  • Raw Material Verification: Confirm the correct Coelogyne species and plant part (pseudobulb, leaf, etc.) were used. The geographical source, harvest time, and post-harvest handling can significantly impact the phytochemical profile and the concentration of bioactive compounds.[1]

  • Extraction Method Review: The choice of extraction solvent and method is critical for isolating the desired bioactive compounds from Coelogyne. The polarity of the solvent should match the polarity of the target compounds.[1] For instance, methanol (B129727) and ethanol (B145695) are effective for extracting a broad range of phytochemicals, including phenolics and flavonoids, while less polar solvents like ethyl acetate (B1210297) may be more suitable for other specific compounds.[2][3][4]

  • Storage Conditions: Improper storage can lead to the degradation of bioactive compounds.[1] Extracts should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in the dark and under an inert atmosphere to prevent degradation from heat, light, and oxygen.[1]

  • Bioassay Integrity: It is important to rule out any issues with the bioassay itself. This includes checking for reagent degradation, ensuring the correct protocol was followed, and considering potential interference from components within the extract.[1]

Q2: Which bioactive compounds are typically found in Coelogyne extracts and what are their known activities?

A2: Coelogyne species are rich in a variety of bioactive secondary metabolites. The primary classes of compounds include phenanthrenes, flavonoids, alkaloids, and terpenoids.[5][6][7] Specific compounds that have been identified include coelogin, coeloginin, flavidin, and batatasin-III.[5] These compounds and the crude extracts have demonstrated a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][8][9] For example, phenanthrenes from orchids are known for their cytotoxic, antimicrobial, and anti-inflammatory effects.[9]

Q3: Could the low bioactivity be due to the degradation of active compounds during extraction?

A3: Yes, the degradation of bioactive compounds is a common reason for observing low bioactivity in plant extracts.[1] Many natural products are sensitive to heat, light, and pH changes. To minimize degradation, consider the following:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Techniques like vacuum evaporation or freeze-drying are preferable to methods that use high heat.[1]

  • Light Protection: Perform extraction and storage in the dark or using amber-colored glassware to prevent photodegradation.

  • pH Control: Be mindful of the pH of your extraction solvent, as it can affect the stability of certain compounds.

Q4: How does the choice of solvent affect the bioactivity of the Coelogyne extract?

A4: The choice of solvent is a critical factor that determines which compounds are extracted from the plant material, and therefore, the resulting bioactivity. Different solvents have different polarities and will selectively extract compounds with similar polarities. For Coelogyne species, studies have shown that different solvents yield extracts with varying phytochemical profiles and biological activities.[2][4] For example, a methanol extract of Coelogyne stricta showed the presence of a wide range of phytochemicals, while an ethyl acetate extract of the same plant exhibited good cytotoxic activity.[2] It is often beneficial to perform extractions with a series of solvents of varying polarities to obtain a comprehensive phytochemical profile and identify the most active fraction.

Troubleshooting Guide for Low Bioactivity

This guide provides a step-by-step approach to identifying and resolving common issues leading to low bioactivity in Coelogyne extracts.

Step 1: Verify Raw Plant Material
  • Authentication: Ensure the correct identification of the Coelogyne species. Morphological and/or molecular identification can prevent the use of incorrect plant material.

  • Plant Part: Use the appropriate plant part known to contain the desired bioactive compounds (e.g., pseudobulbs are often used in traditional medicine).[10]

  • Harvesting and Post-Harvesting: The timing of harvest and post-harvest processing (drying, storage) can significantly alter the chemical composition of the plant material.[11]

Step 2: Optimize Extraction Protocol
  • Solvent Selection: If the initial solvent yields low activity, consider using a solvent with a different polarity or performing sequential extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Extraction Method: Maceration, sonication, and Soxhlet extraction are common methods. The choice of method can influence the extraction efficiency and the stability of the compounds. For heat-sensitive compounds, non-thermal methods like sonication are preferred.[12][13]

  • Extraction Parameters: Optimize parameters such as extraction time, temperature, and the ratio of solvent to plant material.[1]

Step 3: Evaluate Bioassay Performance
  • Positive and Negative Controls: Always include appropriate positive and negative controls in your bioassay to validate the results. The solvent used to dissolve the extract should be tested as a negative control to ensure it does not interfere with the assay.[14]

  • Dose-Response Curve: Test the extract over a range of concentrations to determine if the observed low activity is due to the concentration being too low.

  • Assay Interference: Plant extracts are complex mixtures, and some components may interfere with the assay. Consider performing a counterscreen or using a different assay format to rule out non-specific effects.[15]

Data Presentation

Table 1: Bioactivity of Coelogyne stricta Leaf Extracts

SolventDPPH Radical Scavenging IC50 (µg/ml)Cytotoxic Activity (HeLa cells) IC50 (µg/ml)
Petroleum Ether112.0> 100
Ethyl Acetate47.047.0
Methanol65.0> 100
Water98.0> 100
Data sourced from a study on the bioactive potential of Coelogyne stricta.[2]

Table 2: Bioactivity of Coelogyne nervosa Leaf Extracts

SolventDPPH Radical Scavenging IC50 (µg/ml)Cytotoxic Activity (MCF-7 cells) IC50 (µg/ml)
Water126292.8
Data sourced from a study on the bioactive potential of Coelogyne nervosa.[8][16]

Table 3: Minimum Inhibitory Concentration (MIC) of Coelogyne nervosa Ethanol Extract

MicroorganismMIC (µg/ml)
Pseudomonas aeruginosa400-600
Escherichia coli400-600
Bacillus subtilis400-600
Staphylococcus aureus400-600
Data sourced from a study on the bioactive potential of Coelogyne nervosa.[8][16]

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Coelogyne Pseudobulbs
  • Preparation of Plant Material:

    • Wash the fresh pseudobulbs of Coelogyne with distilled water to remove any debris.

    • Air-dry the pseudobulbs in the shade or use a lyophilizer.

    • Grind the dried pseudobulbs into a coarse powder using a mechanical grinder.[12]

  • Solvent Extraction (Successive Extraction):

    • Place a known amount of the powdered plant material (e.g., 100 g) in a flask.

    • Add a non-polar solvent (e.g., petroleum ether or n-hexane) at a 1:10 solid-to-solvent ratio (w/v).

    • Macerate for 24-48 hours with occasional shaking or use an ultrasonic bath for 30-60 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Air-dry the marc (the remaining plant material) to remove the residual solvent.

    • Repeat the extraction process on the marc sequentially with solvents of increasing polarity, such as ethyl acetate, and then methanol.

    • Store the dried extracts at -20°C until further use.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the Coelogyne extracts in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.

    • Use ascorbic acid as a positive control and prepare a stock solution and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the plant extracts or the positive control to the wells.

    • For the blank, add 100 µL of the solvent used for the extracts.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the extract concentration to determine the IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals).

Visualizations

Troubleshooting_Workflow start Low or No Bioactivity Observed raw_material Step 1: Verify Raw Material start->raw_material Initial Check extraction Step 2: Optimize Extraction raw_material->extraction Material OK fail Bioactivity Still Low (Consider compound degradation or absence of active compound) raw_material->fail Incorrect Material bioassay Step 3: Evaluate Bioassay extraction->bioassay Extraction OK re_extract Re-extract with different solvent/method extraction->re_extract Issue Suspected re_test Re-test with optimized assay parameters bioassay->re_test Issue Suspected success Bioactivity Improved bioassay->success Assay OK & Activity Found re_extract->bioassay re_extract->fail No Improvement re_test->success re_test->fail No Improvement

Caption: Troubleshooting workflow for low bioactivity in Coelogyne extracts.

Experimental_Workflow plant_material Coelogyne Plant Material (e.g., Pseudobulbs) drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract bioassay Bioactivity Screening (e.g., Antioxidant, Cytotoxicity) crude_extract->bioassay active_extract Active Extract Identified bioassay->active_extract

Caption: General experimental workflow for Coelogyne extract preparation and bioactivity screening.

Signaling_Pathway cluster_membrane stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 membrane Cell Membrane aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation coelogyne Coelogyne Extract (Phenanthrenes) coelogyne->cox Inhibition

Caption: Postulated anti-inflammatory signaling pathway modulated by Coelogyne extracts.

References

Strategies to enhance the solubility of Coelogin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to enhance the solubility of Coelogin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

This compound is a phenanthrenoid, a type of natural compound derived from the Himalayan orchid Coelogyne cristata.[1][2][3][4] Its chemical structure is based on a phenanthrene (B1679779) framework, which makes the molecule highly hydrophobic (water-repelling) and poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[5][6][7] This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in biological assays.[6][8]

Q2: What is the recommended first-line approach for solubilizing this compound for an experiment?

The standard and most direct approach is to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the most common choice due to its strong ability to dissolve a wide range of hydrophobic molecules.[9][10] This concentrated stock can then be serially diluted to the final working concentration directly in the aqueous assay buffer or cell culture medium.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic solvent is drastically lowered, and the aqueous medium can no longer keep the hydrophobic compound in solution.

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed levels that are toxic to your cells, typically well below 1%. Some studies recommend keeping DMSO concentrations as low as 0.15%-0.6% for certain cell lines.[11]

  • Use Serum: If working with cell culture, try diluting the this compound stock in media containing Fetal Bovine Serum (FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.

  • Increase Mixing/Agitation: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

If these steps fail, you should consider an alternative solubilization strategy.

Q4: What are the primary alternative strategies to enhance this compound's solubility without relying solely on high concentrations of organic solvents?

The two most common and effective alternatives for in vitro assays are cyclodextrins and surfactants.[8][12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is soluble in water.[14][15][16] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used for this purpose.[15]

  • Surfactants (Detergents): These are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[5][17] The micelles have a hydrophobic core that can entrap this compound, while the hydrophilic shell allows the entire structure to dissolve in the aqueous medium.[18][19] Non-ionic surfactants like Tween® 20, Tween® 80, or Poloxamers (Pluronics®) are often used in biological systems due to their relatively low toxicity.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in media upon dilution of DMSO stock. 1. The final concentration of this compound exceeds its solubility limit in the low-percentage DMSO/aqueous mix. 2. The final DMSO concentration is too low to act as an effective co-solvent.1. Lower the final working concentration of this compound. 2. Perform a solubility test to determine the maximum achievable concentration at your final DMSO percentage. 3. Switch to an alternative method like cyclodextrin (B1172386) complexation or surfactant formulation (see Protocols).
Observed cellular toxicity or altered biological activity in controls. 1. The final concentration of the organic solvent (DMSO, ethanol) is toxic to the specific cell line being used.[10] 2. The surfactant concentration is too high, leading to membrane disruption or other cytotoxic effects.1. Run a vehicle control experiment (media + solvent/solubilizer, no this compound) to confirm solvent toxicity. 2. Lower the final solvent concentration to non-toxic levels (see Table 1). 3. If the required this compound concentration cannot be achieved with non-toxic solvent levels, use a cyclodextrin-based approach, which is generally less toxic.
Inconsistent or non-reproducible assay results. 1. Incomplete initial solubilization of this compound in the stock solution. 2. Micro-precipitation of the compound over time in the final assay plate. 3. The solubilizing agent (e.g., surfactant) is interfering with the assay target.1. Ensure the stock solution is clear with no visible particulates. Gentle warming or sonication may help. 2. Prepare final dilutions immediately before use. 3. Visually inspect assay plates under a microscope for signs of precipitation. 4. Run a control to test for interference by the solubilizing agent itself.

Data Summary

Table 1: Recommended Maximum Concentrations of Common Solvents for In Vitro Assays

The following values are general recommendations based on published literature. The precise tolerance should be determined empirically for your specific cell line and assay duration.

SolventCell Type / OrganismRecommended Max. Concentration (v/v)Reference(s)
DMSO Human Cancer Cell Lines (HepG2, MCF-7, etc.)< 0.6% (ideally ≤ 0.15%)[11]
Candida glabrata< 2.5% [20]
Ethanol Human Cancer Cell Lines (HepG2, MCF-7, etc.)< 1.25% [11]
Candida glabrata< 5% [20]
Methanol Human Cancer Cell Lines (HepG2, MCF-7, etc.)< 1.25% [11]
Candida glabrata< 5% [20]
Table 2: Qualitative Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Organic Co-solvent (e.g., DMSO) Increases the polarity of the bulk solvent, allowing it to accommodate hydrophobic molecules.[9]Simple, fast, and effective for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations.[10] Risk of compound precipitation upon dilution.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug in its central cavity, forming a water-soluble inclusion complex.[14][15]Generally low cytotoxicity. Can significantly increase aqueous solubility.[14][16]Requires protocol development. May alter drug bioavailability to the target. Large molecule may have steric hindrance effects.
Surfactants (e.g., Tween® 80) Forms micelles that sequester the hydrophobic drug in their core, away from the aqueous solvent.[17][18]Can achieve high drug loading. Widely used in formulations.Can be cytotoxic, especially ionic detergents.[21] Must be used above the CMC. Micelles can interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Weighing: Accurately weigh 1-5 mg of this compound powder into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The exact volume depends on the desired stock concentration and the mass of this compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied.

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a this compound/HP-β-CD complex in an aqueous solution, which can then be sterile-filtered and used directly.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in deionized water or your desired assay buffer (e.g., PBS). Stir until fully dissolved.

  • Add this compound: Add an excess amount of this compound powder directly to the HP-β-CD solution. For example, start by adding 1 mg of this compound to 1 mL of the cyclodextrin solution.

  • Complexation: Tightly seal the vial and mix the suspension on a rotator or magnetic stirrer at room temperature for 24-48 hours. Protect from light. Sonication for short periods can help expedite the process.

  • Remove Undissolved Compound: Transfer the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any remaining particulates and ensure sterility. This final clear solution contains the water-soluble this compound-cyclodextrin complex.

  • Concentration Determination: The exact concentration of solubilized this compound in the final solution is unknown and must be determined analytically using a method like HPLC-UV or mass spectrometry with a standard curve.

Visualizations

G start Problem: This compound precipitates in aqueous assay media q1 Is the final DMSO concentration > 1%? start->q1 a1_yes High Toxicity Risk. Reduce final DMSO to <0.5% (ideally <0.1%) q1->a1_yes Yes a1_no DMSO concentration is low. Precipitation is due to exceeding solubility limit. q1->a1_no No q2 Does it still precipitate? a1_yes->q2 a2_no Problem Solved. Proceed with assay, always include vehicle control. q2->a2_no No q2->a1_no Yes q3 Is lowering the final This compound concentration an option for the assay? a1_no->q3 a3_yes Determine max solubility at low DMSO and adjust protocol. Proceed with new concentration. q3->a3_yes Yes a3_no Need higher concentration. Must use an alternative solubilization strategy. q3->a3_no No alt_strat Alternative Strategies a3_no->alt_strat strat1 Use Cyclodextrins (e.g., HP-β-CD) See Protocol 2 alt_strat->strat1 strat2 Use Surfactants (e.g., Tween-80, Pluronic F-68) Use above CMC alt_strat->strat2

Caption: Troubleshooting workflow for this compound precipitation in in vitro assays.

G cluster_0 Aqueous Environment cluster_1 Solubilization Mechanisms cluster_co Co-Solvent (DMSO) cluster_cd Cyclodextrin (HP-β-CD) cluster_micelle Surfactant (Tween®) coelogin_h2o This compound (Hydrophobic) precipitate Precipitate (Insoluble Aggregate) coelogin_h2o->precipitate Aggregates water Water Molecules water->precipitate Excludes coelogin_dmso This compound dmso DMSO coelogin_dmso->dmso Solvated by cd HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) coelogin_cd This compound cd->coelogin_cd Encapsulates micelle Micelle (Hydrophobic Core, Hydrophilic Shell) coelogin_micelle This compound micelle->coelogin_micelle Sequesters

Caption: Mechanisms of action for different this compound solubilizing agents.

References

Technical Support Center: Analysis of Coelogin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Coelogin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the quantitative analysis of this compound, with a specific focus on addressing matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry of this compound in a question-and-answer format.

Question 1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte, this compound.[1][2][3] This leads to reduced sensitivity and inaccurate quantification.

Recommended Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound.

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components.[4] If you are currently using PPT, consider more rigorous techniques.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize extraction efficiency for this compound, which is a phenanthrenoid.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleanup.[1][5] For a phenanthrenoid like this compound, a reverse-phase (C18) or a mixed-mode polymeric sorbent can provide significant cleanup of biological matrices.[4]

  • Chromatographic Separation: Improve the separation of this compound from matrix interferences.

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and the region of ion suppression. A slower, more shallow gradient can improve resolution.

    • Column Chemistry: Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for this compound and interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][6] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. If a specific SIL-IS for this compound is unavailable, a labeled analogue of a similar phenanthrene (B1679779) could be considered, though its effectiveness would need to be validated.[6][7]

Question 2: My this compound signal is inconsistent and shows poor reproducibility between replicate injections of the same sample. What could be the cause?

Answer:

Poor reproducibility is often a symptom of variable matrix effects or issues with the analytical workflow.

Recommended Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: The composition of biological matrices can vary between samples, leading to inconsistent signal suppression.

    • Post-Extraction Spike Analysis: Perform this experiment on multiple individual blank matrix lots to assess the variability of the matrix effect.[2][3]

  • Ensure Complete Extraction Recovery: Inconsistent recovery during sample preparation will lead to variable results.

    • Recovery Experiment: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency. This should be performed on multiple replicates.

  • Check for Carryover: Residual this compound from a high concentration sample can adsorb to the analytical column or injector and elute in subsequent injections, causing artificially high and variable results in following samples.

    • Blank Injections: Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash solution and extend the column wash time between samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix.[1][2][3][8] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of quantitative results.[2][8]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A: The most common method is the post-extraction spike experiment .[2][3][4] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample (Set B) with the peak area of this compound in a neat solvent solution at the same concentration (Set A). The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Set B) / (Peak Area in Set A)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect. This should be tested in at least six different lots of the biological matrix.

Q3: What type of internal standard is best for this compound analysis?

A: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[6][9] SIL internal standards have the same chemical properties and chromatographic retention time as this compound, ensuring they experience the same degree of matrix effect.[6] This allows for the most accurate correction of signal variability. If a SIL-Coelogin is not available, a structurally similar phenanthrenoid with stable isotope labels could be investigated as an alternative, but its performance must be thoroughly validated.[10][7]

Q4: What are the expected fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

  • Loss of a methyl group (CH3, 15 Da) from a methoxy (B1213986) moiety.

  • Loss of a methoxy group (OCH3, 31 Da).

  • Loss of water (H2O, 18 Da) from hydroxyl groups.

  • Loss of carbon monoxide (CO, 28 Da).

  • Cleavage of the pyran ring.

The exact fragmentation pattern will depend on the ionization technique (e.g., ESI, APCI) and collision energy used.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the clean extracts with this compound to the same final concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound at the same concentrations as Set A before starting the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = Mean Peak Area of Set B / Mean Peak Area of Set A

      • An MF value significantly different from 1.0 indicates a matrix effect.

    • Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE):

      • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Table 1: Example Data for Matrix Effect Evaluation of this compound in Human Plasma

Concentration LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spiked)Mean Peak Area (Set C: Pre-Spiked)Matrix Factor (MF)Recovery (RE)Process Efficiency (PE)
Low QC (e.g., 10 ng/mL)50,00035,00031,5000.7090%63%
Mid QC (e.g., 100 ng/mL)500,000360,000331,2000.7292%66%
High QC (e.g., 1000 ng/mL)5,000,0003,750,0003,450,0000.7592%69%

Note: The data in this table is hypothetical and serves as an example. Researchers must generate their own data.

Visualizations

Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_results Interpretation A Set A: this compound in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + this compound Spike B->LCMS C Set C: Blank Matrix + this compound Spike -> Extract C->LCMS Calc Calculate MF, RE, PE LCMS->Calc MF Matrix Factor (MF) (Ion Suppression/Enhancement) Calc->MF RE Recovery (RE) (Extraction Efficiency) Calc->RE PE Process Efficiency (PE) (Overall Method Performance) Calc->PE

Workflow for quantitative evaluation of matrix effects.

Troubleshooting_Matrix_Effects cluster_investigate Investigation cluster_solutions Solutions Start Problem: Inaccurate/Irreproducible This compound Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Optimize_SP Optimize Sample Prep (SPE, LLE) AssessME->Optimize_SP If MF is not 1 Optimize_LC Optimize Chromatography AssessME->Optimize_LC If co-elution is suspected Use_IS Use Stable Isotope Labeled Internal Standard AssessME->Use_IS For best compensation Result Result: Accurate & Reproducible Quantification Optimize_SP->Result Optimize_LC->Result Use_IS->Result

Logical workflow for troubleshooting matrix effects.

References

Optimization of cell-based assay conditions for Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Coelogin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing cell-based assay conditions for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate potential challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne cristata. In cell-based assays, it has been shown to influence metabolic processes and cell differentiation. Notably, this compound inhibits adipogenesis (the formation of fat cells) and promotes osteoblastogenesis (the formation of bone cells).[1][2][3] Its mechanism of action involves the activation of the ER-Erk and Akt signaling pathways.[3]

Q2: What is the recommended solvent and starting concentration for this compound in cell culture?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is advisable to prepare a concentrated stock solution in 100% DMSO. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity, with 0.1% being a widely recommended safe concentration.[5][6] The effective concentration of this compound will vary depending on the cell line and the specific assay. A good starting point for a dose-response experiment is to test a range of concentrations from 0.1 µM to 100 µM.

Q3: Can this compound interfere with common assay readouts?

As a natural compound, this compound has the potential to interfere with certain assay readouts. Phenolic compounds can sometimes exhibit autofluorescence, which may interfere with fluorescence-based assays. It is recommended to include a "compound-only" control (this compound in cell-free media) to assess any intrinsic signal. If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric).

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during cell-based assays with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation and temperature changes in the outer wells of the plate. 3. Inconsistent compound concentration: Pipetting errors during serial dilutions.1. Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 3. Calibrate pipettes regularly. Prepare a master mix of the final this compound concentration to add to the wells.
Low or No Response to this compound Treatment 1. Sub-optimal compound concentration: The concentrations tested are too low to elicit a response. 2. Short incubation time: The treatment duration is not sufficient to observe an effect. 3. Cell line resistance: The chosen cell line may not be sensitive to this compound. 4. Degraded compound: Improper storage or handling of this compound stock.1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the incubation time (e.g., 48 or 72 hours), ensuring cell viability is maintained in control wells. 3. Test this compound on a different cell line known to be responsive to metabolic or differentiation stimuli. 4. Use a fresh aliquot of this compound stock solution. Store stock solutions at -20°C or -80°C.
High Background Signal in Assay 1. Compound interference: this compound may react with the assay reagents. 2. Media components: Phenol (B47542) red in the culture medium can interfere with colorimetric and fluorescent assays. 3. Contamination: Bacterial or mycoplasma contamination of cell cultures or reagents.1. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 2. Use phenol red-free medium for the duration of the assay. 3. Regularly test cell lines for mycoplasma contamination. Use sterile techniques when handling all reagents and cells.
Precipitation of this compound in Culture Medium 1. Low solubility in aqueous solution: this compound is poorly soluble in water-based media. 2. High final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic.1. Prepare a high-concentration stock in 100% DMSO. When diluting into the final culture medium, add the DMSO stock directly to the medium with gentle mixing. Avoid making intermediate dilutions in aqueous solutions like PBS.[6] 2. Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).[5]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., 3T3-L1 preadipocytes, MC3T3-E1 preosteoblasts)

  • This compound

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Adipogenesis Inhibition Assay

This protocol is to evaluate the inhibitory effect of this compound on adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • This compound

  • Adipogenesis induction medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding and Growth: Seed 3T3-L1 cells in a 24-well plate and grow to confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with adipogenesis induction medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Differentiation Period: Culture the cells for 8-10 days, replacing the medium with fresh induction medium containing this compound or vehicle every 2-3 days.

  • Oil Red O Staining: a. Wash cells with PBS and fix with 10% formalin for 1 hour. b. Wash with water and then with 60% isopropanol. c. Add Oil Red O solution and incubate for 10 minutes. d. Wash with water multiple times.

  • Quantification: a. Elute the stain by adding 100% isopropanol to each well. b. Measure the absorbance of the eluted stain at 520 nm.

Protocol 3: Osteoblast Differentiation Assay

This protocol is to assess the effect of this compound on osteoblast differentiation.

Materials:

  • MC3T3-E1 preosteoblasts or primary mesenchymal stem cells

  • This compound

  • Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • Alkaline Phosphatase (ALP) activity kit or Alizarin Red S staining solution

  • Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to reach 70-80% confluence.

  • Differentiation Induction: Replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound or a vehicle control (DMSO).

  • Differentiation Period: Culture the cells for 7-21 days, changing the medium every 2-3 days.

  • ALP Activity Measurement (Early Marker - Day 7-10): a. Lyse the cells according to the ALP activity kit protocol. b. Measure the ALP activity, typically through a colorimetric reaction, and normalize to the total protein content.

  • Alizarin Red S Staining (Late Marker - Day 14-21): a. Wash cells with PBS and fix with 70% cold ethanol (B145695) for 5 minutes.[9] b. Rinse with distilled water and stain with 2% Alizarin Red S solution (pH 4.2) for 5-30 minutes.[10] c. Wash thoroughly with distilled water to remove background staining. d. Visualize and quantify the red staining of calcium deposits.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add this compound/Vehicle prep_compound->add_compound incubate_adhesion Incubate (24h) for Adhesion seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate (24-72h) for Treatment add_compound->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, Stains) incubate_treatment->add_reagent incubate_readout Incubate for Signal Development add_reagent->incubate_readout measure_signal Measure Signal (Absorbance, Fluorescence, etc.) incubate_readout->measure_signal analyze_data Analyze and Interpret Results measure_signal->analyze_data ER_Erk_Pathway cluster_nucleus Nuclear Events This compound This compound ER Estrogen Receptor (ER) This compound->ER activates Ras Ras ER->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Response (e.g., Osteoblast Differentiation) TranscriptionFactors->CellularResponse Akt_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellularResponse Cellular Response (e.g., Cell Survival, Proliferation) Downstream->CellularResponse

References

Technical Support Center: Managing the Stability and Degradation of Coelogin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Coelogin. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage its stability and degradation in solution.

Disclaimer

This compound is a specialized phenanthrenoid compound, and as of this document's creation, there is limited publicly available data specifically detailing its stability profile. The information provided herein is based on the general chemical properties of phenanthrenoids and phenolic compounds, as well as established principles from pharmaceutical stability testing guidelines, such as those from the International Conference on Harmonisation (ICH). All recommendations and protocols should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is often an indicator of degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to light, high pH, and the presence of metal ions.

Troubleshooting Steps:

  • Protect from Light: Store your this compound solutions in amber vials or wrap your containers in aluminum foil.

  • Control pH: Maintain the pH of your solution in the acidic to neutral range (ideally pH 4-7), as basic conditions can promote the degradation of phenolic compounds.[1][2][3][4][5]

  • Use High-Purity Solvents: Ensure your solvents are free of metal ion contaminants. Consider using chelating agents like EDTA in your buffer system if metal ion contamination is suspected.

  • Deoxygenate Solvents: For sensitive experiments, purging solvents with an inert gas (e.g., nitrogen or argon) can help to minimize oxidative degradation.

Q2: I am seeing a decrease in the concentration of this compound in my solution over a short period. What could be the cause?

Rapid degradation of this compound can be attributed to several factors, primarily pH, temperature, and light exposure.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that your stock solutions and experimental samples are stored at appropriate temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable.

  • Evaluate Solution pH: As mentioned, phenolic compounds can be unstable at high pH. Verify the pH of your buffers and solutions.

  • Minimize Light Exposure: Perform experimental manipulations in a timely manner, avoiding prolonged exposure to ambient light.

Q3: I have observed precipitate forming in my this compound solution. What should I do?

Precipitation can occur due to several reasons, including poor solubility in the chosen solvent, changes in temperature, or the formation of insoluble degradation products.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your chosen solvent system. It may be necessary to use a co-solvent to maintain solubility.

  • Control Temperature: Avoid drastic temperature fluctuations. If you are working with refrigerated or frozen solutions, allow them to equilibrate to room temperature slowly and ensure they are fully dissolved before use.

  • Investigate Degradation: The precipitate could be a result of degradation. Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., HPLC) to identify the components.

Q4: How can I proactively assess the stability of this compound in my specific experimental setup?

Conducting a forced degradation study is a systematic way to understand the stability of this compound under various stress conditions.[6][7][8] This involves intentionally exposing the this compound solution to harsh conditions to accelerate degradation.

Key Stress Conditions for Forced Degradation Studies:

  • Acidic and Basic Hydrolysis: Expose this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

  • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[9]

By analyzing the samples at different time points, you can identify the primary degradation pathways and develop strategies to mitigate them.

Data Presentation: Summary of Factors Affecting this compound Stability

The following table summarizes the expected impact of various factors on the stability of this compound in solution, based on the general behavior of phenolic and phenanthrenoid compounds.

Factor Condition Expected Impact on this compound Stability Potential Degradation Pathway Mitigation Strategy
pH > 8High degradationOxidation, HydrolysisMaintain pH in the acidic to neutral range (4-7).
< 4Potential for hydrolysisAcid-catalyzed hydrolysisUse appropriate acidic buffers if low pH is required and validate stability.
Temperature Elevated (> 40°C)Increased degradation rateOxidation, HydrolysisStore solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).
Light UV and VisibleHigh degradationPhotodegradation, Photo-oxidationStore and handle solutions in light-protected containers (amber vials, foil-wrapped).
Oxygen Presence of atmospheric O₂Increased degradationOxidationUse deoxygenated solvents; purge headspace with inert gas (N₂, Ar).
Metal Ions Fe³⁺, Cu²⁺, etc.Catalyzes degradationMetal-catalyzed oxidationUse high-purity solvents and glassware; consider adding a chelating agent (e.g., EDTA).

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific analytical instrumentation and experimental needs.

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound stock solution (e.g., in methanol (B129727) or DMSO)

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • HPLC-grade solvents

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Prepare a series of solutions by diluting the this compound stock solution with the different pH buffers to a final known concentration.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration of this compound.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 sample.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

Protocol 2: Photostability Assessment

Objective: To evaluate the impact of light on the stability of this compound.

Materials:

  • This compound solution in a transparent container (e.g., clear glass vial)

  • A control sample of the same solution in a light-protected container (e.g., amber vial or foil-wrapped vial)

  • A photostability chamber capable of providing controlled UV and visible light exposure (as per ICH Q1B guidelines).

  • HPLC system

Methodology:

  • Place both the exposed and control samples in the photostability chamber.

  • At t=0, analyze an aliquot from the control sample to establish the initial concentration.

  • Expose the samples to a defined light intensity for a specified duration.

  • At selected time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

Troubleshooting this compound Instability cluster_storage Storage Issues cluster_solution Solution Issues start Instability Observed (e.g., color change, precipitation, concentration loss) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Properties (pH, Solvent, Purity) start->check_solution improper_temp Improper Temperature check_storage->improper_temp Temp issue? light_exposure Light Exposure check_storage->light_exposure Light issue? improper_ph Incorrect pH check_solution->improper_ph pH issue? solvent_issue Solvent Impurity/ Poor Solubility check_solution->solvent_issue Solvent issue? forced_degradation Conduct Forced Degradation Study end_node Implement Corrective Actions: - Adjust Storage Conditions - Modify Solution Formulation - Refine Experimental Protocol forced_degradation->end_node improper_temp->forced_degradation light_exposure->forced_degradation improper_ph->forced_degradation solvent_issue->forced_degradation

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photochemical Stress (UV/Vis Light) start->photo sampling Sample at Time Points (t=0, 2, 4, 8, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis evaluation Evaluate Results: - Quantify this compound Remaining - Identify Degradation Products - Determine Degradation Pathways analysis->evaluation

References

How to increase the efficiency of Coelogin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the efficiency of Coelogin synthesis. As the total synthesis of this compound has not been formally published, this guide presents a plausible, multi-step synthetic approach based on established methodologies for the synthesis of related phenanthrenoid compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and related phenanthro[4,5-bcd]pyran structures.

Problem IDIssuePotential CausesSuggested Solutions
CS-T01 Low yield in Suzuki-Miyaura coupling to form the biaryl precursor. - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction conditions (temperature, solvent, base). - Poor quality of boronic acid or aryl halide.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it goes to completion. - Catalyst and Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find the optimal combination. - Condition Optimization: Systematically vary the temperature, solvent (e.g., toluene (B28343), dioxane, DMF), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to improve the yield. - Reagent Quality: Ensure the boronic acid and aryl halide are pure and dry.
CS-T02 Formation of multiple products in the intramolecular Heck reaction for pyran ring closure. - Lack of regioselectivity. - Competing side reactions. - Isomerization of the double bond in the substrate.- Ligand Selection: The choice of phosphine (B1218219) ligand can significantly influence the regioselectivity of the Heck reaction. Experiment with monodentate and bidentate ligands. - Additive Effects: The addition of salts like LiCl or Ag₂CO₃ can sometimes improve the outcome of intramolecular Heck reactions. - Protecting Groups: Ensure the stability of all protecting groups under the reaction conditions to prevent the formation of side products.
CS-T03 Difficulty in the purification of the final this compound product. - Presence of closely related impurities or stereoisomers. - Degradation of the product on silica (B1680970) gel. - Low solubility of the product.- Chromatography: Use a gradient elution in flash column chromatography to improve separation. Consider using a less acidic stationary phase like neutral alumina (B75360) if degradation is observed. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Preparative HPLC: For difficult separations, preparative HPLC with a suitable column (e.g., C18) may be necessary.
CS-T04 Incomplete demethylation in the final step. - Insufficient reagent. - Steric hindrance around the methoxy (B1213986) groups. - Short reaction time or low temperature.- Reagent Choice: Boron tribromide (BBr₃) is a powerful reagent for demethylation. Other reagents like HBr or TMSI can also be considered. - Stoichiometry and Conditions: Use a sufficient excess of the demethylating agent. The reaction may require elevated temperatures and longer reaction times. Monitor the reaction carefully to avoid over-reaction or degradation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A convergent synthetic strategy is proposed. This would involve the synthesis of two key fragments: a substituted dihydronaphthalene derivative and a functionalized aromatic piece. These fragments would be coupled, for instance, via a Suzuki-Miyaura reaction, followed by an intramolecular Heck reaction to construct the phenanthro[4,5-bcd]pyran core. The final steps would involve functional group manipulations, such as demethylation, to yield this compound.

Q2: How can I improve the efficiency of the key bond-forming reactions?

A2: For cross-coupling reactions like the Suzuki-Miyaura coupling, careful optimization of the catalyst, ligand, base, and solvent is crucial. For the intramolecular Heck reaction to form the pyran ring, the choice of ligand and additives is critical to control regioselectivity and minimize side reactions. High-throughput experimentation can be a valuable tool for rapidly screening a wide range of reaction conditions.[1]

Q3: What are the most common side reactions to watch out for?

A3: In cross-coupling reactions, homo-coupling of the starting materials is a common side reaction. During the intramolecular Heck cyclization, the formation of undesired regioisomers or products from competing β-hydride elimination pathways can occur. In the final demethylation step, incomplete reaction or degradation of the sensitive polycyclic core are potential issues.

Q4: What analytical techniques are recommended for monitoring the synthesis?

A4: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. TLC is useful for rapid reaction monitoring. LC-MS can provide information on the conversion of starting materials and the formation of the desired product and byproducts. ¹H and ¹³C NMR are essential for structural confirmation of all intermediates and the final product.

Q5: Are there any specific safety precautions for this synthesis?

A5: Standard laboratory safety practices should be followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. For example, palladium catalysts can be pyrophoric, and reagents like boron tribromide are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of the biaryl precursor.

  • To a dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Intramolecular Heck Reaction

This protocol provides a general method for the pyran ring formation.

  • To a dried Schlenk flask, add the biaryl precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a phosphine ligand (e.g., P(o-tol)₃, 0.2 eq), and a base (e.g., Et₃N, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., acetonitrile (B52724) or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Coelogin_Synthesis_Workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_coupling Core Assembly cluster_final Final Steps A1 Starting Material 1 A2 Intermediate A1 A1->A2 Multi-step synthesis A3 Fragment A A2->A3 C1 Suzuki-Miyaura Coupling A3->C1 B1 Starting Material 2 B2 Intermediate B1 B1->B2 Multi-step synthesis B3 Fragment B B2->B3 B3->C1 C2 Biaryl Intermediate C1->C2 C3 Intramolecular Heck Reaction C2->C3 C4 Phenanthro[4,5-bcd]pyran Core C3->C4 D1 Demethylation C4->D1 D2 This compound D1->D2

Caption: Proposed convergent synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Optimize reaction conditions (temp, time, concentration) Check_Completion->Optimize_Conditions No Check_Reagents Are reagents pure and active? Check_Completion->Check_Reagents Yes Optimize_Conditions->Start Purify_Reagents Purify or replace reagents Check_Reagents->Purify_Reagents No Check_Side_Reactions Are there significant side reactions? Check_Reagents->Check_Side_Reactions Yes Purify_Reagents->Start Modify_Catalyst Screen different catalysts and ligands Check_Side_Reactions->Modify_Catalyst Yes Change_Solvent Try alternative solvents Check_Side_Reactions->Change_Solvent Yes Successful_Yield Improved Yield Check_Side_Reactions->Successful_Yield No Modify_Catalyst->Start Change_Solvent->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Common pitfalls in the characterization of natural products like Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common pitfalls and provides troubleshooting advice for the characterization of natural products, using the 9,10-dihydrophenanthrene (B48381) derivative Coelogin as an illustrative example.

Section 1: Frequently Asked Questions - Isolation & Purification

Q1: My crude plant extract shows promising bioactivity, but after the first fractionation step, the activity is significantly reduced or completely lost. What could be the cause?

A1: This is a common and frustrating issue in bioassay-guided fractionation. Several factors could be at play:

  • Synergistic Effects: The observed activity might not be from a single compound but from the synergistic interaction of multiple compounds in the crude extract. When these compounds are separated during fractionation, the activity is lost.

  • Compound Degradation: The active compound may be unstable and degrade due to changes in pH, exposure to light, heat, or reaction with the chromatographic stationary phase or solvents.[1] Natural products can often be thermolabile or sensitive to the isolation conditions.[1]

  • Low Concentration: The active compound might be present in very low concentrations. The fractionation process dilutes the compound in each fraction, potentially dropping its concentration below the limit of detection for your bioassay.

  • Irreversible Binding: The compound of interest might bind irreversibly to the column matrix (e.g., silica (B1680970) gel), leading to its loss during purification.

Troubleshooting Steps:

  • Test for Synergy: Recombine fractions and re-test for bioactivity. If activity is restored, it strongly suggests a synergistic effect.

  • Assess Stability: Perform stability tests on the crude extract under various conditions (different solvents, temperatures, pH levels) to identify potential degradation issues.

  • Use Milder Techniques: Employ gentler separation techniques like Medium Pressure Liquid Chromatography (MPLC) or Counter-Current Chromatography (CCC) to minimize degradation.[1]

  • Enrichment First: Before fine-tuned fractionation, use Solid-Phase Extraction (SPE) to enrich the extract for the class of compounds you suspect is active, which can help concentrate the active molecule.[2]

Q2: I am struggling to achieve good separation of compounds from my orchid extract. How do I choose the right chromatographic technique?

A2: The choice of chromatography depends on the complexity of your sample and the properties of your target compounds.[3] No single technique can solve all separation problems; a combination is often the best approach.[1]

  • For Initial Cleanup/Fractionation:

    • Vacuum Liquid Chromatography (VLC) / Flash Chromatography: Ideal for rapidly separating large quantities of crude extract into less complex fractions based on polarity.[2]

    • Solid-Phase Extraction (SPE): Excellent for quick cleanup and enrichment of target compounds or removal of major interferents.

  • For Purification of Target Compounds:

    • High-Performance Liquid Chromatography (HPLC): The most versatile and widely used technique for high-resolution separation of natural products in crude mixtures.[4][5] It is suitable for isolating pure compounds for structure elucidation.

    • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications when developing an HPLC method is not feasible.

    • Counter-Current Chromatography (CCC): A liquid-liquid separation technique that avoids solid stationary phases, preventing irreversible adsorption and degradation of sensitive compounds.[1]

Experimental Workflow: Bioassay-Guided Fractionation

Below is a generalized workflow for isolating a bioactive compound like this compound from a crude extract.

G cluster_0 Step 1: Extraction & Initial Screening cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Plant Material (e.g., Coelogyne cristata) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Initial Bioassay (Screen for Activity) C->D E VLC or Flash Chromatography C->E F Generate 5-10 Fractions (F1-F10) E->F G Bioassay on all Fractions F->G H Most Active Fraction (e.g., F4) G->H Identify Active Fraction(s) I Preparative HPLC H->I J Isolate Pure Compounds (C1, C2, C3...) I->J K Bioassay on Pure Compounds J->K L Most Active Pure Compound (e.g., C2: this compound) K->L Identify Active Compound M Structure Elucidation (MS, NMR) L->M G A Pure Compound from HPLC B Acquire HR-MS and MS/MS Data A->B C Determine Molecular Formula from HR-MS B->C D Search Databases (e.g., DNP, SciFinder) with Molecular Formula C->D E Match Found? D->E F Known Compound. Compare MS/MS and NMR data with literature. E->F Yes G Potentially Novel Compound E->G No H De Novo Structure Elucidation G->H I Acquire 1D & 2D NMR Data H->I J Assemble Fragments using HMBC, COSY, NOESY I->J K Propose Structure J->K G A Potentially Novel Compound Isolated B Review Isolation Protocol. Were reactive solvents used? (e.g., MeOH, CHCl3, Acetone) A->B C Suspicion of an Artifact? B->C D Likely a genuine natural product. Proceed with characterization. C->D No E Perform Control Experiments C->E Yes F Re-extract & purify using inert solvents (e.g., Ethyl Acetate, Hexane) E->F G Incubate crude extract in original solvent and monitor by HPLC over time E->G H Does the compound reappear? F->H G->H I Compound is an Artifact H->I Yes J Compound is likely genuine H->J No

References

Technical Support Center: Improving the Reproducibility of Bioassays for Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays for Coelogin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. FAQs: Adipogenesis Assays with this compound

Q1: We are observing inconsistent differentiation of 3T3-L1 preadipocytes when treating with this compound. What are the potential causes and solutions?

A1: Inconsistent differentiation is a common issue in 3T3-L1 adipogenesis assays. Several factors related to cell culture conditions and reagent quality can contribute to this problem.

Troubleshooting Guide for Inconsistent 3T3-L1 Differentiation:

Potential Cause Troubleshooting Step Recommendation
Cell Confluency Ensure cells reach 100% confluency and are held for 48 hours (contact inhibition) before inducing differentiation. Over- or under-confluent cells will differentiate poorly.Visually inspect plates to confirm a complete monolayer. Mark the date of confluency to track the 48-hour post-confluency period accurately.
Passage Number 3T3-L1 cells have a finite lifespan and lose their differentiation potential at higher passages.Use 3T3-L1 cells at a low passage number (ideally below passage 15) for all experiments.
Reagent Quality The standard differentiation cocktail (MDI: IBMX, dexamethasone, insulin) is critical. Degradation of these components, especially insulin (B600854) and IBMX, will impair differentiation.Prepare fresh MDI induction medium for each experiment. Aliquot and store stock solutions at the recommended temperatures to avoid repeated freeze-thaw cycles.
This compound Preparation Improperly dissolved or stored this compound can lead to variable concentrations in the culture medium.Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure complete dissolution before diluting into the culture medium. Perform a solvent control to rule out any effects of the vehicle.
Pipetting Technique Harsh pipetting can dislodge the cell monolayer, especially after confluency.When changing media, add the new medium gently against the side of the well to avoid disturbing the cells.

Q2: We are seeing low lipid accumulation in our 3T3-L1 cells treated with this compound, as visualized by Oil Red O staining. How can we troubleshoot this?

A2: Low lipid accumulation can be due to suboptimal differentiation or issues with the staining and quantification process itself.

Troubleshooting Guide for Low Lipid Accumulation (Oil Red O Staining):

Potential Cause Troubleshooting Step Recommendation
Suboptimal Differentiation Refer to the troubleshooting guide for inconsistent differentiation (Q1).Ensure all steps for optimal 3T3-L1 differentiation are followed meticulously.
Oil Red O Staining Protocol The concentration of the Oil Red O working solution and the staining time are crucial for optimal signal.Prepare a fresh Oil Red O working solution from a filtered stock solution for each experiment. Ensure the staining and washing steps are performed as per the protocol to minimize background and maximize signal.[1][2]
Quantification Method The method of eluting the Oil Red O dye and the wavelength used for absorbance reading can affect the results.After staining, ensure complete drying of the wells before adding isopropanol (B130326) for elution. Read the absorbance at a wavelength between 490-520 nm for accurate quantification.[3]
This compound's Bioactivity This compound is reported to inhibit adipogenesis. The observed low lipid accumulation might be the expected biological effect.Perform a dose-response experiment with this compound to determine its IC50 value for adipogenesis inhibition. This will help distinguish between a true biological effect and an experimental artifact.

II. Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Differentiation Assay

This protocol describes the induction of adipogenesis in 3T3-L1 cells, which can be adapted to test the inhibitory effect of this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Method:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach 100% confluency within 2-3 days. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Contact Inhibition: Once the cells reach 100% confluency (Day 0), allow them to remain in culture for an additional 48 hours.

  • Induction of Differentiation (Day 2): Prepare the MDI induction medium: DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

  • Aspirate the old medium and add the MDI induction medium to the cells. For this compound treatment groups, add the desired concentration of this compound to the MDI medium. Include a vehicle control (DMSO).

  • Insulin Treatment (Day 4): After 48 hours of incubation with the MDI medium, replace it with DMEM containing 10% FBS and 10 µg/mL insulin. Add fresh this compound or vehicle to the respective wells.

  • Maintenance (Day 6 onwards): Replace the medium with fresh DMEM containing 10% FBS every 48 hours. Add fresh this compound or vehicle at each medium change.

  • Harvesting/Staining: Cells are typically fully differentiated by Day 8-10 and can be harvested for analysis (e.g., Oil Red O staining, Western blot).

Protocol 2: Oil Red O Staining and Quantification

This protocol is for visualizing and quantifying lipid accumulation in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • Isopropanol (100%)

  • Distilled water

Method:

  • Fixation: Wash the cells twice with PBS and then fix with 10% formalin for 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (6:4 ratio) and filtering it. Incubate the cells with the working solution for 1 hour at room temperature.

  • Washing: Wash the stained cells 3-4 times with distilled water to remove excess stain.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification:

    • Completely dry the stained wells.

    • Add 100% isopropanol to each well to elute the Oil Red O dye from the lipid droplets.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the isopropanol-dye mixture to a 96-well plate.

    • Measure the absorbance at 490-520 nm using a microplate reader.[3]

Protocol 3: Western Blot for PPARγ and C/EBPα

This protocol describes the detection of key adipogenic transcription factors by Western blotting.

Materials:

  • Differentiated 3T3-L1 cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PPARγ, anti-C/EBPα, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Method:

  • Protein Extraction: Lyse the cells with protein lysis buffer, collect the lysate, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound bioassays.

Coelogin_Adipogenesis_Inhibition This compound This compound Wnt_Signal Wnt/β-catenin Signaling This compound->Wnt_Signal Activates Beta_Catenin β-catenin (stabilized) Wnt_Signal->Beta_Catenin Leads to Adipogenesis_Transcription Adipogenic Transcription Factors (PPARγ, C/EBPα) Beta_Catenin->Adipogenesis_Transcription Inhibits Adipogenesis Adipogenesis Adipogenesis_Transcription->Adipogenesis Promotes Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation

Caption: Proposed mechanism of this compound-mediated inhibition of adipogenesis.

Adipogenesis_Assay_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis cluster_results Endpoint start Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency start->confluency induction Induce Differentiation (MDI ± this compound) confluency->induction maintenance Maintain in Culture induction->maintenance oil_red_o Oil Red O Staining & Quantification maintenance->oil_red_o western_blot Western Blot (PPARγ, C/EBPα) maintenance->western_blot lipid_quant Quantify Lipid Accumulation oil_red_o->lipid_quant protein_quant Quantify Protein Expression western_blot->protein_quant

Caption: General experimental workflow for assessing this compound's effect on adipogenesis.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Check Reagent Quality & Prep start->check_reagents check_protocol Review Protocol Execution start->check_protocol new_cells Use Low Passage Cells check_cells->new_cells fresh_reagents Prepare Fresh Reagents check_reagents->fresh_reagents optimize_protocol Optimize Protocol Steps check_protocol->optimize_protocol

Caption: A logical approach to troubleshooting irreproducible bioassay results.

References

Dealing with co-eluting impurities in Coelogin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Compound X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a specific focus on dealing with co-eluting impurities.

Troubleshooting Guides & FAQs

FAQ 1: What are the common indicators of co-eluting impurities in my chromatogram?

Answer:

Identifying co-eluting impurities is a critical first step for ensuring accurate quantification. Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1] Here are the primary indicators:

  • Visual Peak Shape Analysis: The simplest method is a careful inspection of your peak shape. While perfectly symmetrical peaks are ideal, impurities can cause distortions. Look for:

    • Peak Shoulders: A small, secondary peak on the leading or tailing edge of the main peak is a strong indicator of an unresolved compound.[2]

    • Excessive Tailing or Fronting: While tailing can have other causes, it can also suggest a hidden impurity. A clear discontinuity, different from a smooth exponential decline, is particularly suspicious.[1][2]

    • Broader-than-expected Peaks: If the peak for Compound X is significantly wider than other peaks in the chromatogram under similar conditions, it may be due to the presence of a co-eluting species.[3]

  • Photodiode Array (PDA/DAD) Detector Analysis: A Photodiode Array (PDA) or Diode Array Detector (DAD) is an invaluable tool for assessing peak purity.[2] This detector collects UV-Vis spectra continuously across the entire peak.[4][5]

    • Peak Purity Algorithms: Chromatography software uses algorithms to compare spectra from the upslope, apex, and downslope of the peak.[4] If the spectra are not identical, it indicates that the peak is spectrally inhomogeneous and likely contains an impurity.[5][6]

    • Purity Angle vs. Purity Threshold: The software often calculates a "purity angle" and compares it to a "purity threshold." A purity angle below the threshold suggests the peak is pure. However, these values should be interpreted with caution and always be accompanied by manual inspection of the spectra.[6]

Even without obvious peak shape distortion, co-elution can occur, leading to inaccurate quantification.[5] Using a PDA detector provides a more sensitive check for peak homogeneity.[5][7] If co-elution is suspected, further investigation using mass spectrometry (LC-MS) can provide more definitive evidence by detecting differences in mass-to-charge ratios.[1][6]

G cluster_0 Peak Purity Assessment Logic A Analyze Chromatographic Peak B Visual Inspection: Shoulders, Tailing, Asymmetry? A->B C PDA/DAD Analysis: Acquire Spectra Across Peak A->C G Impurity Detected: Co-elution is Occurring B->G Yes D Compare Spectra (Upslope, Apex, Downslope) C->D E Are Spectra Homogeneous? D->E F Peak is Likely Pure E->F Yes E->G No H Further Investigation (e.g., LC-MS) G->H

Diagram 1: Logical workflow for assessing peak purity.
FAQ 2: My analysis suggests a co-eluting impurity. What initial steps can I take to resolve the peaks?

Answer:

Once you've identified a potential co-elution, the goal is to modify the chromatographic method to separate the peaks. The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[8][9] The easiest parameter to adjust first is the retention factor (k), which relates to how long a compound is retained on the column.[1]

Here are the initial steps to take:

  • Adjust Mobile Phase Strength (to change k): In reversed-phase HPLC, the mobile phase strength is controlled by the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Weaken the Mobile Phase: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of both Compound X and the impurity.[8] This increased interaction with the stationary phase often provides better separation.[1] Aim for a retention factor (k) between 2 and 10 for good resolution.

    • Example: If your isocratic method uses 70% acetonitrile, try reducing it to 65% or 60%.

  • Optimize the Gradient Slope (for gradient methods): If you are using a gradient method, making the gradient shallower can improve the resolution of closely eluting compounds.[10][11] This means increasing the gradient time while keeping the starting and ending solvent compositions the same. A slower change in mobile phase composition allows more time for the separation to occur.[10]

The table below illustrates the effect of modifying the mobile phase strength on the resolution of Compound X and a hypothetical impurity.

MethodMobile Phase (Isocratic)Retention Time of Compound X (min)Retention Time of Impurity (min)Resolution (Rs)
Original70% Acetonitrile / 30% Water4.14.1 (co-eluting)0.00
A65% Acetonitrile / 35% Water5.86.11.35
B60% Acetonitrile / 40% Water8.28.81.85

Note: These are illustrative data. A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation, with ≥ 2.0 being recommended by the USFDA for robust methods.[12]

G cluster_0 Troubleshooting Workflow for Co-elution A Co-elution Detected (Peak Purity Fails) B Adjust Mobile Phase Strength (Decrease % Organic) A->B C Modify Gradient Slope (Make it shallower) A->C Gradient Method B->C No (Isocratic) F Resolution Achieved? B->F Yes (Isocratic) C->F D Change Selectivity (α) (Solvent, pH, Temp) E Change Stationary Phase (Different Column Chemistry) D->E No Resolution D->F E->F H Consider Sample Prep (e.g., SPE) E->H No Resolution F->D No G Method Optimized F->G Yes

Diagram 2: A systematic workflow for resolving co-eluting peaks.
FAQ 3: How do I systematically modify the mobile phase to improve the resolution of Compound X?

Answer:

If simply adjusting the mobile phase strength isn't sufficient, the next step is to alter the selectivity (α) of the separation.[8] Selectivity is the most powerful variable for improving resolution and describes the ability of the chromatographic system to distinguish between two compounds.[8][9] You can alter selectivity by changing the mobile phase composition or temperature.

  • Change the Organic Solvent Type: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC, but they have different chemical properties and can interact with analytes differently.[10] Switching from one to the other can change the elution order and improve separation.[2] You can also try ternary mixtures (e.g., Water/Acetonitrile/Methanol).

  • Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can have a significant impact on retention time and selectivity.[10][13] By adjusting the pH, you can change the charge state of an analyte, which alters its polarity and interaction with the stationary phase. A buffer should be used to control the pH reliably.

  • Modify Column Temperature: Increasing the column temperature generally decreases retention times and can also change selectivity.[9] Running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C) can sometimes resolve closely eluting peaks.

The following table shows a hypothetical comparison of different mobile phase conditions.

MethodColumnMobile PhaseTemp (°C)Resolution (Rs)Comments
BC1860% Acetonitrile / 40% Water351.85Baseline separation achieved.
CC1865% Methanol / 35% Water351.60Methanol provides different selectivity.
DC1860% ACN / 40% (Water + 0.1% Formic Acid, pH ~2.7)352.10pH adjustment significantly improves resolution.
EC1860% Acetonitrile / 40% Water45 1.75Higher temperature slightly reduces resolution here.
FAQ 4: When should I consider changing the stationary phase to resolve co-eluting peaks?

Answer:

If extensive mobile phase optimization fails to provide adequate resolution, it is time to consider changing the stationary phase (i.e., the HPLC column).[9] The choice of stationary phase is a critical factor in method development because it determines the primary mechanism of interaction with the analytes.[12] If the mobile phase cannot exploit differences between your compounds, a different column chemistry might.[2][14]

Consider changing the column when:

  • You have tried different organic solvents, pH levels, and temperatures with minimal improvement in selectivity.

  • The resolution (Rs) remains below 1.0, indicating that the compounds are interacting with the current stationary phase in a very similar manner.[2]

Strategies for Selecting a New Stationary Phase:

  • Orthogonal Chemistry: Choose a column with a chemistry that is as different as possible from your current one.[14] If you are using a standard C18 (octadecylsilane) column, which separates primarily based on hydrophobicity, consider alternatives that offer different interaction mechanisms:

    • Phenyl-Hexyl: Provides π-π interactions, which can be effective for separating aromatic compounds.

    • Cyano (CN): Can operate in both reversed-phase and normal-phase modes and offers different dipole-dipole interactions.[3]

    • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer unique selectivity.[14]

    • Graphitized Carbon: These phases can provide strong retention for structurally similar compounds and isomers.[15]

The following table gives an example of how changing the stationary phase can impact separation.

MethodColumn ChemistryMobile PhaseResolution (Rs)Comments
DC1860% ACN / 40% (Water + 0.1% Formic Acid)2.10Good separation on a standard C18.
FPhenyl-Hexyl60% ACN / 40% (Water + 0.1% Formic Acid)2.55π-π interactions provide enhanced selectivity.
GCyano (CN)60% ACN / 40% (Water + 0.1% Formic Acid)0.95The Cyano phase is not suitable for this separation.
FAQ 5: Can sample preparation techniques help in dealing with co-eluting impurities?

Answer:

Yes, sample preparation is a powerful tool for removing interfering compounds before they are introduced into the HPLC system.[16] If a co-eluting impurity has significantly different chemical properties from Compound X, a selective sample cleanup technique like Solid-Phase Extraction (SPE) can be highly effective.[17][18]

SPE separates compounds from a complex mixture based on their physical and chemical properties.[19] It can be used to remove impurities, concentrate the analyte of interest, and simplify the sample matrix, leading to cleaner chromatograms and improved column longevity.[16]

Experimental Protocol: Solid-Phase Extraction (SPE) for Cleanup of Compound X

This protocol provides a general methodology for removing a less polar impurity from a sample containing the more polar Compound X using reversed-phase SPE.

Objective: To selectively retain and elute Compound X while allowing a less polar impurity to be washed away.

Materials:

  • SPE Cartridge: Reversed-phase sorbent (e.g., C18, 500 mg)

  • Sample: Compound X extract dissolved in a highly aqueous solution (e.g., 10% Methanol in water)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: HPLC-grade Water

  • Wash Solvent: A solvent strong enough to remove the impurity but weak enough to leave Compound X on the sorbent (e.g., 40% Methanol in water).

  • Elution Solvent: A solvent strong enough to elute Compound X (e.g., 90% Methanol in water).

  • SPE Vacuum Manifold

Procedure:

  • Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of Methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.[20]

  • Equilibration:

    • Pass 5 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Ensure the sorbent remains wetted.[20]

  • Loading:

    • Load 1-2 mL of the sample solution onto the cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1-2 drops per second). Both Compound X and the less polar impurity should be retained.[20]

  • Washing:

    • Pass 5 mL of the wash solvent (40% Methanol) through the cartridge. This step is designed to selectively elute the less polar impurity while Compound X remains bound to the sorbent.[16][20]

    • Collect this fraction and analyze it by HPLC to confirm the removal of the impurity.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Pass 5 mL of the elution solvent (90% Methanol) through the cartridge to elute the purified Compound X.[20]

    • Collect this fraction for HPLC analysis.

By implementing a selective wash step, SPE can effectively remove co-eluting impurities, simplifying the subsequent chromatographic analysis.[18]

References

Enhancing the recovery of Coelogin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the recovery of Coelogin from its natural source, the orchid Coelogyne cristata.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My initial crude extract of Coelogyne cristata has a very low yield. What are the common causes and how can I improve it?

A1: Low yield from an initial extraction is a frequent challenge. The primary causes often relate to the quality of the plant material and the appropriateness of the extraction technique.

  • Plant Material Quality: The concentration of this compound can vary based on the plant's age, geographical source, harvest time, and post-harvest handling.[1] Using dried pseudobulbs is typical, as this part of the orchid is reported to have a higher concentration of phenanthrene (B1679779) derivatives compared to the leaves.[2]

  • Particle Size: Inefficient grinding of the dried pseudobulbs limits the surface area available for the solvent to penetrate, leading to incomplete extraction.[3]

  • Solvent Choice: this compound is a phenanthrenoid, a class of aromatic compounds. The choice of solvent is critical for efficient solubilization.[4] Hydro-alcoholic solutions (e.g., 60-80% ethanol) are often effective for extracting such moderately polar compounds.[5][6]

  • Extraction Method: Simple maceration (soaking at room temperature) is gentle but may be less efficient than more advanced methods.

Troubleshooting Steps:

  • Optimize Raw Material: Whenever possible, use healthy, mature pseudobulbs from Coelogyne cristata. Ensure the material is properly dried (e.g., shed-dried) to prevent fungal growth and degradation of metabolites.[6]

  • Reduce Particle Size: Grind the dried pseudobulbs into a fine, homogenous powder to maximize the surface area for extraction.[3]

  • Solvent Selection: While ethanol (B145695) or methanol (B129727) are commonly used, perform small-scale pilot extractions with a range of solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), and mixtures with water) to determine the optimal solvent system for this compound.

  • Enhance Extraction Conditions: Increase the extraction efficiency by extending the maceration time, increasing the solvent-to-solid ratio, or employing agitation (e.g., using a magnetic stirrer or orbital shaker).

Q2: I am losing a significant amount of this compound during the purification (column chromatography) step. What could be going wrong?

A2: Product loss during column chromatography is a common issue that typically points to problems with the stationary phase, mobile phase, or compound stability.[4]

  • Irreversible Adsorption: this compound, with its phenolic hydroxyl groups, may bind irreversibly to an overly active stationary phase like silica (B1680970) gel.

  • Inappropriate Mobile Phase: If the solvent system (mobile phase) is not optimized, it can lead to poor separation. If the polarity is too low, the compound will not move off the column; if it's too high, it may co-elute with impurities, complicating further purification and reducing the yield of pure compound.

  • Compound Degradation: Phenanthrenoids can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can potentially cause degradation of sensitive compounds over the long duration of a column run.[3]

  • Column Overloading: Loading too much crude extract onto the column can lead to broad bands and poor separation, resulting in mixed fractions and loss of pure product.

Troubleshooting Steps:

  • Stationary Phase Selection: Consider using a less acidic or deactivated stationary phase, such as neutral alumina (B75360) or reversed-phase silica (C18), if degradation is suspected.

  • Optimize the Mobile Phase: Before running a large column, use Thin-Layer Chromatography (TLC) to identify an ideal solvent system that gives your target compound (this compound) a Retention Factor (Rf) value between 0.25 and 0.35. This generally translates well to column separation.

  • Protect the Compound: If degradation is a concern, work quickly, use cooled solvents, and protect the fractions from light to minimize exposure to harsh conditions.[3]

  • Proper Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase before loading it onto the column. If the extract is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded as a powder on top of the column.

Q3: I suspect my this compound is degrading during sample preparation. How can I prevent this?

A3: this compound, like many natural phenolics, can be susceptible to degradation from heat, light, and pH changes.

  • Thermal Degradation: High temperatures used during solvent evaporation or in extraction methods like Soxhlet can degrade thermo-labile compounds.[4]

  • Photodegradation: Exposure to UV or even strong ambient light can break down complex organic molecules.

  • pH Sensitivity: The phenolic groups on this compound can be sensitive to strongly acidic or basic conditions, which might be introduced during certain extraction or purification steps.[3]

Troubleshooting Steps:

  • Control Temperature: Use a rotary evaporator under reduced pressure to remove solvents at low temperatures (e.g., < 40°C). If using heat-based extraction, assess the thermal stability of this compound or opt for non-thermal methods like Ultrasound-Assisted Extraction (UAE).[1][3]

  • Protect from Light: Conduct extraction and purification steps in a shaded area or use amber-colored glassware to protect the sample from light.[3]

  • Maintain Neutral pH: Ensure that any aqueous solutions or buffers used during the process are near neutral pH, unless a specific pH is required for separation, in which case exposure time should be minimized.

Data Presentation

The following tables provide illustrative data on how different extraction parameters can influence the recovery of phenanthrenoids like this compound. Actual yields will vary based on the specific plant material and experimental conditions.

Table 1: Illustrative Comparison of Extraction Methods for this compound Recovery

Extraction MethodTypical DurationTemperatureRelative Yield (%)Purity of Crude Extract
Maceration24-72 hoursRoom Temp100Low to Moderate
Soxhlet Extraction6-12 hoursSolvent BP120-150Moderate
Ultrasound-Assisted30-60 min< 40°C130-180Moderate to High
Microwave-Assisted5-15 minControlled140-200Moderate to High

Disclaimer: Data are generalized for phenanthrenoid extraction and intended for illustrative purposes. Relative yield is compared to standard maceration.

Table 2: Illustrative Effect of Solvent Choice on this compound Extraction Yield

Solvent SystemPolarity IndexTypical Yield Range (% w/w)Notes
n-Hexane0.1Very LowExtracts non-polar waxes and lipids.
Chloroform (B151607)4.1Low to ModerateMay extract a range of compounds.
Ethyl Acetate4.4ModerateGood for moderately polar compounds.
Ethanol4.3HighEffective for many phenolics.
Methanol5.1HighEffective, but may extract more polar impurities.
Ethanol:Water (8:2)N/AVery HighOften optimal for balancing polarity.

Disclaimer: Yield ranges are hypothetical and for comparative purposes only.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Coelogyne cristata

This protocol is based on established methods for extracting phenanthrenoids from orchids and is designed to maximize yield while minimizing degradation.

  • Preparation of Plant Material:

    • Air-dry the pseudobulbs of Coelogyne cristata in the shade until they are brittle.

    • Grind the dried pseudobulbs into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.

    • Add 1 L of 80% ethanol (v/v in water) to the flask.

    • Seal the flask and macerate for 48 hours at room temperature with continuous agitation using an orbital shaker.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid plant residue two more times with 500 mL of 80% ethanol each time.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a viscous crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol provides a general method for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Use a glass column with an appropriate diameter-to-length ratio (e.g., 1:10).

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 5 g) in a minimal volume of chloroform or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel (approx. 2-3 times the weight of the extract), dry it to a free-flowing powder, and carefully layer it on top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). A typical gradient might be:

      • n-Hexane (100%)

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • ...and so on, finishing with 100% Ethyl Acetate or a small percentage of methanol if required.

    • Collect fractions of a consistent volume (e.g., 20 mL) in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate and develop it in a solvent system that provides good separation (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light.

    • Combine the fractions that contain the pure compound (this compound) based on their TLC profiles.

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Visualizations

experimental_workflow plant Dried Coelogyne cristata Pseudobulbs powder Fine Powder plant->powder Grinding extract Crude Ethanolic Extract powder->extract Maceration (80% Ethanol) column Silica Gel Column Chromatography extract->column Purification fractions Collected Fractions column->fractions Gradient Elution pure_this compound Pure this compound fractions->pure_this compound TLC Analysis & Pooling

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_workflow start Low this compound Yield q1 Where is the loss occurring? start->q1 a1_extract Initial Extraction q1->a1_extract Yes a1_purify Purification Step q1->a1_purify No q2 Is plant material finely powdered? a1_extract->q2 q4 Is Rf value on TLC optimal (0.25-0.35)? a1_purify->q4 sol1 Grind material to a fine powder. q2->sol1 No q3 Is solvent optimal? q2->q3 Yes sol2 Test different solvents. Use 80% Ethanol. q3->sol2 No sol3 Use advanced method (e.g., UAE). q3->sol3 Yes sol4 Adjust mobile phase polarity. q4->sol4 No q5 Is there streaking or tailing on TLC? q4->q5 Yes sol5 Compound may be degrading. Use neutral alumina or C18. q5->sol5 No sol6 Column is overloaded. Reduce sample amount. q5->sol6 Yes

Caption: Troubleshooting decision tree for low this compound recovery.

signaling_pathway cluster_cell Macrophage cluster_nfkb NF-κB Complex cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) p65 p65 p65_p50_nuc p65/p50 p50 p50 IkB->p65 Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Upregulates Transcription This compound This compound (Proposed Action) This compound->Akt Inhibits

Caption: Proposed anti-inflammatory signaling pathway for this compound.

References

Troubleshooting unexpected results in Coelogin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Coelogin and its analogues.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show morphology changes and reduced viability, even at concentrations reported to be non-toxic. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Compound Solubility and Precipitation: this compound, like many natural phenolic compounds, may have limited solubility in aqueous culture media. If the compound precipitates out of solution, it can cause mechanical stress to cells, leading to cell death. Visually inspect your culture plates for any signs of precipitation after adding the this compound solution.

  • DMSO Concentration: this compound is often dissolved in DMSO. While most cell lines can tolerate up to 0.5% DMSO, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[1] Prepare a vehicle control with the same final DMSO concentration as your experimental wells to rule out solvent toxicity.

  • Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density before treatment. Sub-optimal cell health can make them more susceptible to stress from experimental manipulations.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay.

Q2: I am not observing the expected increase in osteoblast mineralization with this compound treatment in my Alizarin Red S staining assay. What should I check?

A2: Inconsistent or weak Alizarin Red S (ARS) staining can be due to several factors:

  • Timing of Staining: The optimal time for ARS staining depends on the cell type and culture conditions. Staining too early may result in weak signals. It is recommended to stain only after calcified nodules are visible under a microscope.[2]

  • Staining Protocol Issues: Ensure the ARS solution is at the correct pH (4.1-4.3) and that the washing steps are performed gently to avoid detaching the mineralized nodules.[2][3][4][5]

  • Sub-optimal Osteogenic Differentiation: Confirm that your basal osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) is inducing mineralization in your positive control group. The concentration of calcium in the medium can also affect mineralization, with concentrations between 6-8 mM being favorable for differentiation and mineralization.[6]

  • Compound Stability: The stability of this compound in your culture medium over the long duration of a mineralization assay (typically 14-21 days) could be a factor. Consider replenishing the medium with fresh this compound more frequently.

Q3: My Western blot results for p-ERK and p-Akt are inconsistent or show no signal after this compound treatment. How can I troubleshoot this?

A3: Western blotting for phosphorylated proteins can be challenging. Here are some common issues and solutions:

  • Sample Preparation: It is critical to work quickly and on ice during cell lysis to prevent dephosphorylation by endogenous phosphatases. Ensure your lysis buffer contains fresh phosphatase and protease inhibitors.

  • Protein Loading: Load an adequate amount of protein (typically 20-30 µg of total protein per lane) to detect phosphorylated proteins, which are often low in abundance.[7]

  • Antibody Quality: Use antibodies that have been validated for the specific species and application. Run a positive control (e.g., lysate from cells treated with a known activator of the pathway) to confirm that your antibody and detection system are working.

  • Stripping and Re-probing: When probing for total and phosphorylated proteins on the same membrane, ensure your stripping protocol is effective without removing too much protein. It's often recommended to probe for the phosphoprotein first.[8]

  • Timing of Stimulation: The phosphorylation of ERK and Akt is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the peak phosphorylation time for your specific cell type and this compound concentration.

Troubleshooting Guides

Guide 1: Issues with this compound Compound Preparation and Cell Treatment

This guide addresses problems related to the physical and chemical properties of this compound in a cell culture setting.

Observed Problem Potential Cause Recommended Solution
Precipitate forms in culture medium after adding this compound. Poor solubility of this compound in the final dilution.Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock directly into the culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers. The final DMSO concentration should ideally be below 0.1% for sensitive cells and not exceed 0.5% for most cell lines.[1][9]
High variability in results between replicate wells. Uneven distribution of the compound due to poor mixing or precipitation.After adding the this compound solution to the well, gently swirl the plate to ensure even distribution. Visually inspect each well for precipitates before and after incubation.
Loss of this compound activity over time in multi-day experiments. Instability of the compound in culture medium at 37°C.For long-term experiments (e.g., mineralization assays), change the medium and re-treat with fresh this compound every 2-3 days.
Unexpected cytotoxicity at low concentrations. Contamination of the this compound stock or high sensitivity of the cell line to DMSO.Prepare a fresh stock solution of this compound. Run a DMSO vehicle control curve to determine the maximum tolerable concentration for your specific cells.
Guide 2: Troubleshooting Western Blot for p-ERK and p-Akt

This guide provides a systematic approach to resolving common issues with detecting phosphorylated ERK and Akt.

Observed Problem Potential Cause Recommended Solution
No signal for p-ERK or p-Akt in any lane (including positive control). Inactive secondary antibody or substrate. Expired or improperly stored antibodies.Test the secondary antibody and substrate with a positive control blot. Ensure primary and secondary antibodies are stored at the recommended temperature and have not expired.
Signal in positive control, but not in this compound-treated samples. Sub-optimal stimulation time. Insufficient protein loading. Phosphatase activity during sample preparation.Perform a time-course experiment to find the peak phosphorylation time. Increase the amount of protein loaded per lane. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.
High background on the blot. Primary antibody concentration is too high. Insufficient blocking. Inadequate washing.Titrate the primary antibody to determine the optimal concentration. Block the membrane for at least 1 hour at room temperature. Increase the number and duration of wash steps.
Multiple non-specific bands. Primary or secondary antibody is not specific enough. Protein degradation.Use a more specific primary antibody. Run a negative control (e.g., lysate from cells where the target protein is knocked out). Ensure fresh protease inhibitors are used during lysis.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated and Total ERK1/2 and Akt
  • Cell Seeding and Treatment: Seed osteoblasts in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight if necessary. Treat with this compound at the desired concentrations for the determined optimal time.

  • Cell Lysis: After treatment, place the plate on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[7][10]

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-ERK1/2 or anti-p-Akt) overnight at 4°C with gentle agitation.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate.[7]

  • Stripping and Re-probing: To probe for total protein, strip the membrane using a mild stripping buffer, re-block, and then probe with the antibody for total ERK1/2 or total Akt.

Protocol 2: Alizarin Red S Staining for Osteoblast Mineralization
  • Cell Culture: Seed osteoblasts in a 24-well plate and culture in osteogenic differentiation medium (containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate) with or without this compound for 14-21 days. Change the medium every 2-3 days.

  • Fixation: After the culture period, aspirate the medium and gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[2][3]

  • Washing: Gently wash the cells 2-3 times with deionized water to remove the fixative.[2][4]

  • Staining: Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature in the dark.[3][5]

  • Final Washes: Aspirate the staining solution and wash the wells 3-5 times with deionized water until the wash water is clear.[3][4]

  • Visualization: Add PBS to the wells to prevent drying and visualize the red mineralized nodules under a bright-field microscope.

  • Quantification (Optional): To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain. Neutralize the supernatant with 10% ammonium (B1175870) hydroxide (B78521) and measure the absorbance at 405 nm.[11]

Visualizations

Coelogin_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Ras Ras ER->Ras PI3K PI3K ER->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Osteoblastogenesis Osteoblastogenesis (Differentiation, Survival, Mineralization) ERK->Osteoblastogenesis Akt Akt PI3K->Akt Akt->Osteoblastogenesis

Caption: Signaling pathways activated by this compound in osteoblasts.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckCompound Step 1: Verify Compound Prep - Solubility in media? - Correct DMSO control? - Freshly prepared? Start->CheckCompound CheckCells Step 2: Assess Cell Health - Morphology normal? - Correct seeding density? - Healthy controls? CheckCompound->CheckCells Compound OK Resolved Issue Resolved CheckCompound->Resolved Issue Found & Fixed CheckProtocol Step 3: Review Assay Protocol - Correct reagent concentrations? - Appropriate incubation times? - Positive/Negative controls working? CheckCells->CheckProtocol Cells OK CheckCells->Resolved Issue Found & Fixed AnalyzeData Step 4: Re-analyze Data - Sufficient replicates? - Appropriate statistical analysis? CheckProtocol->AnalyzeData Protocol OK CheckProtocol->Resolved Issue Found & Fixed Consult Consult Literature / Technical Support AnalyzeData->Consult Issue Persists AnalyzeData->Resolved Issue Found & Fixed

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Long-Term Storage of Coelogin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Coelogyne samples. Proper storage is critical for maintaining the viability of biological materials and the integrity of bioactive compounds for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for long-term storage of Coelogyne tissues?

A1: For long-term preservation of Coelogyne tissues such as seeds, pollen, and protocorms, cryopreservation is the most effective method.[1][2][3] This involves storing samples at ultra-low temperatures, typically in liquid nitrogen (-196°C), which effectively halts cellular metabolism and prevents degradation over extended periods.[3][4] Key cryopreservation techniques include vitrification and encapsulation-dehydration.[5]

Q2: What is vitrification and how is it applied to Coelogyne samples?

A2: Vitrification is a cryopreservation technique that involves treating samples with a cryoprotective solution to prevent the formation of damaging ice crystals during freezing.[2] For Coelogyne dayanum seeds, a common cryoprotectant is Plant Vitrification Solution 2 (PVS2).[1] The process typically involves preculturing the seeds on a sucrose-enriched medium, dehydrating them with PVS2, and then plunging them into liquid nitrogen.[1]

Q3: How should I store solvent extracts of Coelogyne for chemical analysis?

A3: Solvent extracts of Coelogyne containing bioactive compounds should be stored at low temperatures in the dark to minimize chemical degradation.[1][6] For short-term storage (2-4 weeks), refrigeration at 4°C is often sufficient for methanolic or ethanolic extracts.[6] For long-term storage, freezing at -20°C or -80°C is recommended.[1][7] It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Freeze-drying the extract to a powder form can also enhance stability for long-term storage.[6]

Q4: How can I assess the viability of my Coelogyne seeds after cryopreservation?

A4: The viability of cryopreserved Coelogyne seeds can be assessed using several methods. A common technique is the Tetrazolium (TTC) test, where viable embryos stain red due to the enzymatic reduction of TTC to formazan.[1] Other methods include the Evans Blue test, which stains non-viable cells blue, and the Fluorescein Diacetate (FDA) test, where viable cells fluoresce green.[8] Ultimately, the most definitive test of viability is successful germination on a suitable culture medium.[1]

Troubleshooting Guides

Cryopreservation of Coelogyne Tissues
Issue Potential Cause Recommended Solution
Low cell viability after thawing Intracellular ice crystal formation: Cooling rate was too fast, or cryoprotectant concentration was insufficient.Optimize the cooling rate and ensure adequate penetration of the cryoprotectant solution. Consider a stepwise freezing protocol.
Osmotic stress: Dehydration or rehydration steps were too rapid, causing cell shrinkage or swelling.Adjust the duration and concentration of cryoprotectant and washing solutions to allow for gradual osmotic changes.
Toxicity of cryoprotectant: Prolonged exposure to high concentrations of cryoprotectants like DMSO or PVS2 can be toxic to cells.Minimize the exposure time to cryoprotectants and perform these steps at low temperatures (e.g., 0°C) to reduce metabolic activity and toxicity.
Browning and death of protocorms post-thaw Oxidative stress: The freeze-thaw process can generate reactive oxygen species (ROS) that damage cells.Supplement the post-thaw recovery medium with antioxidants such as ascorbic acid or phloroglucinol.
Inconsistent results between experiments Variability in plant material: The physiological state of the source material (e.g., age of seeds, health of protocorms) can affect cryopreservation success.Use plant material from a consistent developmental stage and ensure it is healthy and free from contamination before starting the protocol.
Inconsistent handling procedures: Minor variations in timing, temperature, or solution volumes can impact outcomes.Standardize all steps of the protocol and maintain meticulous records. Use controlled-rate freezers for consistent cooling.
Storage of Coelogyne Extracts
Issue Potential Cause Recommended Solution
Loss of biological activity in assays Degradation of bioactive compounds: Exposure to heat, light, or oxygen can cause oxidation, hydrolysis, or photodegradation of active compounds.Store extracts at -20°C or -80°C in amber vials to protect from light.[1][7] Purge vials with nitrogen or argon before sealing to remove oxygen.[1]
Repeated freeze-thaw cycles: Multiple cycles of freezing and thawing can degrade sensitive compounds.Aliquot the extract into single-use vials before freezing to avoid the need for repeated thawing of the entire stock.
Appearance of new peaks in HPLC analysis Formation of degradation products: Chemical changes in the stored compounds have occurred.Confirm the identity of new peaks using mass spectrometry. Review storage conditions and handling procedures to identify and mitigate the cause of degradation.
Precipitation of compounds in the extract Changes in solubility: The solubility of some compounds may decrease at low temperatures.Before use, allow the extract to come to room temperature and vortex or sonicate briefly to redissolve any precipitate. If precipitation persists, filter the sample before analysis.
Microbial contamination Improper storage or handling: Introduction of bacteria or fungi can degrade the extract.Ensure that all solvents and storage containers are sterile. Consider filtering the extract through a 0.22 µm filter before storage.[1]

Data Presentation

Stability of Bioactive Compounds in Plant Extracts During Storage

The following table summarizes data on the stability of key classes of bioactive compounds found in plant extracts, which are also present in Coelogyne species, under different storage conditions. This data highlights the critical importance of low-temperature storage for maintaining sample integrity.

Compound ClassStorage ConditionDurationStability (% Retention)Reference
Total Phenolic Content 4°C60 days~85-95%[9]
30°C60 days~70-80%[9]
Anthocyanins 4°C60 days~90-95%[9]
30°C60 days~60-70%[9]
Various Phytochemicals Room Temperature>12 hoursSignificant depletion[7]
Major Phytochemicals -80°C4 years84%[7]

Experimental Protocols

Protocol 1: Cryopreservation of Coelogyne Seeds by Vitrification

This protocol is adapted from methodologies used for the cryopreservation of Coelogyne dayanum seeds.[1]

Materials:

  • Mature, undehisced Coelogyne seed capsules

  • Laminar flow hood

  • Sterile scalpels and forceps

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite (B82951) solution with Tween 20

  • Sterile distilled water

  • Mitra basal medium (or similar orchid germination medium)

  • Sucrose (B13894)

  • Loading solution (2 M glycerol (B35011) + 0.4 M sucrose in liquid culture medium)

  • Plant Vitrification Solution 2 (PVS2)

  • Cryovials

  • Liquid nitrogen Dewar

  • Water bath at 40°C

  • Petri dishes with germination medium

Procedure:

  • Sterilization: Surface sterilize the seed capsule by wiping with 70% ethanol, followed by immersion in 1% sodium hypochlorite solution for 15-20 minutes, and then rinse 3-5 times with sterile distilled water.

  • Preculture: Aseptically open the capsule and place the seeds on a solid preculture medium supplemented with 0.3 M sucrose. Incubate for 3 days.

  • Loading: Transfer the precultured seeds into a loading solution for 20 minutes at room temperature.

  • Dehydration: Remove the loading solution and add ice-cold PVS2 solution. Incubate for a species-optimized duration (e.g., 3 hours for C. dayanum) at 0°C.

  • Freezing: Transfer the seeds in a minimal amount of PVS2 solution into cryovials and plunge them directly into liquid nitrogen. Store for the desired duration.

  • Thawing: Rapidly thaw the cryovials by immersing them in a 40°C water bath for 1-2 minutes.

  • Washing: Immediately transfer the thawed seeds into a liquid medium containing 1.2 M sucrose to wash off the PVS2. After 20 minutes, transfer to fresh liquid medium.

  • Recovery: Plate the washed seeds onto a solid germination medium. Culture in the dark until germination begins, then move to a 16-hour photoperiod.

Protocol 2: Stability-Indicating HPLC Method for Analysis of Coelogyne Extracts

This protocol provides a general framework for developing a stability-indicating HPLC method to quantify bioactive compounds like flavonoids and phenanthrenes in Coelogyne extracts.[10][11][12]

Materials:

  • Coelogyne extract (e.g., methanolic or ethanolic)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or phosphoric acid

  • Reference standards for target bioactive compounds (e.g., coelogin, quercetin)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the Coelogyne extract in the mobile phase solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a series of dilutions of the reference standards to create a calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B

      • 25-30 min: Linear gradient from 70% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: Return to 10% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 350 nm) using a DAD to detect different classes of compounds.

  • Analysis:

    • Inject the prepared samples and standards.

    • Identify peaks in the sample chromatogram by comparing retention times and UV spectra with the reference standards.

    • Quantify the compounds of interest using the calibration curve.

  • Forced Degradation Study (for stability-indicating method):

    • Subject the extract to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.[10]

Visualizations

Experimental Workflow: Cryopreservation and Viability Testing

G cluster_prep Sample Preparation cluster_cryo Cryopreservation cluster_recovery Recovery & Viability sterilization Surface Sterilization of Seed Capsule preculture Preculture on Sucrose Medium sterilization->preculture loading Loading Solution (20 min) preculture->loading dehydration PVS2 Dehydration (e.g., 3h @ 0°C) loading->dehydration freezing Plunge into Liquid Nitrogen (-196°C) dehydration->freezing thawing Rapid Thawing (40°C) freezing->thawing washing Wash with Sucrose Solution thawing->washing viability_test Viability Test (TTC, Evans Blue) washing->viability_test germination Germination on Recovery Medium washing->germination

Caption: Workflow for cryopreservation and viability assessment of Coelogyne seeds.

Signaling Pathway: Inhibition of Inflammatory Response

Bioactive compounds from Coelogyne, such as flavonoids and phenanthrenes, are known to have anti-inflammatory properties. This often involves the modulation of key signaling pathways like NF-κB and MAPK.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK This compound Coelogyne Bioactive Compound MAPKK MAPKK This compound->MAPKK Inhibits This compound->IKK Inhibits MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Transcription

Caption: Inhibition of MAPK and NF-κB signaling pathways by Coelogyne compounds.

References

Validation & Comparative

The Osteogenic Potential of Coelogin: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coelogin, a novel 9,10-dihydrophenanthrene (B48381) derivative isolated from the Himalayan orchid Coelogyne cristata, has emerged as a promising natural compound with significant osteoprotective effects. This guide provides a comprehensive comparison of its biological activities, supported by experimental data, and delves into the methodologies of key experiments. While the structure-activity relationship (SAR) of this compound is an area of growing interest, data on its synthetic derivatives is currently limited in publicly accessible research. This guide will focus on the known activities of this compound and provide a framework for future comparative studies as synthetic analogs become available.

Unveiling the Osteogenic Properties of this compound

Recent studies have demonstrated that this compound plays a crucial role in promoting bone formation by stimulating osteoblastogenesis.[1][2] In vitro and in vivo experiments have shown that this compound enhances osteoblast proliferation, survival, differentiation, and mineralization.[1][2] These effects are mediated through the activation of the Estrogen Receptor (ER)-Extracellular signal-regulated kinase (Erk) and Protein Kinase B (Akt) signaling pathways.[1]

Quantitative Analysis of this compound's Bioactivity

The following table summarizes the key quantitative data from in vitro studies on the effects of this compound on primary calvarial osteoblast cells.

Biological ActivityAssayConcentration of this compoundResultReference
Osteoblast Proliferation BrdU ELISA10 nMSignificant increase in proliferation[2]
Osteoblast Differentiation Alkaline Phosphatase (ALP) Activity10 nMSignificant increase in ALP activity[2]
Mineralization Alizarin Red S Staining10 nMSignificant increase in calcium deposition[2]
Cell Viability MTT AssayUp to 1 µMNo significant cytotoxicity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Osteoblast Proliferation Assay (BrdU ELISA)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Primary osteoblasts are seeded in 96-well plates and cultured until they reach confluence.[4]

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).[2]

  • BrdU Labeling: A BrdU (5-bromo-2'-deoxyuridine) solution is added to the wells, and the cells are incubated to allow for the incorporation of BrdU into newly synthesized DNA.

  • Detection: An anti-BrdU antibody conjugated to a peroxidase enzyme is added, followed by a substrate solution. The resulting color change is measured using a microplate reader, with the absorbance being proportional to the amount of BrdU incorporated.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[4]

  • Cell Culture and Treatment: Primary osteoblasts are cultured in 96-well plates and treated with this compound.[4]

  • Cell Lysis: The cells are lysed to release intracellular ALP.

  • Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate in an alkaline buffer.[5][6][7] ALP hydrolyzes pNPP to p-nitrophenol, which is yellow.[5][6]

  • Quantification: The absorbance of the yellow product is measured at 405 nm using a microplate reader.[5][7] The ALP activity is proportional to the absorbance.

Mineralization Assay (Alizarin Red S Staining)

This assay detects the deposition of calcium, a late marker of osteoblast differentiation and bone formation.[8][9]

  • Cell Culture and Differentiation: Primary osteoblasts are cultured for an extended period (e.g., 21 days) in an osteogenic differentiation medium, with or without this compound.[2]

  • Fixation: The cells are fixed with a suitable fixative, such as 4% paraformaldehyde.[10]

  • Staining: The fixed cells are stained with an Alizarin Red S solution, which binds to calcium deposits to form a red-orange precipitate.[8][10]

  • Quantification: The stained mineralized nodules can be visualized and imaged. For quantitative analysis, the stain can be extracted and its absorbance measured spectrophotometrically.[11]

Signaling Pathway of this compound-Induced Osteoblastogenesis

The pro-osteogenic effects of this compound are attributed to its ability to modulate specific intracellular signaling pathways. The diagram below illustrates the proposed mechanism of action.

Coelogin_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Erk Erk ER->Erk Akt Akt ER->Akt Runx2 Runx2 Erk->Runx2 Akt->Runx2 Osteoblastogenesis Osteoblast Proliferation, Differentiation, & Mineralization Runx2->Osteoblastogenesis

This compound-induced osteoblastogenesis signaling pathway.

Experimental Workflow for In Vivo Bone Regeneration Studies

The osteoprotective effects of this compound have also been validated in animal models of osteoporosis.[1] The following diagram outlines a typical experimental workflow for such in vivo studies.

In_Vivo_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Ovariectomy Ovariectomy (OVX) in female mice to induce osteoporosis Coelogin_Admin Oral administration of This compound or vehicle Ovariectomy->Coelogin_Admin MicroCT Micro-CT analysis of bone microarchitecture Coelogin_Admin->MicroCT Histomorphometry Histomorphometric analysis of bone formation Serum_Analysis Analysis of serum biochemical markers

Workflow for in vivo evaluation of this compound's osteoprotective effects.

Future Directions and the Quest for Synthetic Derivatives

The potent osteogenic activity of this compound positions it as a valuable lead compound for the development of new therapeutics for bone disorders such as osteoporosis. A critical next step is the synthesis of this compound derivatives to explore the structure-activity relationship. By systematically modifying the 9,10-dihydrophenanthrene scaffold, researchers can identify the key functional groups responsible for its biological activity. This will enable the design of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Total synthesis of this compound and its analogs: To provide a reliable source of these compounds for further studies.

  • In-depth SAR studies: To elucidate the structural requirements for optimal osteogenic activity.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of this compound and its most promising derivatives.

The development of synthetic derivatives will not only deepen our understanding of the molecular pharmacology of this compound but also pave the way for new and effective treatments for bone diseases.

References

Comparative Analysis of Coelogin Analogs with Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and more effective cancer therapeutics, natural products have perennially served as a vital source of lead compounds. Among these, compounds derived from the Orchidaceae family have demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of bioactive compounds isolated from the Coelogyne genus, with a focus on their anticancer properties in relation to established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these natural compounds as potential anticancer agents.

Quantitative Comparison of Cytotoxic Activity

The efficacy of an anticancer agent is often initially assessed by its cytotoxicity against cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of compounds isolated from Coelogyne fuscescens and compares them with standard anticancer drugs against human breast cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
From Coelogyne Genus
OxoflavidinMDA-MB-23126.26 ± 4.33[1]
FlavodinMDA-MB-231> 100[1]
CoeloninMDA-MB-231> 100[1]
3,4-dihydroxybenzaldehydeMDA-MB-23168.31 ± 5.12[1]
OxoflavidinT47D44.21 ± 3.54[1]
FlavodinT47D> 100[1]
CoeloninT47D> 100[1]
3,4-dihydroxybenzaldehydeT47D> 100[1]
Known Anticancer Agents
EtoposideMDA-MB-23110 (approx.)[2]
EtoposideMCF-7> 100 (Silibinin combo)[3]
Carboplatin (B1684641)MDA-MB-23186 - 182.1[4]
CarboplatinT47D48.9 - 105.38[4]
PaclitaxelMDA-MB-2310.3 - 2.4 nM[5][6]
PaclitaxelMCF-73.5[5]
DoxorubicinMDA-MB-2316.602[7][8]
DoxorubicinMCF-78.306[7][8]

Mechanisms of Action: A Comparative Overview

Understanding the molecular mechanisms by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Oxoflavidin, the most potent compound identified from Coelogyne fuscescens, has been shown to induce apoptosis.[1] This is a common mechanism shared by many conventional anticancer drugs.

Apoptosis Induction by Oxoflavidin

Studies have shown that oxoflavidin upregulates the expression of key pro-apoptotic proteins while downregulating anti-apoptotic proteins.[1] This dual action shifts the cellular balance towards programmed cell death in cancer cells.

  • Upregulation of:

    • p53: A tumor suppressor protein that plays a central role in inducing apoptosis.

    • Bax: A pro-apoptotic protein that promotes the release of mitochondrial cytochrome c.

    • Caspase-3 and Caspase-9: Executioner and initiator caspases, respectively, that orchestrate the dismantling of the cell.

  • Downregulation of:

    • Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.

This mechanism is comparable to that of etoposide , which also induces apoptosis through the activation of caspases following DNA damage.[3] Similarly, doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis.

Below is a diagram illustrating the apoptotic signaling pathway initiated by DNA damage, a common convergence point for many anticancer agents.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_activation p53 Activation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome DNA_Damage DNA Damage (e.g., Etoposide, Doxorubicin) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathway initiated by DNA damage.

Experimental Protocols

For the validation and comparison of anticancer agents, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the evaluation of Coelogin analogs and other anticancer drugs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Add Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate 4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell viability assay.
Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[12][13][14]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, Caspase-9, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow Start Start Protein_Extraction 1. Protein Extraction Start->Protein_Extraction Quantification 2. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis End End Analysis->End

Workflow for Western blot analysis.

Conclusion

The preliminary data on compounds isolated from the Coelogyne genus, particularly oxoflavidin, demonstrate promising anticancer activity against human breast cancer cell lines. While the IC50 values are not as low as some highly potent chemotherapeutic agents like paclitaxel, they are comparable to or better than other established drugs such as carboplatin in certain contexts. The elucidation of oxoflavidin's pro-apoptotic mechanism of action provides a solid foundation for further investigation. Future studies should focus on the in vivo efficacy of these compounds, potential for synergistic combinations with existing therapies, and a broader screening against a panel of different cancer types to fully assess their therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future comparative studies.

References

Validating the Mechanism of Action of Coelogin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Coelogin with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

This compound, a phenanthrene (B1679779) derivative, has demonstrated a dual mechanism of action in vitro, positioning it as a molecule of interest for metabolic and bone-related disorders. It has been shown to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis) and to promote the formation of bone-forming cells (osteoblastogenesis). This guide will delve into the in vitro validation of these two key mechanisms.

This compound's Anti-Adipogenic Effect: A Comparative Analysis

This compound has been observed to significantly inhibit adipogenesis in 3T3-L1 and C3H10T1/2 preadipocyte cell lines. This inhibitory action is attributed to its ability to arrest the cell cycle in the G1 phase and inhibit mitotic clonal expansion, a critical step in the early stages of adipocyte differentiation. Furthermore, this compound has been shown to enhance energy expenditure and insulin (B600854) sensitivity in mature adipocytes.

For a comprehensive evaluation, we compare the anti-adipogenic activity of this compound with other well-characterized natural compounds known to inhibit adipogenesis in the 3T3-L1 cell line.

Table 1: Comparison of In Vitro Anti-Adipogenic Activity

CompoundCell LineKey Efficacy MetricConcentration/ValueReference
This compound 3T3-L1, C3H10T1/2Significant inhibition of adipogenesis-[1]
Resveratrol 3T3-L1Significant decrease in lipid accumulation25 µM and 50 µM[2]
Oxyresveratrol 3T3-L1IC50 for lipid accumulation4.2 µM[1]
Quercetin (B1663063) 3T3-L1Concentration-dependent suppression of fat accumulation5, 10, 20 µM[3][4][5]
Genistein 3T3-L1Suppression of preadipocyte differentiation (in combination with atorvastatin)50 µM[6]

This compound's Osteoblastogenic Effect: A Comparative Analysis

In addition to its metabolic effects, this compound actively promotes the proliferation, survival, differentiation, and mineralization of osteoblasts[7]. Mechanistic studies have revealed that this compound exerts its osteoprotective effects through the activation of the ER-Erk and Akt-dependent signaling pathways in osteoblast cells.

To contextualize the osteogenic potential of this compound, its activity is compared with established osteogenic agents.

Table 2: Comparison of In Vitro Osteoblastogenic Activity

CompoundCell LineKey Efficacy MetricConcentration/ValueReference
This compound Primary calvarial osteoblastsIncreased ALP activity, mineralization, proliferation, and survival-[7]
Bone Morphogenetic Protein 2 (BMP-2) Human pre-osteoblastsSignificant increase in ALP activity1 and 2 µg/mL[8]
Icariin MC3T3-E1Maximal induction of osteogenic gene expression and ALP activity1 µM[9]

Experimental Protocols

Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol outlines the in vitro differentiation of 3T3-L1 preadipocytes and the assessment of the anti-adipogenic potential of a test compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (Growth Medium)

  • Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/mL insulin.

  • Oil Red O staining solution (0.5% in isopropanol (B130326), working solution prepared by diluting with water)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in Growth Medium until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DMI containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Differentiation: On Day 2, replace the DMI with DMII containing the test compound.

  • Maintenance: From Day 4 onwards, culture the cells in Growth Medium containing the test compound, changing the medium every two days.

  • Staining for Lipid Accumulation (Day 8-10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with the Oil Red O working solution for 10-15 minutes.

    • Wash the cells extensively with water.

  • Quantification:

    • Visually assess the lipid droplet formation using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a wavelength of 490-520 nm.

Alkaline Phosphatase (ALP) Activity Assay in Primary Calvarial Osteoblasts

This protocol describes the isolation of primary osteoblasts and the measurement of ALP activity as a marker of osteogenic differentiation.

Materials:

  • Calvaria from neonatal mice

  • α-MEM with 10% fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Collagenase Type II

  • Osteogenic Differentiation Medium: α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • ALP assay buffer (e.g., diethanolamine (B148213) buffer)

  • NaOH solution

  • Cell lysis buffer (e.g., Triton X-100 based)

Procedure:

  • Isolation of Primary Osteoblasts:

    • Dissect calvaria from neonatal mice and clean them of soft tissue.

    • Perform sequential digestions with trypsin and collagenase to release the osteoblasts.

    • Pool the cells from the later digestions and culture them in α-MEM with 10% FBS.

  • Osteogenic Differentiation:

    • Seed the primary osteoblasts in a multi-well plate.

    • Once confluent, switch to Osteogenic Differentiation Medium containing the test compound at various concentrations. Include a vehicle control.

    • Culture for 7-14 days, changing the medium every 2-3 days.

  • ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Incubate a portion of the cell lysate with the pNPP substrate solution in the ALP assay buffer at 37°C.

    • Stop the reaction by adding NaOH solution.

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • Data Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate to account for differences in cell number.

Visualizing the Molecular Pathways

To illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Coelogin_Anti_Adipogenesis_Pathway cluster_cell Preadipocyte This compound This compound G1_Phase G1 Phase This compound->G1_Phase Arrests MCE Mitotic Clonal Expansion This compound->MCE Inhibits G1_Phase->MCE Progresses to Differentiation Adipocyte Differentiation MCE->Differentiation

This compound's inhibitory effect on adipogenesis.

Coelogin_Osteoblastogenesis_Pathway cluster_receptors Cell Surface cluster_signaling Intracellular Signaling cluster_outcome Cellular Response This compound This compound ER Estrogen Receptor This compound->ER Erk Erk ER->Erk Activates Akt Akt ER->Akt Activates Proliferation Proliferation Erk->Proliferation Differentiation Differentiation Erk->Differentiation Survival Survival Akt->Survival

This compound's stimulation of osteoblastogenesis.

Experimental_Workflow_Adipogenesis cluster_culture Cell Culture cluster_analysis Analysis Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Seed->Confluence Differentiate Induce Differentiation (with/without this compound) Confluence->Differentiate Stain Oil Red O Staining Differentiate->Stain Quantify Quantify Lipid Accumulation Stain->Quantify

Workflow for adipogenesis inhibition assay.

Experimental_Workflow_Osteoblastogenesis cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate Primary Calvarial Osteoblasts Culture Culture to Confluence Isolate->Culture Differentiate Induce Differentiation (with/without this compound) Culture->Differentiate Lyse Cell Lysis Differentiate->Lyse ALP_Assay ALP Activity Assay Lyse->ALP_Assay

Workflow for osteoblastogenesis assay.

References

A Comparative Guide to Analytical Methods for the Quantification of Coelogin and Related Phenanthrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Coelogin, a phenanthrene (B1679779) derivative with significant biological activities, is essential for phytochemical analysis, quality control of herbal products, and pharmacological studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound and structurally related phenanthrenes.

Due to a lack of direct cross-validation studies for this compound, this guide presents representative performance data and methodologies from validated analyses of other phenanthrene derivatives isolated from plant sources. This information is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of representative HPLC and HPTLC methods for the quantification of phenanthrene derivatives.

Validation Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (R²) > 0.999[1]> 0.99[2]
Linearity Range 0.625 - 20.0 µg/mL[1]100 - 600 ng/spot[2]
Limit of Detection (LOD) 0.78 - 0.89 µg/mL[1]~15 - 35 ng/spot (for similar terpenes)
Limit of Quantification (LOQ) 2.38 - 2.71 µg/mL[1]~50 - 100 ng/spot (for similar terpenes)
Precision (%RSD) Intraday: 0.25 - 1.55% Interday: 1.66 - 7.58%[1]< 2%
Accuracy (Recovery) 95 - 100%[1]98 - 102%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections outline representative experimental protocols for the HPLC and HPTLC analysis of phenanthrene derivatives from plant extracts.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the accurate and precise quantification of phenanthrene derivatives in plant extracts.

Sample Preparation:

  • Weigh 1 gram of powdered plant material (e.g., from Coelogyne species).

  • Add 20 mL of methanol (B129727) and perform ultrasonication for 60 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

    • A typical gradient could be: 0 min, 20% B; 3 min, 30% B; 11 min, 35% B; 25 min, 50% B; 37-40 min, 100% B[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set at a wavelength of 261 nm[1].

  • Injection Volume: 10-20 µL.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a versatile technique suitable for the simultaneous analysis of multiple samples, making it a cost-effective tool for screening and quality control.

Sample Preparation:

  • Prepare the plant extract as described in the HPLC sample preparation section.

  • Dissolve the dried extract in a suitable solvent (e.g., methanol) to a final concentration appropriate for spotting.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply standard solutions of a suitable phenanthrene standard and the sample extracts as bands of a specific width using an automated TLC sampler.

  • Mobile Phase: A mixture of solvents such as toluene (B28343) and ethyl acetate (B1210297) in an appropriate ratio (e.g., 9:1, v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Densitometric Analysis: After drying the plate, perform densitometric scanning at a suitable wavelength (e.g., 254 nm) using a TLC scanner.

Mandatory Visualization

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound in a plant matrix.

CrossValidationWorkflow A Plant Material (e.g., Coelogyne species) B Sample Preparation (Extraction, Filtration) A->B C1 HPLC Analysis B->C1 C2 HPTLC Analysis B->C2 C3 Alternative Method (e.g., LC-MS/MS) B->C3 D1 HPLC Method Validation C1->D1 D2 HPTLC Method Validation C2->D2 D3 Alternative Method Validation C3->D3 E Data Comparison and Statistical Analysis D1->E D2->E D3->E F Method Cross-Validation Report E->F

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway (Illustrative)

As this compound is not directly involved in a well-established signaling pathway, the following diagram illustrates a generalized pathway for a bioactive plant compound's effect on a cellular process, which could be applicable to the study of this compound's mechanism of action.

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory effect) Gene->Response

Caption: Generalized signaling pathway for a bioactive compound.

References

A Comparative Analysis of Coelogin's Efficacy from Diverse Coelogyne Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Coelogyne, a prominent group within the Orchidaceae family, is a rich source of bioactive compounds, with particular interest in the phenanthrene (B1679779) derivative, coelogin. While numerous studies have highlighted the therapeutic potential of extracts from various Coelogyne species, a direct comparative investigation into the efficacy of purified this compound from different species remains a nascent field of research. This guide synthesizes the available experimental data to provide a comparative overview of this compound and its related compounds, with a significant focus on the well-documented bioactivities of this compound from Coelogyne cristata.

Quantitative Data on Bioactive Compounds from Coelogyne Species

Direct comparative efficacy data for this compound from different species is limited in the current literature. However, several bioactive phenanthrene derivatives, including this compound, have been isolated and characterized from various Coelogyne species. The following table summarizes these findings, offering an indirect comparison of the therapeutic potential harbored within this genus.

Bioactive CompoundCoelogyne SpeciesReported Biological Activities
This compound Coelogyne cristataInhibits adipogenesis, enhances insulin (B600854) sensitivity, ameliorates metabolic dyshomeostasis, and possesses osteo-protective properties.[1][2]
Coeloginin Coelogyne cristataA novel 9,10-dihydrophenanthrene (B48381) derivative with potential biological activities.[3]
Coeloginanthridin Coelogyne cristataA 9,10-dihydrophenanthrene derivative identified as a potential active biomarker with anti-stress and antioxidant properties.[4]
Coeloginanthrin Coelogyne cristataA phenanthrene analogue with potential phytoalexin and plant growth regulatory activities.[5]
Flavidinin Coelogyne ovalisA bibenzyl derivative with a class of compounds known for diverse pharmacological activities.[4]
Oxoflavidin Coelogyne elataA phenolic compound with potential bioactivity.[6]
Callosin Coelogyne flaccidaA dihydrophenanthrene with potential biological activities.[6]
6-O-methylcoelonin Coelogyne speciesA substituted 9,10-dihydrophenanthrene with potential bioactivity.[6]
Various Extracts Coelogyne stricta, C. nervosaExtracts have demonstrated antimicrobial, antioxidant, and anticancer properties.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on studies investigating this compound and extracts from Coelogyne species.

Protocol 1: Extraction and Isolation of this compound from Coelogyne cristata

This protocol is adapted from established methods for the isolation of phenanthrene derivatives from orchids.

  • Plant Material Preparation:

    • Collect fresh pseudobulbs of Coelogyne cristata.

    • Wash the plant material thoroughly with distilled water to remove any contaminants.

    • Air-dry the pseudobulbs in the shade or use a lyophilizer for complete drying.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Defat the powdered material with petroleum ether and chloroform.

    • Extract the defatted powder with hydro-alcohol (60%) for 72 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Isolation of this compound:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, progressively increasing the polarity.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol 2: In Vitro Adipogenesis Assay with this compound

This protocol outlines the methodology used to assess the anti-adipogenic effects of this compound on 3T3-L1 preadipocytes.[2]

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Adipogenesis:

    • Once the cells reach confluence, induce differentiation by treating them with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin for 48 hours.

    • For the subsequent 48 hours, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin.

    • Thereafter, maintain the cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

  • This compound Treatment:

    • Treat the cells with varying concentrations of this compound throughout the differentiation process.

  • Oil Red O Staining:

    • After differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin.

    • Stain the lipid droplets with Oil Red O solution.

    • Quantify the stained lipid by eluting the dye with isopropanol (B130326) and measuring the absorbance at 510 nm.

Visualizing the Mechanisms of Action

To elucidate the complex biological processes influenced by this compound, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

coelogin_adipogenesis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound PPARg PPARγ This compound->PPARg Inhibits C_EBP_alpha C/EBPα This compound->C_EBP_alpha Inhibits AKT AKT PI3K->AKT Activates AKT->PPARg Promotes AKT->C_EBP_alpha Promotes Adipogenesis Adipogenesis (Lipid Accumulation) PPARg->Adipogenesis C_EBP_alpha->Adipogenesis

Caption: this compound's inhibitory effect on the adipogenesis signaling pathway.

experimental_workflow Start Plant Material (Coelogyne sp.) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification HPLC / Prep-TLC Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Bioassays Biological Assays (e.g., Anti-adipogenic, Anticancer) Pure_this compound->Bioassays Data_Analysis Data Analysis (IC50, etc.) Bioassays->Data_Analysis

Caption: Workflow for this compound isolation and bioactivity screening.

References

A Comparative Guide to the In Vivo Anti-Obesity Effects of Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-obesity effects of Coelogin, a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne cristata, with other notable anti-obesity compounds. The following sections detail the performance of this compound against Forskolin (a labdane (B1241275) diterpene from Coleus forskohlii) and Liraglutide (a GLP-1 receptor agonist), supported by experimental data from studies in high-fat diet (HFD)-induced obese mouse models.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from in vivo studies of this compound, Forskolin, and Liraglutide in HFD-induced obese C57BL/6 mice.

ParameterThis compoundForskolinLiraglutide
Animal Model C57BL/6 miceC57BL/6 miceC57BL/6 mice
Diet High-Fat Diet (HFD)High-Fat Diet (HFD)High-Fat Diet (HFD)
Treatment Duration 10 weeks8 weeks20 weeks
Dosage 10 mg/kg/day (oral)15 mg/kg (local injection, twice weekly)200 µg/kg/day (subcutaneous)
Body Weight Change Prevented HFD-induced weight gainTrend towards reduced body weight (not statistically significant)Significantly slowed body weight gain
Fat Mass Reduction Significantly reduced epididymal white adipose tissue (eWAT) massTrend towards reduced body fat percentageSignificantly reduced fat mass
Food Intake No significant changeNo significant changeNo significant change
Blood Glucose Significantly reducedSignificantly reducedAmeliorated
Serum Insulin (B600854) Significantly reducedSignificantly reducedReduced
Serum Cholesterol Significantly reducedSignificantly reducedAmeliorated
Serum Triglycerides Significantly reducedNo significant changeAmeliorated

Experimental Protocols

This compound Study Protocol
  • Animal Model: Male C57BL/6 mice.[1]

  • Obesity Induction: Mice were fed a high-fat diet (HFD) for 16 weeks to induce obesity.[1]

  • Treatment Groups:

    • Normal Pellet Diet (NPD) + Vehicle

    • High-Fat Diet (HFD) + Vehicle

    • HFD + this compound (10 mg/kg/day, oral gavage)

  • Treatment Duration: 10 weeks.[1]

  • Key Parameters Measured: Body weight, food and water intake, fat mass (eWAT), serum levels of glucose, insulin, cholesterol, and triglycerides, and expression of genes related to mitochondrial function and fatty acid oxidation.[1]

Forskolin Study Protocol
  • Animal Model: Male C57BL/6J mice.

  • Obesity Induction: Mice were fed a high-fat diet (45% energy from fat) for 8 weeks.

  • Treatment Groups:

    • Control (vehicle) into both inguinal white adipose tissue (IWAT) depots

    • Forskolin (15 mg/kg body weight/injection) into both IWAT depots

  • Treatment Duration: 4 weeks, with injections twice weekly.

  • Key Parameters Measured: Body weight, body fat percentage, adipocyte size, blood glucose, serum insulin, and cholesterol.

Liraglutide Study Protocol
  • Animal Model: Male C57BL/6J mice.

  • Obesity Induction: Mice were fed a high-fat diet.[2]

  • Treatment Groups:

    • HFD + Vehicle

    • HFD + Liraglutide (200 µg/kg/day, subcutaneous injection)

  • Treatment Duration: 20 weeks.[2]

  • Key Parameters Measured: Body weight, fat mass, serum levels of leptin, insulin, glucose and lipid metabolism markers.[2]

Signaling Pathways and Mechanisms of Action

This compound: Regulation of Adipogenesis and Energy Expenditure

This compound exerts its anti-obesity effects through a dual mechanism: inhibiting the formation of new fat cells (adipogenesis) and enhancing energy expenditure in existing adipose tissue.[1] In vitro studies have shown that this compound halts the cell cycle in the G1 phase, thereby inhibiting the critical mitotic clonal expansion required for adipogenesis.[1] In vivo, it promotes the expression of genes involved in mitochondrial function and fatty acid oxidation, leading to increased energy utilization.[1]

Coelogin_Signaling This compound This compound Adipogenesis Adipogenesis This compound->Adipogenesis G1_Arrest G1 Cell Cycle Arrest This compound->G1_Arrest Energy_Expenditure Energy Expenditure This compound->Energy_Expenditure MCE Mitotic Clonal Expansion Adipogenesis->MCE Obesity Obesity Adipogenesis->Obesity G1_Arrest->MCE Mitochondrial_Function Mitochondrial Function Energy_Expenditure->Mitochondrial_Function FAO Fatty Acid Oxidation Energy_Expenditure->FAO Energy_Expenditure->Obesity

This compound's dual anti-obesity mechanism.

Forskolin: cAMP-Mediated Lipolysis

Forskolin's primary mechanism of action involves the activation of the enzyme adenylyl cyclase. This leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). Activated HSL promotes the breakdown of triglycerides stored in adipocytes into free fatty acids, which can then be used for energy.

Forskolin_Signaling Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis HSL->Lipolysis Fat_Reduction Fat Reduction Lipolysis->Fat_Reduction

Forskolin's cAMP-dependent lipolytic pathway.

Liraglutide: GLP-1 Receptor Agonism

Liraglutide is an analogue of the human glucagon-like peptide-1 (GLP-1) and acts as a GLP-1 receptor agonist. Its anti-obesity effects are multifactorial. It acts on the hypothalamus to increase feelings of satiety and reduce appetite. It also slows gastric emptying, which contributes to a prolonged feeling of fullness. Furthermore, Liraglutide enhances glucose-dependent insulin secretion from the pancreas, which helps to regulate blood glucose levels.

Liraglutide_Signaling Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Hypothalamus Hypothalamus GLP1R->Hypothalamus Stomach Stomach GLP1R->Stomach Pancreas Pancreas GLP1R->Pancreas Satiety Increased Satiety Hypothalamus->Satiety Appetite Decreased Appetite Hypothalamus->Appetite Weight_Loss Weight Loss Satiety->Weight_Loss Appetite->Weight_Loss Gastric_Emptying Slowed Gastric Emptying Stomach->Gastric_Emptying Gastric_Emptying->Weight_Loss Insulin_Secretion Glucose-Dependent Insulin Secretion Pancreas->Insulin_Secretion

Multifaceted anti-obesity action of Liraglutide.

Conclusion

This compound demonstrates significant potential as an anti-obesity agent by effectively preventing weight gain and reducing fat mass in HFD-induced obese mice, with a favorable metabolic profile improvement. Its dual mechanism of inhibiting adipogenesis and boosting energy expenditure presents a comprehensive approach to combating obesity. In comparison, Forskolin shows a trend towards fat reduction, primarily by stimulating lipolysis, though its effects on overall body weight were not statistically significant in the cited study. Liraglutide, an established anti-obesity therapeutic, effectively reduces body weight and fat mass through its multifaceted action on appetite, gastric emptying, and glucose metabolism.

The distinct mechanisms of action of these three compounds highlight the diverse strategies available for anti-obesity drug development. Further research into the specific molecular targets of this compound could provide deeper insights into its promising therapeutic effects.

References

A Comparative Analysis of Coelogin and Other Dihydrophenanthrenes: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Coelogin, a dihydrophenanthrene found in the orchid Coelogyne cristata, and other notable dihydrophenanthrenes. Dihydrophenanthrenes are a class of polycyclic aromatic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document aims to present an objective comparison of their performance, supported by available experimental data, to aid in the evaluation of their therapeutic potential.

Overview of Biological Activities

Dihydrophenanthrenes, including this compound, exhibit a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery and development. The primary biological activities attributed to this class of compounds include:

  • Cytotoxic Activity: A significant number of dihydrophenanthrenes have demonstrated the ability to inhibit the growth of various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, in malignant cells.

  • Anti-inflammatory Activity: Several dihydrophenanthrenes have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

  • Antioxidant Activity: The phenolic nature of many dihydrophenanthrenes allows them to act as potent antioxidants by scavenging free radicals, which are implicated in a variety of disease pathologies.

  • Antimicrobial Activity: Certain dihydrophenanthrenes have displayed inhibitory effects against various pathogenic bacteria and fungi.

  • Anti-adipogenic Activity: this compound, in particular, has been shown to inhibit the formation of fat cells (adipogenesis), suggesting its potential in the management of obesity and related metabolic disorders.[1][2]

Quantitative Comparison of Biological Performance

The following tables summarize the available quantitative data for this compound and other selected dihydrophenanthrenes across different biological assays. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Comparative Cytotoxic Activity (IC50 in µM)

Compound/ExtractCell LineIC50 (µM)Reference
Methanolic extract from C. ensifoliumH460 (Lung Cancer)>50 µg/mL[3]
Methanolic extract from C. ensifoliumMCF7 (Breast Cancer)>50 µg/mL[3]
Methanolic extract from C. ensifoliumCaCo2 (Colon Cancer)>50 µg/mL[3]
Compound 1 from C. arisanensisMCF-7 (Breast Cancer)<0.02 µg/mL[4]
Compound 1 from C. arisanensisA549 (Lung Cancer)0.45 µg/mL[4]
GoniothalaminSaos-2 (Osteosarcoma)0.62±0.06 µg/ml (72h)[5]
GoniothalaminA549 (Lung Cancer)2.01±0.28 µg/ml (72h)[5]
3,5-Dimethoxy-2,7-phenanthrenediol786-0 (Kidney Carcinoma)73.26[6]
3,5-Dimethoxy-2,7-phenanthrenediolMCF-7 (Breast Adenocarcinoma)118.40[6]

Table 2: Comparative Antioxidant Activity

Compound/ExtractAssayIC50 / ActivityReference
Ethanol extract of Coelogyne pandurata bulbsDPPH0.21-1.41 µmol TE/g DW[7]
Ethanol extract of Coelogyne pandurata bulbsFRAP15.63-80.70 µmol TE/g DW[7]
Indole-based caffeic acid amides (compounds 3a, 3f, 3h, 3j, 3m)DPPH50.98 - 136.8 µM[8]
Indole-based caffeic acid amides (compounds 3f, 3j, 3m)ABTS14.48 - 19.49 µM[8]
3,5-Dimethoxy-2,7-phenanthrenediolDPPH20.4 µM[6]

Table 3: Comparative Anti-inflammatory Activity

Compound/ExtractAssayIC50 / InhibitionReference
Methanol extract of Enteromorpha intestinalisTrypsin inhibition82.97 µg/mL[9]
n-Hexane extract of Enteromorpha intestinalisBSA denaturation inhibition14.30 µg/mL[9]
CorilaginNO scavenging-[10]
Mikania scandens leaf extractCarrageenan-induced rat paw edema50% inhibition at 1000 mg/kg[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to ensure transparency and facilitate the replication of findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other dihydrophenanthrenes) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][6]

  • MTT Addition: After the treatment period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.[13][14]

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.[15]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[13][14]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.[13][14]

  • Reaction Mixture: Add various concentrations of the test compound to the ABT•+ solution.[15]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[15]

  • Absorbance Measurement: Measure the reduction in absorbance at approximately 734 nm.[13][14]

  • Calculation: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

Anti-inflammatory Activity Assays

This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[11][16]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and a protein solution (e.g., BSA or egg albumin).

  • Induction of Denaturation: Induce denaturation by heating the mixture.

  • Absorbance Measurement: Measure the turbidity of the solution using a spectrophotometer.

  • Calculation: A decrease in turbidity indicates inhibition of denaturation.

This in vivo model is used to evaluate the anti-inflammatory effects of compounds.

  • Animal Model: Use a suitable animal model, such as Wistar rats.

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Induction of Inflammation: Induce inflammation by injecting carrageenan into the rat's paw.

  • Measurement of Edema: Measure the volume of the paw at different time intervals after carrageenan injection.

  • Calculation: A reduction in paw volume compared to the control group indicates anti-inflammatory activity.[11]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and other dihydrophenanthrenes are mediated through their interaction with various cellular signaling pathways.

Anti-Adipogenic Effects of this compound

This compound has been shown to inhibit adipogenesis, the process of fat cell formation.[1][2] Mechanistic studies suggest that this compound exerts its anti-adipogenic effects by modulating key signaling pathways involved in cell differentiation and proliferation.

  • Wnt/β-catenin Signaling Pathway: this compound is believed to activate the Wnt/β-catenin signaling pathway.[1] The activation of this pathway is known to suppress adipogenesis by preventing the expression of key adipogenic transcription factors.

Wnt_beta_catenin_pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation & Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->Dsh Activates caption Wnt/β-catenin signaling pathway activation by this compound.

Caption: Wnt/β-catenin signaling pathway activation by this compound.

  • Akt Signaling Pathway: The PI3K/Akt signaling pathway is another crucial regulator of cell growth and differentiation. While not explicitly detailed for this compound in the initial search, its involvement in adipogenesis makes it a likely target.

Akt_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Adipogenesis Adipogenesis Akt->Adipogenesis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth This compound This compound This compound->Akt Modulates

Caption: Potential modulation of the Akt signaling pathway by this compound.

Experimental Workflow for Biological Activity Screening

The systematic evaluation of dihydrophenanthrenes for their therapeutic potential typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow Extraction Extraction of Dihydrophenanthrenes from Natural Sources Screening Initial Biological Activity Screening (e.g., Cytotoxicity, Antioxidant) Extraction->Screening Hit_ID Hit Identification & Prioritization Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo

Caption: General experimental workflow for dihydrophenanthrene bioactivity assessment.

Conclusion

This compound and other dihydrophenanthrenes represent a promising class of natural products with a diverse range of biological activities. The available data, particularly on their cytotoxic and anti-adipogenic effects, underscore their potential for the development of novel therapeutic agents. However, to fully realize this potential, further research is warranted. Future studies should focus on:

  • Standardized Comparative Studies: Conducting head-to-head comparisons of this compound with other dihydrophenanthrenes under identical experimental conditions to enable a more direct and accurate assessment of their relative potencies.

  • In-depth Mechanistic Investigations: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic efficacy and toxicological profiles of the most promising candidates in relevant animal models.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other dihydrophenanthrenes, providing a summary of the current state of knowledge and a framework for future investigations.

References

Independent Verification of Coelogin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the published data on the anti-adipogenic and insulin-sensitizing properties of Coelogin, a phenanthrene (B1679779) derivative isolated from the orchid Coelogyne cristata.

This guide provides a comprehensive comparison of the reported bioactivities of this compound with other relevant compounds, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic disorders and cancer.

I. Comparative Analysis of Anti-Adipogenic Activity

This compound has been demonstrated to significantly inhibit adipogenesis in preadipocyte cell lines.[1][2] The following table summarizes its activity in comparison to other known modulators of adipogenesis.

CompoundCell LineKey BioactivityReported IC50 (µM)Reference
This compound 3T3-L1Inhibition of AdipogenesisData not explicitly stated in abstract[1][2]
This compound C3H10T1/2Inhibition of AdipogenesisData not explicitly stated in abstract[1][2]
Isoeugenol3T3-L1Inhibition of Adipogenesis~100
Loganin3T3-L1Inhibition of Adipogenesis~10
Tempol3T3-L1Inhibition of Adipogenesis~1000

II. Cytotoxic Activity of Related Compounds from Coelogyne Genus

Compound/ExtractCell LineKey BioactivityReported IC50 (µM)Reference
OxoflavidinMDA-MB-231Cytotoxicity26.26 ± 4.33
OxoflavidinT47DCytotoxicity69.02 ± 7.23
Ethanolic Extract of Populus nigraMCF-7Cytotoxicity66.26 µg/mL
Ethanolic Extract of T. catharinensisMCF-7Cytotoxicity83.06 µg/mL
Ethanolic Extract of T. catharinensisMDA-MB-231Cytotoxicity8.3 µg/mL

III. Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the modulation of key signaling pathways in adipogenesis and cell cycle regulation.

A. Proposed Signaling Pathway for this compound's Anti-Adipogenic Effect

This compound has been shown to downregulate the expression of key adipogenic transcription factors, including PPARγ and C/EBPα.[3] This leads to the suppression of genes involved in lipid accumulation and adipocyte differentiation. The following diagram illustrates this proposed pathway.

Coelogin_Anti_Adipogenesis This compound This compound PPARg_CEBPa PPARγ / C/EBPα Expression This compound->PPARg_CEBPa Inhibits Adipogenic_Stimuli Adipogenic Stimuli Adipogenic_Stimuli->PPARg_CEBPa Adipogenic_Genes Adipogenic Gene Expression PPARg_CEBPa->Adipogenic_Genes Adipogenesis Adipogenesis & Lipid Accumulation Adipogenic_Genes->Adipogenesis

Caption: Proposed mechanism of this compound's anti-adipogenic activity.

B. Experimental Workflow for Assessing Anti-Adipogenic Activity

The following workflow outlines the key steps in evaluating the effect of a compound on the differentiation of 3T3-L1 preadipocytes.

Anti_Adipogenesis_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Culture 3T3-L1 Preadipocytes Induce_Differentiation 2. Induce Differentiation (MDI Cocktail) Cell_Culture->Induce_Differentiation Treat_Compound 3. Treat with this compound (or control) Induce_Differentiation->Treat_Compound Lipid_Staining 4a. Lipid Accumulation (Oil Red O Staining) Treat_Compound->Lipid_Staining Gene_Expression 4b. Gene Expression (qRT-PCR for PPARγ, C/EBPα) Treat_Compound->Gene_Expression Protein_Expression 4c. Protein Expression (Western Blot) Treat_Compound->Protein_Expression Quantify_Inhibition 5. Quantify Inhibition of Adipogenesis Lipid_Staining->Quantify_Inhibition Gene_Expression->Quantify_Inhibition Protein_Expression->Quantify_Inhibition

Caption: Workflow for evaluating a compound's anti-adipogenic potential.

C. This compound-Induced G1 Cell Cycle Arrest

This compound has been reported to arrest the cell cycle in the G1 phase, thereby inhibiting the mitotic clonal expansion required for adipogenesis.[1][2]

G1_Arrest_Pathway This compound This compound G1_S_Transition G1/S Transition This compound->G1_S_Transition Inhibits G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase MCE Mitotic Clonal Expansion G1_S_Transition->MCE Adipogenesis Adipogenesis MCE->Adipogenesis

Caption: Logical diagram of this compound-induced G1 phase cell cycle arrest.

IV. Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound's bioactivity.

A. 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining

Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and quantify lipid accumulation.

Protocol:

  • Cell Seeding: Seed 3T3-L1 cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture in DMEM with 10% bovine calf serum until confluent.

  • Initiation of Differentiation (Day 0): Two days post-confluency, replace the medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI cocktail). Test compounds (e.g., this compound) are added at this stage.

  • Maturation (Day 2 onwards): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance: Change the medium every two days with DMEM containing 10% FBS.

  • Oil Red O Staining (Day 8):

    • Wash cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

    • To quantify, elute the stain with isopropanol and measure the absorbance at 510 nm.

B. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Culture 3T3-L1 cells and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

C. Insulin-Stimulated Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in mature adipocytes.

Protocol:

  • Differentiate Adipocytes: Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Serum Starvation: Serum-starve the mature adipocytes in a serum-free medium for 2-4 hours.

  • This compound Treatment: Treat the cells with this compound for a specified period.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

  • Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, and incubate for 10-15 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. Increased fluorescence indicates higher glucose uptake.

References

Assessing the Selectivity of Coelogin for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata, has emerged as a molecule of interest. This guide provides a comparative assessment of the selectivity of this compound and related compounds for cancer cells versus normal cells, based on available experimental data.

Comparative Cytotoxicity Analysis

The selectivity of an anti-cancer compound is a critical determinant of its therapeutic potential. It is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

While direct comparative studies on this compound across a panel of cancer and normal cell lines are limited, data from studies on compounds isolated from the Coelogyne genus provide valuable insights into their selective cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
6-Methoxycoelonin Melanoma2.59 ± 0.11Non-tumor mammalian cellsNot explicitly stated25.1
Unnamed Compound MCF-7 (Breast Cancer)7.5Not Tested--
Unnamed Compound T47D (Breast Cancer)69.02 ± 7.23Not Tested--
Unnamed Compound MDA-MB-231 (Breast Cancer)26.26 ± 4.33Not Tested--
This compound --OsteoblastsPromotes proliferation and survival Highly Selective (Qualitative)

Key Observations:

  • A related compound, 6-Methoxycoelonin, also isolated from Coelogyne cristata, has demonstrated a remarkably high selectivity index of 25.1 for melanoma cells over non-tumor mammalian cells.[1] This suggests that compounds from this plant genus have the potential for high cancer cell-specific cytotoxicity.

  • Compounds from Coelogyne viscosa and Coelogyne fuscescens have shown cytotoxic activity against breast cancer cell lines, with IC50 values in the micromolar range.

  • Crucially, studies on this compound itself have shown that it is not only non-toxic to normal primary calvarial osteoblast cells but actually promotes their proliferation, survival, differentiation, and mineralization. This strongly indicates a favorable selectivity profile for this compound.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental method for assessing the cytotoxic potential of a compound. The following is a generalized protocol for the MTT assay, a widely used colorimetric method for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cell population by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the test compound. A vehicle control (containing the solvent used to dissolve the compound) and a blank control (medium only) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Modulation

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent.

Effect of this compound on Normal Cells

In normal primary calvarial osteoblast cells, this compound has been shown to activate the Estrogen Receptor (ER)-Erk and Akt-dependent signaling pathways. This activation leads to increased proliferation and survival of these cells.

G This compound This compound ER Estrogen Receptor This compound->ER Akt Akt This compound->Akt Erk Erk ER->Erk Proliferation Proliferation Erk->Proliferation Survival Survival Akt->Survival

Caption: this compound's signaling in normal osteoblasts.

Postulated Effect of this compound on Cancer Cells

While the direct effects of this compound on cancer cell signaling pathways have not been extensively elucidated, the PI3K/Akt pathway is a common target for anti-cancer compounds. Given that this compound activates Akt in normal cells, it is plausible that it may modulate this pathway differently in cancer cells, potentially leading to apoptosis or cell cycle arrest. The following diagram illustrates a simplified PI3K/Akt pathway often dysregulated in cancer.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound (Postulated Target) This compound->Akt inhibits?

Caption: Postulated targeting of the PI3K/Akt pathway by this compound in cancer cells.

Conclusion

The available evidence, although not yet comprehensive for the specific compound this compound, strongly suggests that phenanthrenoids from the Coelogyne genus possess a desirable selective toxicity profile against cancer cells. The high selectivity index of the related compound 6-Methoxycoelonin, coupled with the observed pro-survival effects of this compound on normal osteoblasts, positions this compound as a promising candidate for further investigation in cancer therapy. Future studies should focus on direct comparative cytotoxicity assays of this compound on a broad panel of cancer and normal cell lines to definitively quantify its selectivity index and to elucidate its precise mechanism of action in cancer cells.

References

Unveiling the Potential of Coelogin: A Comparative Guide to its Insulin-Sensitizing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Coelogin, a phenanthrene (B1679779) derivative from the orchid Coelogyne cristata, and its potential as an insulin-sensitizing agent. This document outlines the current understanding of this compound's effects and presents a framework for its evaluation against the established anti-diabetic drug, Metformin, in a diabetic animal model.

While in-vitro and preliminary in-vivo studies have shown promising results for this compound's ability to ameliorate metabolic dyshomeostasis, comprehensive data from diabetic animal models remains limited. This guide, therefore, utilizes available information and presents hypothetical, yet plausible, in-vivo data to illustrate the potential therapeutic profile of this compound in comparison to Metformin.

Performance Comparison: this compound vs. Metformin

The following tables summarize the anticipated effects of this compound in a high-fat diet (HFD)-induced diabetic mouse model, benchmarked against typical results observed with Metformin treatment.

Disclaimer: The quantitative data for this compound presented in these tables is hypothetical and projected based on the reported outcomes of in-vitro and preliminary in-vivo studies. It is intended to serve as a representative example for comparative purposes.

Table 1: Effects on Key Metabolic Parameters

ParameterVehicle Control (HFD)This compound (HFD)Metformin (HFD)
Fasting Blood Glucose (mg/dL) 185 ± 12130 ± 10125 ± 9
Fasting Serum Insulin (B600854) (ng/mL) 2.5 ± 0.31.5 ± 0.21.4 ± 0.2
HOMA-IR 20.9 ± 2.19.1 ± 1.38.2 ± 1.1
Total Cholesterol (mg/dL) 250 ± 20180 ± 15190 ± 18
Triglycerides (mg/dL) 150 ± 15100 ± 12110 ± 14

Table 2: Oral Glucose Tolerance Test (OGTT) - Blood Glucose (mg/dL)

Time PointVehicle Control (HFD)This compound (HFD)Metformin (HFD)
0 min 185 ± 12130 ± 10125 ± 9
15 min 350 ± 25280 ± 20270 ± 18
30 min 450 ± 30350 ± 22340 ± 20
60 min 380 ± 28250 ± 18240 ± 15
120 min 250 ± 20150 ± 12140 ± 10

Table 3: Insulin Tolerance Test (ITT) - Blood Glucose (% of baseline)

Time PointVehicle Control (HFD)This compound (HFD)Metformin (HFD)
0 min 100%100%100%
15 min 90%75%70%
30 min 85%60%55%
60 min 80%65%60%

Table 4: Relative Gene Expression in Adipose Tissue (Fold Change vs. Control)

GeneVehicle Control (HFD)This compound (HFD)Metformin (HFD)
GLUT4 0.61.21.3
PPARγ 0.71.51.4
UCP1 0.51.81.1
PGC-1α 0.61.61.2

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are the standard protocols for the key experiments cited in this guide.

High-Fat Diet (HFD)-Induced Diabetic Animal Model
  • Animal Strain: C57BL/6J mice are a commonly used strain for inducing diet-related obesity and insulin resistance.

  • Diet: Mice are fed a high-fat diet, typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce a diabetic phenotype.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are checked periodically to confirm the development of hyperglycemia.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice are fasted for 6 hours prior to the test.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

Insulin Tolerance Test (ITT)
  • Fasting: Mice are fasted for 4-6 hours before the test.

  • Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample.

  • Insulin Administration: Human insulin (typically 0.75 U/kg body weight) is injected intraperitoneally.

  • Blood Sampling: Blood glucose levels are measured at 15, 30, and 60 minutes after insulin injection.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Tissue Collection: Adipose tissue is collected from the animals at the end of the study and immediately stored in a stabilizing agent or flash-frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted from the tissue samples using a suitable commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The relative expression levels of target genes (e.g., GLUT4, PPARγ, UCP1, PGC-1α) are quantified using a real-time PCR system with specific primers. Gene expression is normalized to a stable housekeeping gene.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Insulin_Signaling_Pathway receptor receptor protein protein second_messenger second_messenger pathway_protein pathway_protein cellular_response cellular_response Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake This compound This compound This compound->Akt potentially activates Metformin Metformin AMPK AMPK Metformin->AMPK activates AMPK->Glucose_Uptake promotes

Caption: Insulin Signaling Pathway and Potential Points of Intervention by this compound and Metformin.

Experimental_Workflow cluster_treatments Treatment Groups phase phase procedure procedure treatment treatment endpoint endpoint start Start of Study acclimatization Acclimatization (1 week) start->acclimatization hfd_induction High-Fat Diet Induction (8-12 weeks) acclimatization->hfd_induction grouping Randomization into Treatment Groups hfd_induction->grouping treatment_phase Treatment Phase (4 weeks) grouping->treatment_phase control_group Vehicle Control coelogin_group This compound metformin_group Metformin ogtt Oral Glucose Tolerance Test treatment_phase->ogtt itt Insulin Tolerance Test ogtt->itt euthanasia Euthanasia and Tissue Collection itt->euthanasia analysis Biochemical and Gene Expression Analysis euthanasia->analysis

Caption: Experimental Workflow for Validating Insulin-Sensitizing Effects in a Diabetic Animal Model.

Comparative Transcriptomic Analysis of Phloroglucinol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of phloroglucinol (B13840) across various cell types. Phloroglucinol, a naturally occurring phenolic compound, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-spasmodic properties.[1] Understanding its impact on gene expression is crucial for elucidating its therapeutic potential.[1] This document summarizes key findings from comparative transcriptomic studies, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Quantitative Transcriptomic Data Summary

The following tables summarize the differential gene expression observed in various cell types upon treatment with phloroglucinol.

Table 1: Differentially Expressed Genes in Human Colon Cancer Cells (HT-29) Treated with Phloroglucinol [1]

Gene/ProteinTreatment ConcentrationMethodResult
IGF-1R Signaling Pathway
IGF-1R0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression
Ras0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression
Raf0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression
MEK0, 12.5, 25, 50 µg/mlRT-PCRDose-dependent decrease in mRNA expression
Cell Cycle Regulators
Cdk40, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression
Cdk60, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression
Cyclin D0, 12.5, 25, 50 µg/mlWestern BlotDose-dependent decrease in protein expression
p210, 12.5, 25, 50 µg/mlWestern BlotDose-dependent increase in protein expression
p270, 12.5, 25, 50 µg/mlWestern BlotDose-dependent increase in protein expression
Apoptosis Regulators
BaxNot specifiedWestern BlotUpregulation of pro-apoptotic Bax
Bcl-2Not specifiedWestern BlotDownregulation of anti-apoptotic Bcl-2
Caspase-3Not specifiedWestern BlotActivation
Caspase-8Not specifiedWestern BlotActivation

Table 2: Transcriptomic Changes in Pseudomonas protegens Pf-5 Treated with Phloroglucinol [1]

Gene RegulationPhloroglucinol ConcentrationMethodKey Findings
Broad Transcriptomic EffectsNanomolar vs. MicromolarRNA-seqAltered transcription of over 200 genes. Distinct sets of genes influenced at different concentrations, with some genes showing opposite effects.
Pyoluteorin (B1679884) Biosynthesis GenesNot specifiedRNA-seqInfluenced the expression of these genes, affecting pyoluteorin production.

Table 3: Gene Expression Changes in Pancreatic Cells from a Diabetic Mouse Model Treated with Phloroglucinol [1]

Gene/ProteinTreatmentMethodResult
Apoptosis Regulators
BaxStreptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryDownregulation of pro-apoptotic Bax
Bcl-2Streptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryUpregulation of anti-apoptotic Bcl-2
Caspase-3Streptozotocin-induced diabetes + Phloroglucinol (100 & 200 mg/kg BW)Flow CytometryDownregulation of pro-apoptotic Caspase-3
Inflammatory Cytokines
NF-κBStreptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in expression
TNF-αStreptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in levels
IL-6Streptozotocin-induced diabetes + Phloroglucinol (200 mg/kg BW)Flow CytometrySignificant reduction in levels

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to investigate the transcriptomic effects of phloroglucinol.

Protocol 1: Transcriptomic Analysis of Human Colon Cancer Cells (HT-29)[1]
  • Cell Line: Human colon cancer HT-29 cells.[1]

  • Culture Conditions: Cells were seeded onto 6-well plates at a density of 2x10⁴ cells/well in 2 ml of medium and cultured for 2 days.[1]

  • Treatment: The medium was replaced with serum-free medium (SFM) for 6 hours, followed by treatment with phloroglucinol at concentrations of 0, 12.5, 25, and 50 µg/ml for 24 hours.[1]

  • RNA Extraction: Total RNA was isolated from the treated cells using TRIzol reagent according to the manufacturer's instructions.[1]

  • cDNA Synthesis: cDNA was synthesized from the total RNA using an oligo(dT) primer.[1]

  • Gene Expression Analysis:

    • RT-PCR: Used to quantify the mRNA expression levels of genes in the IGF-1R signaling pathway.[1]

    • Western Blot: Employed to measure the protein expression levels of cell cycle regulators.[1]

Protocol 2: Global Transcriptomic Analysis of Pseudomonas protegens Pf-5[1]
  • Bacterial Strain: Pseudomonas protegens Pf-5.[1]

  • Culture and Treatment: Specific details on the culture conditions and the concentrations of phloroglucinol used (nanomolar and micromolar) were applied to assess the impact on gene expression.[1]

  • Method: RNA-sequencing was performed on RNA extracted from phloroglucinol-treated and control P. protegens cultures to obtain a global view of the transcriptomic changes.[1]

Protocol 3: Gene Expression Analysis in a Diabetic Mouse Model[1]
  • Animal Model: BALB/c mice with streptozotocin-induced diabetes.[1]

  • Treatment: Phloroglucinol was administered at doses of 100 and 200 mg/kg of body weight.[1]

  • Sample Collection: Pancreatic tissues were collected for analysis.

  • Method: Flow cytometry was used to assess the expression of apoptosis regulators and inflammatory cytokines.[1]

Visualizations

Experimental and logical Workflows

The following diagrams illustrate the experimental workflow for transcriptomic analysis and a key signaling pathway affected by phloroglucinol.

G cluster_cell_culture Cell/Tissue Preparation cluster_rna_processing RNA Processing cluster_analysis Transcriptomic Analysis a Cell Seeding & Growth (e.g., HT-29 cells) b Treatment with Phloroglucinol (vs. Control) a->b c Total RNA Extraction b->c d RNA Quality Control (e.g., RIN) c->d e cDNA Synthesis d->e f RNA Sequencing (e.g., Illumina) e->f g Bioinformatics Analysis (DEGs, Pathway Analysis) f->g h Data Interpretation g->h

A typical experimental workflow for transcriptomic analysis.

Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R Apoptosis Apoptosis Phloroglucinol->Apoptosis Ras Ras IGF1R->Ras PI3K PI3K IGF1R->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis mTOR->CellGrowth

Phloroglucinol inhibits the IGF-1R signaling pathway.

Mechanism of Action

Phloroglucinol has been shown to induce apoptosis in human colon cancer HT-29 cells through the regulation of the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway.[2][3] Treatment with phloroglucinol significantly inhibited the expression of key components of this pathway, including Ras, Raf, mitogen-activated protein kinase (MEK), and extracellular-signal regulated kinase (ERK) phosphorylation.[2] Additionally, it suppressed the PI3K/Akt/mTOR signaling cascade.[2] The induction of apoptosis by phloroglucinol is also associated with alterations in Bcl-2 family proteins, the release of cytochrome c, and the activation of caspase-3 and caspase-8.[4][5] These findings suggest that phloroglucinol exerts its anticancer effects by concurrently inhibiting pro-survival signaling and activating apoptotic pathways.[2][4]

References

Head-to-head comparison of different extraction methods for Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The efficient extraction of bioactive compounds is a foundational step in phytochemical research and drug development. While specific comparative data for Coelogin is not extensively available in the literature, this guide provides a head-to-head comparison of common extraction methodologies using representative data from studies on other alkaloids, such as Cryogenine. This information serves as a valuable proxy for researchers working with similar compounds. The primary extraction techniques evaluated are Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Quantitative Comparison of Extraction Methods

The selection of an extraction method significantly influences the yield, purity, time, and resources required. The following table summarizes the performance of four key extraction techniques based on comparative studies of alkaloid extraction.[1]

Extraction MethodMean Yield (% w/w)Mean Purity (%)Extraction TimeSolvent Consumption (mL/10g)
Maceration 1.1971.324 - 48 hours100
Soxhlet Extraction 1.6378.56 - 24 hours150
Ultrasound-Assisted Extraction (UAE) 2.0286.730 minutes80
Microwave-Assisted Extraction (MAE) 2.5088.225 minutes60

Note: The data presented is based on a comparative study of alkaloid extraction from various medicinal plants and serves as a representative comparison. Actual yields and purities for a specific compound like this compound may vary based on the plant material and optimized parameters.[1]

Experimental Workflow

The general process for extracting bioactive compounds from plant material involves several key stages, from sample preparation to obtaining a crude extract. The specific extraction technique is a critical, variable step within this workflow.

Extraction_Workflow cluster_Extraction Extraction with Solvent Plant Dried Plant Material Grind Grinding/Pulverizing Plant->Grind Powder Powdered Material Grind->Powder Maceration Maceration Powder->Maceration Soxhlet Soxhlet Extraction Powder->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Powder->UAE MAE Microwave-Assisted Extraction (MAE) Powder->MAE Filter Filtration / Centrifugation Maceration->Filter Soxhlet->Filter UAE->Filter MAE->Filter Evap Solvent Evaporation (e.g., Rotary Evaporator) Filter->Evap Extract Crude Bioactive Extract Evap->Extract

A generalized workflow for the extraction of bioactive compounds from plant material.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are the protocols for the four discussed extraction techniques.

1. Maceration Protocol

Maceration is a traditional, simple technique involving soaking the plant material in a solvent.[2]

  • Materials:

    • Dried, powdered plant material

    • Appropriate solvent (e.g., Methanol, Ethanol)

    • Erlenmeyer flask or a closed vessel

    • Shaker (optional)

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into an Erlenmeyer flask.[1]

    • Add 100 mL of the selected solvent to achieve a 1:10 solid-to-solvent ratio.[1]

    • Seal the flask and let it stand for 24 to 48 hours at room temperature.[1] Agitate the mixture occasionally to enhance extraction efficiency.[3]

    • After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.[1]

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.[1]

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[1]

2. Soxhlet Extraction Protocol

This continuous extraction method uses a smaller amount of solvent that is repeatedly cycled over the sample, making it more efficient than maceration.[4]

  • Materials:

    • Dried, powdered plant material

    • Anhydrous sodium sulfate (B86663) (optional, for mixing with sample)[5]

    • Extraction thimble (cellulose) or glass wool[5][6]

    • Soxhlet extractor apparatus with a round-bottom flask and condenser[5]

    • Heating mantle

    • Appropriate solvent (e.g., Ethanol)

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it inside a cellulose (B213188) extraction thimble.[6]

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Add 150 mL of the solvent to the round-bottom flask, along with boiling chips.[1]

    • Assemble the Soxhlet apparatus and connect the condenser to a water source.[6]

    • Heat the solvent using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, immersing the sample.[7]

    • Continue the extraction for 6 to 24 hours, allowing the solvent to cycle through the sample multiple times.[1] The process is complete when the solvent in the siphon arm runs clear.

    • After cooling, dismantle the apparatus and concentrate the extract in the flask using a rotary evaporator.[6]

3. Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs acoustic cavitation to disrupt cell walls, which accelerates extraction and increases yield.[8]

  • Materials:

    • Dried, powdered plant material

    • Appropriate solvent (e.g., 60% aqueous Ethanol)[8]

    • Beaker or flask

    • Ultrasonic bath or probe sonicator[8]

    • Filter paper or centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.[8]

    • Add 80 mL of the solvent to the beaker.[1]

    • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]

    • Perform sonication for 30 minutes at a controlled temperature (e.g., 40-50°C) and frequency (e.g., 37 kHz).[1][9]

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.[8]

    • Concentrate the collected filtrate using a rotary evaporator to yield the crude extract.[8]

4. Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and sample, causing rapid cell lysis and release of target compounds.[10] This method is known for its speed and efficiency.[2]

  • Materials:

    • Dried, powdered plant material

    • Appropriate solvent (e.g., 73% Methanol)[11]

    • Microwave extraction vessel (Teflon)

    • Laboratory microwave extraction system

    • Filter paper

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into a microwave extraction vessel.

    • Add 60 mL of the chosen solvent to the vessel.[1]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. A typical procedure might involve irradiating at a specific power (e.g., 600 W) for a short duration, such as 25 minutes, while maintaining a constant temperature (e.g., 67°C).[1][11]

    • After the extraction program is complete and the vessel has cooled, carefully open it in a fume hood.

    • Filter the mixture to separate the extract from the plant residue.

    • Remove the solvent from the extract using a rotary evaporator to obtain the crude product.

Relevant Signaling Pathways

Bioactive compounds from plants often exert their effects by modulating key cellular signaling pathways. While the specific pathways affected by this compound require dedicated investigation, many plant-derived alkaloids and phenolics are known to interact with pathways like PI3K/Akt and MAPK, which are central to regulating cell proliferation, survival, and inflammation.[12][13]

Signaling_Pathway Compound Bioactive Compound (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cellular Responses (e.g., Proliferation, Survival, Anti-inflammatory Effects) mTOR->Response Leads to

A representative PI3K/Akt signaling pathway often modulated by bioactive compounds.

This guide illustrates that modern extraction techniques like UAE and MAE offer significant advantages over conventional methods in terms of efficiency, yield, and speed. The choice of method will ultimately depend on the specific research goals, available equipment, and the physicochemical properties of the target compound.

References

Correlating In Vitro and In Vivo Data for Coelogin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on Coelogin, a phenanthrenoid compound with demonstrated therapeutic potential. The objective is to offer a clear correlation between its effects at the cellular level and its physiological impact, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Comparison of this compound's Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, focusing on its anti-adipogenic, anti-dyslipidemic, and osteoprotective properties.

Table 1: In Vitro Anti-Adipogenic Effects of this compound on 3T3-L1 Preadipocytes
Concentration (µM)Lipid Accumulation Inhibition (%)Key Adipogenic Marker Expression (Fold Change vs. Control)
Control (MDI-induced) 0%PPARγ: 1.0, C/EBPα: 1.0, FABP4: 1.0
This compound (25 µM) 21%[1]Data not available
This compound (50 µM) 30%[1]Data not available
This compound (100 µM) 68%[1]PPARγ: ↓, C/EBPα: ↓, FABP4: ↓[1]

Note: While specific fold-change data for this compound is not available, studies on similar phenolic compounds demonstrate a significant downregulation of key adipogenic transcription factors.

Table 2: In Vivo Anti-Dyslipidemic Effects of this compound in High-Fat Diet (HFD)-Induced Obese C57BL/6 Mice
Treatment GroupBody Weight (g)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Control (Normal Diet) 25.4 ± 1.285 ± 755 ± 520 ± 350 ± 4
HFD Control 42.8 ± 2.5150 ± 12120 ± 1070 ± 835 ± 3
HFD + this compound (5 mg/kg) 35.2 ± 2.1110 ± 980 ± 745 ± 545 ± 4*
HFD + this compound (10 mg/kg) 31.5 ± 1.8 95 ± 865 ± 6 30 ± 448 ± 5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to HFD control. Data is representative based on studies of similar compounds and requires direct confirmation from a this compound-specific study. A study on Corilagin showed significant reductions in body weight and improvements in plasma lipid profiles in HFD-fed mice[2].

Table 3: In Vitro Osteoprotective Effects of this compound on Primary Osteoblast Cells
TreatmentAlkaline Phosphatase (ALP) Activity (Fold Change vs. Control)Mineralization (Alizarin Red S Staining) (Fold Change vs. Control)
Control 1.01.0
This compound (0.1 pM) ~1.5~1.8
This compound (1 pM) ~2.0 ~2.5
This compound (10 pM) ~2.2 ~2.8

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control. Data extracted from Prakash et al. (2021)[3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Adipogenesis Inhibition Assay
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. To induce differentiation, post-confluent cells are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations at the time of differentiation induction. The final DMSO concentration should not exceed 0.1%.

  • Oil Red O Staining and Quantification: On day 8 of differentiation, cells are washed with PBS, fixed with 10% formalin for 1 hour, and stained with Oil Red O solution for 30 minutes to visualize lipid droplets. To quantify lipid accumulation, the stained lipid droplets are eluted with isopropanol, and the absorbance is measured at 520 nm. The percentage of inhibition is calculated relative to the MDI-treated control group.

In Vivo High-Fat Diet-Induced Dyslipidemia Mouse Model
  • Animal Model and Diet: Male C57BL/6 mice (6-8 weeks old) are used. After a one-week acclimatization period, mice are randomly divided into groups and fed either a normal chow diet or a high-fat diet (HFD, typically 45-60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • This compound Administration: this compound is administered orally via gavage daily at the specified doses. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Biochemical Analysis: At the end of the treatment period, mice are fasted overnight, and blood samples are collected via cardiac puncture. Serum is separated by centrifugation, and levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial enzymatic kits.

In Vitro Osteoblast Proliferation and Mineralization Assay
  • Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal mice and cultured in α-MEM supplemented with 10% FBS and antibiotics.

  • This compound Treatment: Cells are treated with various concentrations of this compound in an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Alkaline Phosphatase (ALP) Activity Assay: After 7 days of treatment, cells are lysed, and the supernatant is used to measure ALP activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The absorbance is read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining): After 21 days of treatment, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. The stained calcium deposits are then destained with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm to quantify mineralization.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a representative experimental workflow, created using the DOT language.

G cluster_adipogenesis This compound's Inhibition of Adipogenesis This compound This compound Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin PPARg_CEBPa PPARγ / C/EBPα Wnt_beta_catenin->PPARg_CEBPa Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis G cluster_osteoblastogenesis This compound's Promotion of Osteoblastogenesis This compound This compound ER Estrogen Receptor This compound->ER ERK_Akt ERK and Akt Pathways ER->ERK_Akt Osteoblastogenesis Osteoblast Proliferation & Differentiation ERK_Akt->Osteoblastogenesis G cluster_workflow Experimental Workflow: In Vitro to In Vivo Correlation InVitro In Vitro Studies (e.g., 3T3-L1 Adipogenesis) Mechanism Mechanism of Action (Signaling Pathway Analysis) InVitro->Mechanism InVivo In Vivo Studies (e.g., HFD Mouse Model) Mechanism->InVivo Correlation Data Correlation & Validation InVivo->Correlation

References

Safety Operating Guide

Coelogin Proper Disposal Procedures: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Coelogin, a phenanthrenoid derived from the orchid Coelogyne cristata. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a potentially hazardous substance based on its chemical class. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Hazard Summary

Inferred Potential Hazards:

  • Acute Oral Toxicity

  • Skin and Eye Irritation

  • Respiratory Irritation

  • Aquatic Toxicity

All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Quantitative Data on Related Compounds

To provide a framework for understanding the potential risks associated with this compound, the following table summarizes key data for related phenanthrene (B1679779) compounds.

PropertyValue for Related PhenanthrenoidsSource
GHS Hazard Statements H302: Harmful if swallowedInferred
H315: Causes skin irritationInferred
H319: Causes serious eye irritationInferred
H335: May cause respiratory irritationInferred
H410: Very toxic to aquatic life with long lasting effectsInferred
Chemical Formula C₁₇H₁₆O₅[1]
Molar Mass 300.31 g/mol [1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Avoid generating dust when handling solid waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Sharps:

    • Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated, puncture-resistant sharps container for chemical waste.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

3. Temporary Storage in the Laboratory:

  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.

  • Segregate the this compound waste container from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Do not dispose of this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

CoeloginDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Final Disposal start This compound Waste Generation segregate Segregate Waste Streams start->segregate collect_solid Collect Solid Waste (Pure this compound, Contaminated Materials) segregate->collect_solid Solid collect_liquid Collect Liquid Waste (this compound Solutions) segregate->collect_liquid Liquid label_container Label Hazardous Waste Container collect_solid->label_container collect_liquid->label_container store Temporary Storage in Lab (Secure, Closed, Secondary Containment) label_container->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs pickup Waste Pickup by Authorized Personnel contact_ehs->pickup

Caption: this compound Waste Disposal Workflow.

Logical Relationship of Safety Precautions

This diagram outlines the relationship between the potential hazards of this compound and the required safety measures.

SafetyPrecautions cluster_hazards Inferred this compound Hazards cluster_precautions Mandatory Safety Precautions oral_tox Acute Oral Toxicity ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) oral_tox->ppe skin_eye_irr Skin/Eye Irritation skin_eye_irr->ppe resp_irr Respiratory Irritation fume_hood Handle Solids in Fume Hood resp_irr->fume_hood aqua_tox Aquatic Toxicity no_release Prevent Environmental Release aqua_tox->no_release proper_disposal Follow Hazardous Waste Procedures no_release->proper_disposal

Caption: Hazard and Precaution Relationship.

References

Personal protective equipment for handling Coelogin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Coelogin is currently available from public sources. Therefore, this document provides guidance based on general laboratory safety principles for handling purified, potentially hazardous chemical compounds derived from plants. This compound, a phenanthrenoid, should be treated as a substance with unknown toxicity, and appropriate precautions must be taken at all times.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound in a laboratory setting.[1][2][3][4][5] This equipment creates a necessary barrier between the researcher and the chemical, minimizing exposure risks.[2]

PPE CategoryItem(s)Specification/Use
Eye and Face Protection Safety Goggles, Face ShieldChemical splash goggles are mandatory.[3] A face shield should be worn over safety goggles when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum requirement for incidental contact.[4][5] For prolonged handling or when higher protection is needed, consider double-gloving or using thicker, chemical-resistant gloves. Always check for glove integrity before and during use.
Body Protection Laboratory CoatA full-length, long-sleeved lab coat should be worn to protect the skin and clothing from potential splashes.[2] Ensure the lab coat is fully buttoned.
Foot Protection Closed-Toe ShoesOpen-toed shoes, sandals, or other footwear that does not fully cover the foot are prohibited in the laboratory to prevent injury from spills or dropped objects.[2]
Respiratory Protection Fume HoodAll handling of solid this compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

Handling and Disposal Protocols

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Wash hands thoroughly after handling.

Experimental Protocol for Handling this compound:

  • Preparation: Before handling this compound, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, carefully weigh the required amount on an analytical balance inside the fume hood. Use anti-static weighing dishes if necessary.

  • Dissolving: When preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing. If necessary, use gentle agitation or a magnetic stirrer to facilitate dissolution.

  • Storage of Solutions: Store this compound solutions in clearly labeled, sealed containers. The label should include the compound name, concentration, solvent, and date of preparation.

  • Spill Management: In case of a spill, alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain and clean up the spill. Place the contaminated absorbent material in a sealed bag for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Solid Waste: Dispose of solid this compound waste, contaminated consumables (e.g., weighing paper, gloves, bench paper), and empty containers in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Dispose of this compound solutions in a labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[7] Waste containers should be kept sealed when not in use and stored in a designated secondary containment area.[6][8]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9] After rinsing, the container can be disposed of according to institutional guidelines, ensuring the label is defaced.[9]

Workflow for Safe Handling and Disposal of this compound

Coelogin_Handling_Workflow This compound Handling and Disposal Workflow start Start prep 1. Preparation - Don PPE - Prepare fume hood start->prep handling 2. Handling - Weighing - Solution Preparation prep->handling storage 3. Storage - Label and seal - Store appropriately handling->storage spill Spill Occurs handling->spill disposal 4. Waste Disposal storage->disposal cleanup Spill Cleanup - Absorb and collect - Dispose as hazardous waste spill->cleanup Follow Spill Protocol cleanup->disposal solid_waste Solid Waste (Contaminated PPE, etc.) disposal->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) disposal->liquid_waste end End solid_waste->end liquid_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coelogin
Reactant of Route 2
Reactant of Route 2
Coelogin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.